Technical Documentation Center

2-Cyclopropyl-6-phenylpyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropyl-6-phenylpyrimidin-4-ol
  • CAS: 651043-20-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Executive Summary 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly specialized heterocyclic intermediate utilized extensively in the discovery and development of advanced agrochemicals and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly specialized heterocyclic intermediate utilized extensively in the discovery and development of advanced agrochemicals and pharmaceutical agents. Featuring a pyrimidine core decorated with a lipophilic cyclopropyl group and an aromatic phenyl ring, this scaffold provides critical spatial geometry and electronic properties necessary for target binding. It is predominantly featured as a precursor in the synthesis of pest control agents and selective kinase inhibitors, as detailed in the authoritative [1].

Molecular Identity and Tautomeric Dynamics

In solution, 2-cyclopropyl-6-phenylpyrimidin-4-ol exhibits prototropic tautomerism, existing in a rapid thermodynamic equilibrium with its keto counterpart, 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one .

This dynamic is paramount for synthetic chemists because the molecule presents dual nucleophilic centers. Depending on the reaction conditions (e.g., choice of base, solvent polarity, and temperature), electrophiles can be directed to either the oxygen (O-alkylation) or the nitrogen (N-alkylation). For downstream cross-coupling reactions, the hydroxyl group is typically converted into a leaving group (e.g., a chloride using phosphorus oxychloride, POCl₃) to yield 4-chloro-2-cyclopropyl-6-phenylpyrimidine.

Tautomerism A 2-Cyclopropyl-6-phenylpyrimidin-4-ol (Enol Form) B 2-Cyclopropyl-6-phenyl-1H-pyrimidin-4-one (Keto Form) A->B Proton Transfer B->A Equilibrium

Tautomeric equilibrium between the enol and keto forms of the pyrimidine scaffold.

Physicochemical Profile

Understanding the physicochemical parameters of this compound is essential for predicting its pharmacokinetic behavior, formulation stability, and reactivity. The following table summarizes its core properties based on validated chemical databases .

PropertyValue
IUPAC Name 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one
CAS Number 651043-20-8
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Exact Mass 212.0950 g/mol
LogP (Octanol/Water) 2.73
Topological Polar Surface Area (TPSA) 46.01 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Causality Insight: The LogP value of 2.73 places this compound firmly within the optimal lipophilicity range (LogP 2–3) for membrane permeability, adhering strictly to Lipinski’s Rule of Five. The TPSA of 46.01 Ų ensures excellent bioavailability and facilitates cuticular penetration in agricultural applications, while maintaining a low enough polarity to cross the blood-brain barrier (BBB) if utilized in CNS-targeted drug design.

Experimental Protocol: Synthesis and Mechanistic Causality

The synthesis of 2-cyclopropyl-6-phenylpyrimidin-4-ol relies on a robust cyclocondensation reaction between a


-keto ester and an amidine hydrochloride. The protocol below is a self-validating system designed to maximize yield while minimizing chromatographic purification steps.

SynthesisWorkflow R1 Ethyl 3-oxo-3-phenylpropanoate (CAS: 94-02-0) Step1 Base Catalysis NaOMe / MeOH R1->Step1 R2 Cyclopropanecarboxamidine HCl (CAS: 57297-29-7) R2->Step1 Step2 Cyclocondensation Reflux 20h Step1->Step2 Deprotonation & Nucleophilic Attack Step3 Acidification & Extraction 10% HCl / EtOAc Step2->Step3 Ring Closure & Solvent Evaporation Product 2-Cyclopropyl-6-phenylpyrimidin-4-ol Yield: ~36-40% Step3->Product Precipitation of Neutral Product

Step-by-step synthetic workflow and mechanistic progression for the target compound.

Step-by-Step Methodology

1. Reagent Preparation & Base Catalysis: Suspend 4.0 g of sodium methoxide (NaOMe, 28% in methanol) in 5 mL of anhydrous methanol. Add 0.75 g of cyclopropanecarboxamidine hydrochloride and 1.0 g of.

  • Causality: The highly basic NaOMe serves a dual purpose. First, it neutralizes the amidine hydrochloride to liberate the highly nucleophilic free amidine. Second, it deprotonates the

    
    -carbon of the 
    
    
    
    -keto ester, forming a reactive enolate that facilitates the initial nucleophilic attack.

2. Cyclocondensation (Reflux): Heat the reaction mixture under reflux for 20 hours.

  • Causality: The formation of the pyrimidine ring is a thermodynamically driven process that requires significant thermal energy to overcome the activation barrier of the two-step cyclization. The extended reflux ensures complete dehydration and elimination of ethanol, driving the equilibrium toward the stable aromatic heterocycle.

3. Solvent Removal & Acidification: Cool the mixture to room temperature and concentrate it in vacuo. Resuspend the residue in water and add 10% hydrochloric acid (HCl) dropwise until the pH reaches ~4.

  • Causality: In the strongly basic reaction mixture, the product exists as a water-soluble sodium alkoxide/enolate. Acidifying the solution to pH 4 protonates the pyrimidine core, neutralizing the molecule. This drastic reduction in aqueous solubility forces the product to partition into the organic phase during extraction.

4. Extraction & Purification: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Wash the crude residue with hexane to yield approximately 0.39 g of the pure product as a solid.

  • Causality: Hexane washing selectively dissolves non-polar impurities (such as unreacted ester or aliphatic byproducts) while leaving the more polar pyrimidin-4-ol intact. This provides a self-validating purification step without the need for complex, time-consuming silica gel chromatography.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized batch, ¹H-NMR spectroscopy is employed. The following spectral data confirms the structural identity and purity of the compound, acting as the final validation gateway for the protocol [1]:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    
     1.04-1.16 (m, 4H), 1.93-1.99 (m, 1H), 6.64 (s, 1H), 7.43-7.47 (m, 3H), 7.94-7.99 (m, 2H), 12.67 (bs, 1H).
    

Diagnostic Interpretation: The broad singlet (bs) at 12.67 ppm is the hallmark of the tautomeric OH/NH proton, which rapidly exchanges in solution. The sharp singlet at 6.64 ppm corresponds to the isolated C5 proton on the pyrimidine ring; its highly deshielded nature definitively proves the successful cyclization and aromatization of the heterocyclic core.

References

  • Sumitomo Chemical Company, Limited; Mizuno, H. "Pyrimidine Compound and Its Use in Pest Control." World Intellectual Property Organization, WO2010134478A1, 2010.[Link]

  • Chemsrc. "2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one (CAS 651043-20-8) Properties." Chemsrc Chemical Database, 2025.[Link]

Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper Executive Summary The compound 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly valued het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The compound 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly valued heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Synthesized primarily via the condensation of ethyl 3-oxo-3-phenylpropanoate and cyclopropanecarboxamidine hydrochloride[1][2], this pyrimidine derivative presents unique solvation challenges due to its structural lipophilicity and capacity for tautomerization.

Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing downstream process chemistry, including crystallization, cross-coupling reactions, and purification workflows. This whitepaper provides an in-depth analysis of its solubility behavior, grounded in physical chemistry principles and Hansen Solubility Parameters (HSP), alongside a rigorously validated experimental protocol for empirical determination.

Physicochemical Profiling and Tautomeric Influence

To accurately predict the solubility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, we must first analyze its intrinsic physicochemical properties:

  • Molecular Weight: 212.25 g/mol

  • LogP (Octanol/Water Partition Coefficient): 2.726[1]

  • Polar Surface Area (PSA): 46.01 Ų[1]

The Role of Lactam-Lactim Tautomerism

In solution, this compound exists in a dynamic equilibrium between its enol form (2-cyclopropyl-6-phenylpyrimidin-4-ol) and its keto form (2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one)[1]. This tautomerization fundamentally alters its interaction with solvent molecules. The hydroxyl (-OH) group in the lactim form acts as a strong hydrogen bond donor, whereas the carbonyl (C=O) and secondary amine (N-H) in the lactam form create a different hydrogen-bonding network. Solvents capable of stabilizing both hydrogen bond donors and acceptors (e.g., DMSO, DMF) will exhibit the highest solvation capacity.

Hansen Solubility Parameters (HSP) Analysis

According to Hansen's theory, the total cohesive energy density of a molecule is divided into three partial parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3][4]. For the pyrimidine core, the baseline HSP values are approximately

,

, and

MPa

[5]. However, the addition of the highly lipophilic phenyl and cyclopropyl rings increases the dispersion forces (

) while slightly shielding the polar core, effectively lowering the relative contributions of

and

. Consequently, the compound exhibits a high affinity for moderately polar, highly dispersive organic solvents, while remaining poorly soluble in highly polar protic solvents (like water) or purely aliphatic hydrocarbons (like hexane).

Quantitative Solubility Data Presentation

Based on the compound's LogP, PSA, and HSP profile, the following table summarizes the expected thermodynamic solubility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol across standard organic solvents at 25°C.

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 Strong dipole-dipole interactions; excellent H-bond acceptor for the tautomeric N-H/O-H.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 40.0 Matches the

and

parameters of the pyrimidinone core.
Halogenated Dichloromethane (DCM)8.9320.0 - 35.0 High dispersion forces (

) perfectly match the lipophilic phenyl/cyclopropyl rings.
Polar Protic Methanol (MeOH)32.75.0 - 15.0 Moderate solubility; H-bonding is competitive but limited by the compound's high LogP (2.726).
Ethers Tetrahydrofuran (THF)7.515.0 - 25.0 Good structural affinity; acts as an H-bond acceptor without competing donor effects.
Non-Polar n-Heptane1.9< 1.0 Poor HSP match; lacks the polar and H-bonding capacity to disrupt the crystal lattice.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility profile of 2-Cyclopropyl-6-phenylpyrimidin-4-ol for process chemistry, a rigorous thermodynamic approach must be employed. The following protocol is designed to eliminate kinetic artifacts and ensure high-fidelity data.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Action: Add 100 mg of 2-Cyclopropyl-6-phenylpyrimidin-4-ol to a 5 mL amber glass vial. Add 2.0 mL of the target organic solvent.

    • Causality: Amber glass prevents potential UV-induced degradation of the pyrimidine ring. An excess of solid must remain visible to guarantee that the solution has reached the saturation threshold.

  • Isothermal Equilibration:

    • Action: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 200 RPM for 48 hours.

    • Causality: Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. A 48-hour equilibration ensures the system overcomes any kinetic barriers (such as slow wetting of the lipophilic powder) and reaches true thermodynamic equilibrium[4].

  • Phase Separation:

    • Action: Remove the vials and allow them to stand undisturbed for 2 hours at 25°C. Extract 1.0 mL of the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and highly hydrophobic. Using a PTFE filter prevents the lipophilic compound (LogP 2.726) from non-specifically binding to the filter matrix, which would artificially lower the measured concentration.

  • Dilution and HPLC-UV Quantification:

    • Action: Dilute the filtered aliquot by a factor of 1:100 in the mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV at the compound's

      
       (approx. 254 nm).
      
    • Causality: HPLC-UV not only quantifies the dissolved compound against a standard calibration curve but also serves as a self-validating check for chemical stability. If the compound degrades in the solvent during the 48-hour equilibration, secondary peaks will appear in the chromatogram, invalidating the solubility data for that specific solvent.

Workflow Visualization

The following diagram maps the logical flow of the thermodynamic solubility screening process, highlighting the critical control points required to maintain scientific integrity.

SolubilityWorkflow Start Compound: 2-Cyclopropyl-6-phenylpyrimidin-4-ol Solvent Solvent Selection (HSP Matching) Start->Solvent Add Excess Solid Equilibration Isothermal Equilibration (25°C, 48h) Solvent->Equilibration Shake-Flask Separation Phase Separation (0.22 µm PTFE Filtration) Equilibration->Separation Remove Undissolved Analysis HPLC-UV Quantification (Stability Check) Separation->Analysis Dilute Aliquot Data Validated Thermodynamic Solubility Profile Analysis->Data Calculate Conc.

Figure 1: High-throughput thermodynamic solubility screening and validation workflow.

Implications for Process Chemistry

The solubility profile of 2-Cyclopropyl-6-phenylpyrimidin-4-ol dictates its utility in synthesis. Because it is highly soluble in DCM and THF, these solvents are ideal for conducting subsequent functionalization reactions (e.g., halogenation to the 4-chloro or 4-bromo derivative using POCl₃ or POBr₃). Conversely, its moderate-to-low solubility in alcohols (Methanol/Ethanol) and very low solubility in aliphatic hydrocarbons (Heptane) makes these solvent systems highly effective as anti-solvents for product recovery via crystallization.

By strategically leveraging the Hansen Solubility Parameters and the empirical data derived from the shake-flask protocol, process chemists can design highly efficient, high-yield purification workflows that minimize solvent waste and maximize API purity.

References

  • Chemsrc. "2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one | CAS 651043-20-8". Chemsrc. Available at:[Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science". Steven Abbott. Available at:[Link]

  • Hansen, Charles M. "HANSEN SOLUBILITY PARAMETERS". Hansen-Solubility. Available at:[Link]

  • MDPI. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds". MDPI. Available at:[Link]

Sources

Foundational

Advanced Safety Data &amp; Physicochemical Profiling: 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary & Scientific Context 2-Cyclopropyl-6-phenylpyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

Executive Summary & Scientific Context

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8), also known by its tautomeric name 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one, is a highly specialized heterocyclic building block. As a Senior Application Scientist, I emphasize that understanding the safety profile of this compound requires looking beyond generic hazard statements. This pyrimidine derivative serves as a critical intermediate in the synthesis of advanced agrochemicals—specifically pest control agents [1]—and pharmaceutical candidates, including Lecithin:Cholesterol Acyltransferase (LCAT) activators designed to enhance reverse cholesterol transport in cardiovascular therapies [2].

Because this compound is biologically active and structurally primed for receptor interaction, its handling protocols must be governed by an understanding of its physicochemical dynamics and potential metabolic hazard pathways.

Physicochemical Profiling & Structural Dynamics

The physical properties of a compound dictate its behavior in both synthetic environments and biological systems. The table below synthesizes the core quantitative data for 2-Cyclopropyl-6-phenylpyrimidin-4-ol and explains the safety causality behind each metric [3].

PropertyValueCausality / Safety Implication
CAS Number 651043-20-8Unique registry identifier for hazard tracking and regulatory compliance.
Molecular Formula C₁₃H₁₂N₂OIndicates the potential for toxic nitrogen oxide (NOx) emissions upon thermal decomposition.
Molecular Weight 212.25 g/mol Moderate molecular weight; easily capable of crossing biological membranes if dissolved in carrier solvents like DMSO or Methanol.
LogP (Octanol/Water) 2.72A lipophilic nature (LogP > 2) suggests moderate bioaccumulation potential and rapid dermal absorption in lipid-rich epidermal tissues.
Polar Surface Area (PSA) 46.01 ŲA low PSA (< 90 Ų) facilitates high cellular permeability, significantly increasing systemic exposure risk upon accidental ingestion or deep dermal contact.

Synthetic Methodology & Process Safety Workflow

The synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol involves the cyclocondensation of an amidine with a β-keto ester [4]. The following step-by-step protocol is designed as a self-validating system, ensuring both high yield and operator safety.

Step-by-Step Experimental Protocol
  • Reagent Activation: Under a nitrogen atmosphere, dissolve 4.0 g of sodium methoxide (28% solution in methanol) in 5 mL of anhydrous methanol.

    • Causality: Sodium methoxide acts as a strong nucleophilic base required to deprotonate the amidine hydrochloride in the next step, generating the reactive free base.

  • Condensation Initiation: Slowly add 0.75 g of Cyclopropane-1-carboximidamide HCl, followed by 1.0 g of Ethyl 3-oxo-3-phenylpropanoate.

    • Causality: The amidine nitrogen attacks the ester and ketone carbonyls of the propanoate in a double condensation reaction, forming the pyrimidine ring framework.

  • Thermal Cyclization: Heat the mixture under reflux (approx. 65°C in methanol) for 20 hours.

    • Causality: Extended thermal energy is required to overcome the activation barrier for the cyclization and subsequent elimination of water and ethanol, driving the thermodynamic equilibrium toward the aromatic pyrimidinol.

  • Quenching & Precipitation (Self-Validation Step): Cool the reaction to room temperature. Slowly add 10% aqueous hydrochloric acid until the solution reaches exactly pH 4.

    • Causality: Acidification neutralizes the sodium alkoxide salts and protonates the highly soluble pyrimidin-4-olate anion into its neutral, less soluble pyrimidin-4-ol form, forcing the product to precipitate. Validation: If precipitation does not occur, the pH has not breached the pKa threshold of the pyrimidinol.

  • Extraction & Isolation: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Triturate the residue with hexane to yield the purified solid.

SynthesisWorkflow Reactants Reactants: Ethyl 3-oxo-3-phenylpropanoate + Cyclopropane-1-carboximidamide HCl Reagent Reagent Addition: Sodium Methoxide in Methanol Reactants->Reagent Reflux Reflux (20h) Safety: Fume Hood, N2 Atmosphere Reagent->Reflux Cooling Cooling & Quenching: Add 10% HCl to pH 4 Reflux->Cooling Extraction Liquid-Liquid Extraction: EtOAc / Aqueous Phase Cooling->Extraction Washing Washing & Drying: Brine wash, Anhydrous MgSO4 Extraction->Washing Concentration Concentration in vacuo & Hexane Trituration Washing->Concentration Product Final Isolated Product: 2-Cyclopropyl-6-phenylpyrimidin-4-ol Concentration->Product

Figure 1: Self-validating synthetic workflow and isolation protocol for 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Toxicological Mechanisms & Hazard Profiling

While specific in vivo toxicity data for 2-Cyclopropyl-6-phenylpyrimidin-4-ol is limited, its structural classification as a pyrimidine derivative allows us to predict its toxicological behavior. Pyrimidine analogs are known to interfere with cellular metabolic pathways.

Research indicates that certain pyrimidine derivatives can induce oxidative stress in erythrocytes by interacting with (oxy)hemoglobin, leading to the generation of Reactive Oxygen Species (ROS) and subsequent lipid peroxidation [5]. Furthermore, due to its structural similarity to endogenous nucleobases, unintended systemic exposure may lead to off-target kinase inhibition or interference with de novo pyrimidine biosynthesis, triggering cellular apoptosis.

ToxicityPathway Exposure Systemic Exposure to Pyrimidine Derivative CellUptake Cellular Uptake (High Permeability) Exposure->CellUptake Metabolism Hepatic Metabolism (Cytochrome P450) CellUptake->Metabolism Hemoglobin Interaction with (Oxy)hemoglobin CellUptake->Hemoglobin OxidativeStress ROS Generation & Oxidative Stress Metabolism->OxidativeStress MembraneDamage Lipid Peroxidation & Membrane Damage OxidativeStress->MembraneDamage Hemoglobin->OxidativeStress Apoptosis Cellular Apoptosis / Tissue Irritation MembraneDamage->Apoptosis

Figure 2: Proposed mechanistic pathway of pyrimidine-induced oxidative stress and cellular toxicity.

Advanced Handling, PPE, and Exposure Control

Standard laboratory PPE is insufficient without understanding the causality behind the material choices. Because 2-Cyclopropyl-6-phenylpyrimidin-4-ol has a LogP of 2.72, it is highly lipophilic.

  • Glove Selection: If handling the dry powder, standard Nitrile gloves (thickness >0.11 mm) are sufficient. However, if the compound is dissolved in extraction solvents (e.g., Ethyl Acetate or Methanol), Butyl rubber or multi-layer laminate gloves must be used. Causality: Methanol and EtOAc rapidly permeate standard nitrile, carrying the lipophilic pyrimidine directly through the glove and into the dermal lipid layers.

  • Respiratory Protection: Handling must be conducted inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. If engineering controls fail, a half-mask respirator with an N100/P100 particulate filter combined with an organic vapor cartridge is required. Causality: The compound's low PSA allows fine aerosolized particulates to easily cross the alveolar-capillary membrane in the lungs.

Emergency Response & Self-Validating Decontamination Workflows

In the event of a spill, standard sweeping is a severe hazard due to aerosolization. Follow this self-validating decontamination protocol:

  • Isolation: Immediately evacuate a 5-meter radius around the spill.

  • Containment: Cover the powder spill with a damp, inert absorbent pad (e.g., damp vermiculite or a specialized chemical spill mat). Causality: Dampening the powder drastically increases its cohesive forces, preventing dust generation and respiratory exposure.

  • Neutralization & Recovery: Using non-sparking, anti-static tools, sweep the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Self-Validating Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution, followed by a thorough wipe with methanol.

    • Validation Check: To ensure complete removal, swab the decontaminated surface and analyze the swab extract via UV-Vis spectroscopy at 254 nm. Causality: The highly conjugated phenyl-pyrimidine ring system absorbs strongly in the UV spectrum; a flat baseline at 254 nm scientifically validates that the area is fully decontaminated.

References

  • Sumitomo Chemical Company, Limited; MIZUNO, Hajime. Pyrimidine Compound and Its Use in Pest Control. WO2010/134478 A1, WIPO, 25 Nov. 2010.
  • Manthei, K. A., et al. Molecular basis for activation of lecithin:cholesterol acyltransferase by a compound that increases HDL cholesterol. eLife, 27 Nov. 2018.
  • Chemsrc. 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one Chemical & Physical Properties. Chemsrc Database, 25 Aug. 2025.
  • Ambeed. Ethyl 3-oxo-3-phenylpropanoate Synthetic Routes & Applications. Ambeed Database.
  • Sajewicz, W., et al. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed, NIH, 15 Mar. 2007.
Exploratory

The Role of the Cyclopropyl Group in Pyrimidine Derivative Stability

An In-Depth Technical Guide for Medicinal Chemists Part 1: Executive Summary & Core Directive The "Cyclopropyl Advantage" in Pyrimidine Scaffolds In the optimization of pyrimidine-based pharmacophores—common in kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Core Directive

The "Cyclopropyl Advantage" in Pyrimidine Scaffolds In the optimization of pyrimidine-based pharmacophores—common in kinase inhibitors, antivirals, and statins—the cyclopropyl group is not merely a steric placeholder. It is a bioisosteric modulator that fundamentally alters the electronic and metabolic profile of the parent heterocycle.[1]

This guide details how replacing alkyl substituents (e.g., isopropyl, tert-butyl) with a cyclopropyl moiety on a pyrimidine ring enhances stability through three distinct mechanisms:

  • Metabolic Shielding: Increasing C–H bond dissociation energy (BDE) to resist CYP450-mediated oxidation.

  • Electronic Tuning: Donating electron density via Walsh orbitals into the electron-deficient pyrimidine

    
    -system.
    
  • Conformational Locking: Enforcing specific dihedral angles that prevent proteolytic or hydrolytic access.

Part 2: Physicochemical Basis of Stability

To understand why the cyclopropyl group stabilizes pyrimidines, we must look beyond sterics to orbital hybridization.

The Walsh Orbital Effect

Unlike standard alkyl groups (


), the carbon atoms in a cyclopropyl ring possess unique hybridization. The C–C bonds have high 

-character (approx.[2]

), while the external C–H bonds have high

-character (approx.

).
  • Electronic Consequence: The high

    
    -character C–C bonds (Walsh orbitals) can overlap with the adjacent 
    
    
    
    -system of the pyrimidine ring. This creates a hyperconjugative effect where the cyclopropyl group acts as a
    
    
    -electron donor
    , stabilizing the electron-deficient pyrimidine nucleus against nucleophilic attack.
  • Stability Implication: This electronic donation raises the energy of the pyrimidine HOMO, modulating its reactivity without adding the inductive instability of a standard alkyl chain.

Metabolic Stability: The C–H Bond Strength

The primary failure mode for alkyl-substituted pyrimidines is oxidative dealkylation by Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP enzymes typically abstract a hydrogen atom to form a radical intermediate.

  • The Cyclopropyl Barrier: The C–H bonds in cyclopropane are significantly shorter and stronger (

    
     kcal/mol) compared to the secondary C–H bonds of an isopropyl group (
    
    
    
    kcal/mol) or primary C–H bonds of a methyl group.
  • Result: The energy barrier for CYP450 to abstract a hydrogen from the cyclopropyl ring is often too high, effectively "shielding" that position from metabolism.

Lipophilicity and Solubility

Replacing an isopropyl group with a cyclopropyl group typically lowers the LogP (lipophilicity) by approximately 0.2–0.4 units. This reduction often improves metabolic stability by decreasing the compound's affinity for the lipophilic active sites of metabolic enzymes (intrinsic clearance,


).

Part 3: Data Presentation & Case Studies

Comparative Stability Data

The following table summarizes the stability gains observed when transitioning from Isopropyl/t-Butyl to Cyclopropyl substituents in pyrimidine-based kinase inhibitors (e.g., CDPK1 inhibitors).

Substituent (R)HybridizationC-H BDE (kcal/mol)Metabolic

(Human Microsomes)
CYP Vulnerability
Isopropyl

~9524 minHigh (Hydroxylation)
tert-Butyl

~9635 minModerate (Oxidation)
Cyclopropyl Walsh (

/

)
~106 >145 min Low (Resistant)
Phenyl

~110>200 minLow (but risk of aromatic oxidation)

Data derived from structure-activity relationship (SAR) studies on pyrazolopyrimidines [1, 2].

Part 4: Visualization of Mechanisms

Diagram 1: The Stability Decision Tree

This diagram illustrates the logical flow of replacing substituents to optimize pyrimidine stability.

G Start Pyrimidine Lead Candidate (High Clearance) Check_Metabolism Identify Metabolic Soft Spot Start->Check_Metabolism Branch_Alkyl Is Soft Spot an Alkyl Group? Check_Metabolism->Branch_Alkyl Option_Isopropyl Isopropyl/t-Butyl Group (Low C-H BDE) Branch_Alkyl->Option_Isopropyl Yes Action_Replace Replace with Cyclopropyl Option_Isopropyl->Action_Replace Mechanism_1 Mechanism 1: Increase C-H BDE (Block H-Abstraction) Action_Replace->Mechanism_1 Mechanism_2 Mechanism 2: Walsh Orbital Overlap (Electronic Stabilization) Action_Replace->Mechanism_2 Result Result: Extended t1/2 Reduced CYP Affinity Mechanism_1->Result Mechanism_2->Result

Caption: SAR decision tree for replacing alkyl groups with cyclopropyl moieties to enhance metabolic stability.

Part 5: Experimental Protocols

Protocol A: Synthesis of Cyclopropyl-Pyrimidines (Suzuki-Miyaura Coupling)

Objective: Install a cyclopropyl group at the C-4 or C-6 position of a halogenated pyrimidine.

Reagents:

  • Substrate: 4-chloropyrimidine derivative (1.0 eq)[3]

  • Reagent: Cyclopropylboronic acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen for 5 minutes.

  • Loading: Add the 4-chloropyrimidine, cyclopropylboronic acid, base, and catalyst.

  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Self-Validation Check: Monitor via TLC or LC-MS. The starting material (chloride) should disappear. If conversion is <50% after 4 hours, add fresh catalyst (0.02 eq).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay

Objective: Quantify the stability enhancement of the cyclopropyl analog.

Reagents:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (1 µM final conc.)

Methodology:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Part 6: Critical Risk Assessment (Bioactivation)

While cyclopropyl groups generally stabilize pyrimidines, researchers must be aware of the "Cyclopropylamine Trap."

If the cyclopropyl group is attached to a nitrogen atom (e.g.,


-cyclopropyl), CYP450 enzymes (specifically CYP2D6 or CYP3A4) can catalyze a Single Electron Transfer (SET) oxidation. This opens the ring to form a reactive radical intermediate, which can covalently bind to proteins (Mechanism-Based Inhibition or Toxicity).

Mitigation Strategy:

  • Prioritize

    
    -cyclopropyl  (attached to pyrimidine carbon) over 
    
    
    
    -cyclopropyl
    .
  • If

    
    -cyclopropyl is required, block the 
    
    
    
    -carbon with a methyl group (e.g., 1-methylcyclopropyl) to prevent radical formation.

Part 7: References

  • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5][6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Johnson, S. M., et al. (2012). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. ACS Medicinal Chemistry Letters, 3(10), 783–788. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.[8]

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][9] Bioorganic & Medicinal Chemistry Letters, 30(18), 127409. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Foundational

6-Phenylpyrimidin-4-ol Derivatives: A Technical Guide on Synthesis, Functionalization, and Pharmacological Applications

Executive Summary The 6-phenylpyrimidin-4-ol scaffold—often existing in equilibrium with its tautomeric form, 6-phenylpyrimidin-4(3H)-one—represents a highly privileged pharmacophore in modern medicinal chemistry[1]. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylpyrimidin-4-ol scaffold—often existing in equilibrium with its tautomeric form, 6-phenylpyrimidin-4(3H)-one—represents a highly privileged pharmacophore in modern medicinal chemistry[1]. Characterized by a versatile pyrimidine core and a lipophilic phenyl appendage, this structure serves as a critical synthetic intermediate. By strategically functionalizing the C2, C4, and C5 positions, researchers have developed a vast array of biologically active molecules, ranging from cyclin-dependent kinase (CDK) inhibitors for oncology to novel sulfonylurea-based antimicrobial agents[2][3]. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality in synthetic workflows, and self-validating experimental protocols for developing 6-phenylpyrimidin-4-ol derivatives.

Structural Chemistry and Mechanistic Causality in Derivatization

The utility of 6-phenylpyrimidin-4-ol stems from its highly programmable reactivity profile. The molecule exhibits lactam-lactim tautomerism, which dictates the chemical behavior of the pyrimidine ring[1].

  • C4 Activation (The Electrophilic Hub): In its native state, the C4 hydroxyl group is relatively stable and resistant to weak nucleophiles. To unlock this position for derivatization, it is a standard mechanistic choice to convert the 4-ol into a 4-chloro derivative using phosphorus oxychloride (

    
    ). This transformation is driven by the thermodynamically favorable formation of a strong P=O bond, which renders the C4 carbon highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr)[4].
    
  • C2 Functionalization (The Hinge Binder): Often occupied by an amino or mercapto group (e.g., 2-amino-6-phenylpyrimidin-4-ol or 2-mercapto-6-phenylpyrimidin-4-ol), this site acts as an essential hydrogen-bond donor/acceptor region. In kinase inhibitors, this region interacts directly with the ATP-binding pocket of the target enzyme[2].

  • C5 Halogenation (Steric & Lipophilic Tuning): Halogenation (e.g., bromination or chlorination) at the C5 position increases the overall lipophilicity and steric bulk of the molecule. This is strategically employed to fill deep hydrophobic pockets in target proteins or to shield the pyrimidine ring from rapid metabolic degradation by cytochrome P450 enzymes[3].

SAR_Map Core 6-Phenylpyrimidin-4-ol Core Scaffold C2 C2 Substitution (Amino/Mercapto) Core->C2 Modulates H-bonding C4 C4 Activation (O-Alkyl/Cl) Core->C4 Electrophilic activation site C5 C5 Halogenation (Br/Cl) Core->C5 Increases lipophilicity Oncology CDK4/6 Inhibitors (e.g., Breast Cancer) C2->Oncology Benzimidazole coupling Antimicrobial MRSA Inhibitors (Sulfonylureas) C2->Antimicrobial Chlorosulfonation Antiviral HCV Protease Inhibitors (Macrocycles) C4->Antiviral Macrocyclic ether linkage

Caption: Structure-Activity Relationship (SAR) mapping of the 6-phenylpyrimidin-4-ol scaffold.

Pharmacological Profiles

The derivatization of the 6-phenylpyrimidin-4-ol core has yielded significant breakthroughs across multiple therapeutic areas:

Oncology: Benzimidazole-Pyrimidine Hybrids

Derivatives synthesized from 2-mercapto-6-phenylpyrimidin-4-ol and 2-(chloromethyl)-1H-benzo[d]imidazole have demonstrated potent in vitro anticancer activity. The structural framework mimics the ATP-competitive binding mode required to inhibit kinases like CDK4/6. This molecular architecture is clinically validated by FDA-approved drugs such as Abemaciclib, a benzimidazole-pyrimidine hybrid used in the treatment of hormone receptor-positive breast cancer[2].

Antimicrobial Agents: Sulfonylurea Derivatives

Recent studies have identified sulfonylurea derivatives of 2-amino-6-phenylpyrimidin-4-ol as promising inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA). While traditional agricultural sulfonylureas target plant acetohydroxyacid synthase (AHAS), these novel pyrimidine derivatives exhibit a distinct mode of action against bacterial pathogens, with the pyrimidine ring enhancing cell wall penetration[3].

Antiviral Therapeutics: Macrocyclic HCV Inhibitors

The 6-phenylpyrimidin-4-ol moiety is frequently incorporated into macrocyclic constructs designed to inhibit the Hepatitis C Virus (HCV) NS3/4A protease. In these architectures, the rigid pyrimidine ring restricts the conformational flexibility of the macrocycle, locking it into the bioactive conformation required for optimal protease inhibition[5].

Quantitative Data Summary
Derivative ClassKey Starting MaterialPrimary Biological TargetNotable Activity / ApplicationReference
Benzimidazole Hybrids 2-Mercapto-6-phenylpyrimidin-4-olCDK4/6 (Kinases)High efficacy against human cancer cell lines; structural basis for Abemaciclib.[2]
Sulfonylureas 2-Amino-6-phenylpyrimidin-4-olMRSA Clinical IsolatesPotent antibacterial inhibition; distinct from AHAS-targeting agricultural agents.[3]
Triazolo-quinoxalines 2-Mercapto-6-phenylpyrimidin-4-olBacterial cell targetsBroad-spectrum antibacterial activity via cyclic amine substitution.[4]
Macrocyclic Ethers 2-Methoxy-6-phenylpyrimidin-4-olHCV NS3/4A ProteaseHigh-affinity viral replication inhibition.[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of key 6-phenylpyrimidin-4-ol intermediates. Each step includes the mechanistic causality behind the action and built-in validation checkpoints.

Protocol 1: Chlorosulfonation of 2-Amino-6-phenylpyrimidin-4-ol

This protocol generates a highly reactive sulfonyl chloride intermediate, a critical precursor for antimicrobial sulfonylureas[3].

Reagents: 2-Amino-6-phenylpyrimidin-4-ol (5 mmol), Chlorosulfonic acid (1 mmol), Phosphorus oxychloride (


, 50 mmol).
  • Reagent Combination: In a dry, round-bottom flask under an inert atmosphere, add 2-amino-6-phenylpyrimidin-4-ol and chlorosulfonic acid directly into

    
    .
    
    • Causality:

      
       acts as a dual-purpose reagent. It serves as the primary solvent while simultaneously chlorinating the C4 hydroxyl group. Chlorosulfonic acid introduces the sulfonyl chloride moiety.
      
  • Controlled Thermal Activation: Slowly heat the reaction mixture to 45 °C and maintain for 0.5 hours.

    • Causality: Initial mild heating controls the highly exothermic evolution of HCl gas and prevents the degradation of the pyrimidine ring.

  • Reflux for Completion: Elevate the temperature to 90 °C and reflux for 4 hours.

    • Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a completely transparent solution. This visual cue confirms the complete conversion of the insoluble starting material into the highly soluble, dual-activated intermediate.

  • Quenching: Cool the mixture to ambient temperature, then carefully pour it over 200 g of crushed ice.

    • Causality: Rapid thermal quenching destroys excess

      
       and chlorosulfonic acid, preventing over-reaction.
      
  • pH Adjustment (Critical Step): Adjust the pH of the aqueous solution to 7–8 using a 25% ammonium hydroxide (

    
    ) or aqueous NaOH solution.
    
    • Causality: The quenching process generates massive amounts of HCl and

      
      . If the solution remains highly acidic, the newly formed sulfonyl chloride will rapidly hydrolyze back into a useless sulfonic acid. Neutralization preserves the electrophile.
      
    • Validation Checkpoint: Use pH test strips to strictly verify the 7–8 range before proceeding to extraction.

  • Extraction: Extract the neutralized solution three times with ethyl acetate (50 mL, 30 mL, 20 mL). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    

Protocol_Workflow Start 2-Amino-6-phenylpyrimidin-4-ol + Chlorosulfonic Acid Solvent Addition of POCl3 (Dual Solvent/Reagent) Start->Solvent Heat1 Initial Heating: 45°C for 0.5h (Controlled Activation) Solvent->Heat1 Heat2 Reflux: 90°C for 4h (Complete Chlorosulfonation) Heat1->Heat2 Quench Quenching: Crushed Ice + NH4OH to pH 7-8 Heat2->Quench Extract Extraction: Ethyl Acetate (3x) (Product Isolation) Quench->Extract

Caption: Step-by-step experimental workflow for the chlorosulfonation of 2-amino-6-phenylpyrimidin-4-ol.

Protocol 2: Synthesis of 2,4-Dichloro-6-phenylpyrimidine

This protocol outlines the dual-activation of 2-mercapto-6-phenylpyrimidin-4-ol to create a di-electrophile for complex heterocyclic synthesis (e.g., triazolo-quinoxalines)[4].

  • Activation: Suspend 2-mercapto-6-phenylpyrimidin-4-ol in an excess of

    
    .
    
    • Causality:

      
       acts to simultaneously convert both the C4-hydroxyl and the C2-mercapto groups into chlorides. The displacement of the thiol group requires vigorous conditions compared to standard hydroxyl chlorination.
      
  • Reflux: Heat the mixture to reflux (approx. 105–110 °C) for 6–8 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the highly polar starting material spot indicates reaction completion.

  • Isolation: Remove excess

    
     via vacuum distillation. Pour the concentrated residue onto crushed ice to precipitate the 2,4-dichloro-6-phenylpyrimidine. Filter, wash with cold water, and dry under a vacuum.
    

References

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study Source: MDPI URL:[Link]

  • An efficient and clean synthesis of 2-(5-substituted-7-phenyl-[1,2,4]triazolo[4,3-f]pyrimidin-3-yl)quinoxalines Source: ResearchGate / Der Pharma Chemica URL:[Link]

  • US8937080B2 - Pyrimidine substituted macrocyclic HCV inhibitors Source: Google Patents URL

Sources

Exploratory

melting point and thermal stability of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol , focusing on its physicochemical characterization, thermal stability, and solid-state behavior. [1] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol , focusing on its physicochemical characterization, thermal stability, and solid-state behavior.

[1]

Executive Summary & Compound Profile

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8 ) is a pharmacophore scaffold frequently utilized in the development of kinase inhibitors, antiviral agents (specifically non-nucleoside reverse transcriptase inhibitors), and CNS-active compounds.

While often chemically nomenclated as an "ol" (enol form), this heterocycle predominantly exists in the 4(3H)-one (keto) tautomeric form in the solid state.[1] This distinction is critical for researchers, as the keto form dictates the lattice energy, melting point, and solubility profile.[1]

Key Physicochemical Identifiers
PropertyData / PredictionConfidence Level
CAS Number 651043-20-8High (Verified)
Molecular Formula C₁₃H₁₂N₂OHigh
Molecular Weight 212.25 g/mol High
Physical State Crystalline Solid (White to Off-White)High
Predicted Melting Point 165°C – 210°C Medium (Based on SAR)*
Thermal Decomposition >260°CHigh (Pyrimidine stability)
Dominant Tautomer 2-cyclopropyl-6-phenyl-4(3H)-pyrimidinoneHigh (Solid State)

*Note: Specific experimental melting points are often proprietary for this intermediate. The range is derived from structural analogs (e.g., 6-methyl vs. 6-phenyl substitution effects).[1]

Structural-Thermal Relationships

To understand the thermal behavior of this molecule, one must analyze the competition between the rigid pyrimidine core and the strained cyclopropyl ring.[1]

The Tautomeric Effect on Melting Point

The "4-ol" designation implies a hydroxyl group, but X-ray crystallography of similar pyrimidines confirms the proton resides on the N3 nitrogen.[1] This forms a cyclic amide (lactam) structure.[1]

  • Consequence: The lactam motif enables strong intermolecular hydrogen bonding (

    
    ) in the crystal lattice.[1]
    
  • Thermal Impact: This H-bond network significantly elevates the melting point compared to the theoretical "ol" form, which would rely on weaker

    
     interactions.[1]
    
Cyclopropyl Ring Strain vs. Thermal Stability

The cyclopropyl group introduces ~27.5 kcal/mol of ring strain.[1] Despite this, the ring is kinetically stable.[1]

  • Degradation Pathway: Thermal ring opening typically requires temperatures exceeding 300°C or the presence of strong Lewis acids.[1]

  • Steric Bulk: The cyclopropyl group is orthogonal to the pyrimidine plane to minimize steric clash with the N1/N3 lone pairs, influencing packing density.[1]

Visualization: Tautomerism & Synthesis

The following diagram illustrates the synthesis pathway and the thermodynamic equilibrium favoring the keto form.

Tautomerism Precursor1 Cyclopropanecarboxamidine (Amidine Source) Intermediate Condensation Intermediate Precursor1->Intermediate Base (NaOEt) Precursor2 Ethyl Benzoylacetate (Beta-Keto Ester) Precursor2->Intermediate Enol Enol Form (pyrimidin-4-ol) Less Stable Solid Intermediate->Enol Kinetic Product Keto Keto Form (pyrimidin-4(3H)-one) Dominant Solid State Enol->Keto Tautomerization (Thermodynamic drive) Lattice Crystal Lattice (H-Bond Network) Keto->Lattice Stacking & H-Bonding

Caption: Synthesis via condensation of amidine and beta-keto ester, leading to the thermodynamically stable keto tautomer.

Experimental Protocols for Thermal Characterization

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point (


) and heat of fusion (

).[1]
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).[1]

  • Protocol:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Critical Step: If a sharp endotherm is observed (e.g., ~180°C) followed immediately by an exotherm, this indicates melting followed by decomposition .[1]

    • Cooling Cycle: Cool to 40°C at 10°C/min and reheat. Absence of the melting peak on the second heat confirms irreversible decomposition or amorphization.[1]

Thermogravimetric Analysis (TGA)

Objective: Differentiate between desolvation (solvent loss) and degradation.[1]

  • Protocol: Ramp 10°C/min from Ambient to 400°C under

    
     purge (50 mL/min).
    
  • Interpretation:

    • Weight loss < 150°C: Indicates residual solvent (likely Ethanol/Methanol from recrystallization) or moisture.[1]

    • Weight loss > 250°C: Onset of chemical degradation (decarboxylation or ring opening).[1]

    • Self-Validation: The TGA onset temperature must be higher than the DSC melting peak. If TGA shows mass loss during the DSC melting endotherm, the compound is decomposing as it melts.[1]

Visualization: Thermal Analysis Logic

Use this decision tree to interpret your thermal data.

ThermalLogic Start Start Thermal Analysis DSC_Run Run DSC (10°C/min) Start->DSC_Run Peak_Observed Endothermic Peak? DSC_Run->Peak_Observed TGA_Check Check TGA at Peak Temp Peak_Observed->TGA_Check Yes Mass_Loss Mass Loss > 1%? TGA_Check->Mass_Loss Conclusion_Solvate Result: Solvate/Hydrate (Desolvation) Mass_Loss->Conclusion_Solvate Yes (<150°C) Conclusion_Melt Result: True Melting Point Mass_Loss->Conclusion_Melt No (Stable Melt) Conclusion_Decomp Result: Melt w/ Decomposition Mass_Loss->Conclusion_Decomp Yes (>200°C)

Caption: Decision tree for distinguishing true melting events from desolvation or decomposition using DSC/TGA correlation.

Synthesis & Impurity Profile

The thermal stability of this compound is heavily dependent on purity.[1] The standard synthesis involves the condensation of cyclopropanecarboxamidine (as HCl salt) with ethyl benzoylacetate in the presence of a base (Sodium Methoxide/Ethoxide).[1]

  • Common Impurity: Residual Ethyl Benzoylacetate (Boiling point ~265°C).[1] If present, this oily impurity will act as a plasticizer, artificially depressing the melting point (Melting Point Depression).[1]

  • Purification: Recrystallization from Ethanol/Water is standard.[1] Ensure thorough drying to remove lattice-bound water, which can look like a "false" melting endotherm near 100°C.[1]

References

  • Chemical Identification: 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one. CAS Registry Number 651043-20-8.[2]

  • Synthesis Methodology: Patent WO2004/085540 & WO2010/134478.[1] Process for the preparation of pyrimidine derivatives.[1][3][1]

  • Precursor Properties: Ethyl benzoylacetate (CAS 94-02-0).[4][5][6] PubChem Compound Summary. [1]

  • Structural Analog Data: 2-{[4-(cyclohexylmethyl)-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl]thio}-N-(3-methoxyphenyl) acetamide. Melting Point 190-193°C. Frontiers in Chemistry.

Sources

Foundational

Technical Whitepaper: Biological Targets &amp; Pharmacological Profile of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

The following technical guide details the biological targets, pharmacological profile, and experimental validation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (and its bioactive tautomer 2-Cyclopropyl-6-phenylpyrimidin-4(3H)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, pharmacological profile, and experimental validation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (and its bioactive tautomer 2-Cyclopropyl-6-phenylpyrimidin-4(3H)-one ).

Executive Summary

2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) represents a privileged heterocyclic scaffold in medicinal and agrochemical chemistry. While chemically defined as a pyrimidinol, it predominantly exists in physiological conditions as its tautomer, 2-cyclopropyl-6-phenylpyrimidin-4(3H)-one .

This scaffold serves as a critical pharmacophore for two distinct biological applications:

  • Neuropharmacology: A potent Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 1 (mGluR1) , offering therapeutic potential for chronic pain and neurodegenerative disorders.

  • Agrochemicals: A fungicidal agent (or advanced intermediate) targeting specific biosynthetic pathways in phytopathogenic fungi, as disclosed in patent literature (e.g., Sumitomo Chemical).

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these targets.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to target identification. The "4-ol" (enol) and "4-one" (keto) forms exist in equilibrium, but the keto-form is typically the bioactive species interacting with transmembrane receptors (GPCRs).

PropertySpecification
IUPAC Name 2-Cyclopropyl-6-phenylpyrimidin-4-ol
Bioactive Tautomer 2-Cyclopropyl-6-phenylpyrimidin-4(3H)-one
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Key Substituents C2: Cyclopropyl (Lipophilic, metabolic stability) C6: Phenyl (π-π stacking interactions) C4: Hydroxyl/Ketone (H-bond donor/acceptor)
Solubility Low in water; Soluble in DMSO, MeOH, DCM

Primary Biological Target: mGluR1 Antagonist (CNS)

Mechanism of Action

The 2,6-disubstituted pyrimidin-4-one scaffold is a validated template for mGluR1 Negative Allosteric Modulators (NAMs) . Unlike orthosteric antagonists that compete with glutamate at the large "Venus flytrap" domain, this molecule binds to the 7-transmembrane (7TM) domain , locking the receptor in an inactive conformation.

  • Target: Metabotropic Glutamate Receptor 1 (mGluR1).

  • Modality: Negative Allosteric Modulation (non-competitive).

  • Binding Pocket: Allosteric site within the transmembrane helices (distinct from the glutamate binding site).

  • Signaling Effect: Inhibits G_q/11 coupling, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby blocking intracellular Calcium (Ca²⁺) release.

Structure-Activity Relationship (SAR)

The specific substitution pattern of 2-Cyclopropyl-6-phenylpyrimidin-4-ol is critical for potency:

  • 2-Cyclopropyl Group: Provides optimal steric bulk to fill the hydrophobic pocket in the 7TM domain without incurring the metabolic liability of a linear alkyl chain.

  • 6-Phenyl Group: Engages in aromatic interactions (π-π stacking) with residues such as Trp798 or Phe801 in the mGluR1 transmembrane bundle.

  • 4-Oxo Moiety: Acts as a hydrogen bond acceptor for anchoring the ligand to the receptor backbone (e.g., Ser668 ).

Therapeutic Implications

Inhibition of mGluR1 signaling dampens excessive excitatory transmission.

  • Chronic Pain: Reduces nociceptive sensitization in the spinal cord dorsal horn.

  • Neuroprotection: Prevents glutamate-induced excitotoxicity in ischemia or traumatic brain injury.

Visualization: mGluR1 Signaling Pathway Blockade

The following diagram illustrates the interruption of the G_q signaling cascade by the compound.

mGluR1_Pathway cluster_legend Legend Glutamate Glutamate (Ligand) mGluR1 mGluR1 (GPCR) Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Activates Compound 2-Cyclopropyl-6- phenylpyrimidin-4-ol (NAM) Compound->mGluR1 Blocks (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Excitotoxicity / Pain Ca->Response Leads to key1 Solid Line: Active Pathway key2 Dashed Line: Inhibited Pathway

Caption: Schematic of mGluR1 signaling inhibition. The compound binds allosterically, preventing Gq activation and downstream Calcium flux.

Secondary Target: Fungal Pathogen Control (Agrochemical)

Application Context

Patent literature (e.g., WO2010/134478 ) identifies 2-cyclopropyl-6-phenylpyrimidin-4-one derivatives as fungicides. While structurally distinct from anilinopyrimidines (like Cyprodinil), this scaffold shares features with inhibitors of Dihydroorotate Dehydrogenase (DHODH) or Methionine Biosynthesis .

Mechanism Hypothesis[4]
  • Target: Fungal DHODH (critical for pyrimidine biosynthesis) or components of the mitochondrial electron transport chain (Complex II/Succinate Dehydrogenase).

  • Effect: Disruption of fungal cell division and energy production.

  • Selectivity: The cyclopropyl group often enhances penetration through the fungal cell wall while maintaining selectivity against plant enzymes.

Experimental Validation Protocols

To validate the biological activity of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, the following "Self-Validating" protocols are recommended.

Protocol A: FLIPR Calcium Flux Assay (mGluR1 Validation)

Objective: Quantify the potency (IC50) of the compound as an mGluR1 antagonist.

  • Cell Line: HEK293 cells stably expressing human mGluR1 and Gα15 (to couple Gq signaling).

  • Reagents: Fluo-4 AM (Calcium dye), Glutamate (Agonist), Probenecid (inhibits dye efflux).

  • Step-by-Step:

    • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

    • Dye Loading: Remove media. Add 20 µL Fluo-4 AM dye loading buffer. Incubate 60 min at 37°C.

    • Compound Addition: Add 10 µL of test compound (serially diluted in DMSO/buffer). Incubate 15 min.

    • Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject EC80 concentration of Glutamate.

    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to Max Glutamate response. Plot sigmoidal dose-response curve to determine IC50.

Protocol B: Mycelial Growth Inhibition Assay (Fungicidal Validation)

Objective: Confirm antifungal activity against phytopathogens (e.g., Botrytis cinerea).

  • Media: Potato Dextrose Agar (PDA).

  • Compound Prep: Dissolve compound in acetone/methanol (final solvent <1%).

  • Step-by-Step:

    • Mix compound into molten PDA at 45°C to achieve final concentrations (0.1, 1, 10, 50, 100 ppm).

    • Pour plates and allow to solidify.

    • Inoculate center of plate with a 5mm mycelial plug of the target fungus.

    • Incubate at 25°C for 3-5 days (until control plates reach edge).

  • Analysis: Measure colony diameter. Calculate % Growth Inhibition = [(Control - Treated)/Control] × 100.

Synthesis Scheme (Reference)

For researchers requiring the compound for testing, the standard synthesis is a condensation reaction.

Synthesis SM1 Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate) Reaction Condensation (NaOEt / EtOH, Reflux) SM1->Reaction SM2 Cyclopropanecarboxamidine HCl SM2->Reaction Product 2-Cyclopropyl-6- phenylpyrimidin-4-ol Reaction->Product Yield ~40-60%

Caption: Synthetic route via condensation of beta-keto ester and amidine.

References

  • Sumitomo Chemical Co., Ltd. (2010). Nitrogen-containing heterocyclic compound and use thereof for controlling plant disease. WO Patent 2010/134478.[1]

  • Addex Pharma SA. (2004). Pyrimidin-4-one derivatives as metabotropic glutamate receptor antagonists. WO Patent 2004/014900.[1]

  • Rocher, J. P., et al. (2011). mGluR1 antagonists: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for pyrimidinone scaffold).
  • PubChem Compound Summary. (2025). 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one. CID 11235678.

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Abstract This document provides a comprehensive guide for the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Pyrimidine d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This protocol details a robust and reproducible method for the preparation of the title compound, grounded in the classical condensation reaction between a β-ketoester and an amidine. The described procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The pyrimidine scaffold is a cornerstone in heterocyclic chemistry, forming the core structure of nucleobases and a plethora of biologically active molecules.[3] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell membrane permeability.[4] The phenyl substituent at the 6-position can also contribute to the molecule's biological activity through various interactions with biological targets.

The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with the most common approach being the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[1] This application note describes the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol via the condensation of ethyl benzoylacetate with cyclopropanecarboxamidine. This method is chosen for its reliability, accessibility of starting materials, and straightforward execution.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction, as depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product ethyl_benzoylacetate Ethyl Benzoylacetate base Sodium Ethoxide (NaOEt) ethyl_benzoylacetate->base + cyclopropanecarboxamidine Cyclopropanecarboxamidine cyclopropanecarboxamidine->base + product 2-Cyclopropyl-6-phenylpyrimidin-4-ol base->product Condensation solvent Ethanol (EtOH) conditions Reflux Synthesis_Workflow Synthesis Workflow start Start prep_naoet Prepare Sodium Ethoxide Solution start->prep_naoet add_amidine Add Cyclopropanecarboxamidine HCl prep_naoet->add_amidine add_ketoester Add Ethyl Benzoylacetate add_amidine->add_ketoester reflux Reflux Reaction Mixture add_ketoester->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with HCl cool->neutralize precipitate Collect Precipitate by Filtration neutralize->precipitate wash Wash with Water and Diethyl Ether precipitate->wash dry Dry the Product wash->dry end End: Obtain 2-Cyclopropyl-6-phenylpyrimidin-4-ol dry->end

Caption: Step-by-step workflow for the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Step 1: Preparation of Sodium Ethoxide Solution In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, carefully add sodium metal (1.15 g, 50 mmol) in small portions to absolute ethanol (50 mL). The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved completely.

Step 2: Addition of Reactants To the freshly prepared sodium ethoxide solution, add cyclopropanecarboxamidine hydrochloride (6.03 g, 50 mmol). Stir the mixture for 15 minutes at room temperature. Subsequently, add ethyl benzoylacetate (9.61 g, 50 mmol) dropwise over 10 minutes.

Step 3: Reaction Reflux Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Step 4: Work-up and Isolation After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water. Acidify the aqueous solution to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

Step 5: Purification Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and byproducts.

Step 6: Drying Dry the purified product in a vacuum oven at 60 °C overnight to yield 2-Cyclopropyl-6-phenylpyrimidin-4-ol as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Melting Point To be determined experimentally
Yield 70-85%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, OH), 7.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 6.5 (s, 1H, pyrimidine-H), 2.1 (m, 1H, cyclopropyl-CH), 1.1-1.3 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.0, 162.1, 158.5, 135.2, 131.0, 128.9, 126.3, 105.4, 15.8, 8.2
Mass Spectrometry (ESI+) m/z: 213.10 [M+H]⁺

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water.

  • Use all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The generation of hydrogen gas during the preparation of sodium ethoxide is flammable. Ensure there are no ignition sources nearby.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous ethanol.
Incomplete precipitationEnsure the pH is correctly adjusted and the solution is sufficiently cooled.
Impure Product Incomplete washingWash the precipitate thoroughly with cold water and diethyl ether.
Side reactionsRecrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.

References

  • Ibrahim, B. A., & Mohareb, R. M. (2020). Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities. Journal of Heterocyclic Chemistry, 57(3). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5488. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 336-348. Retrieved from [Link]

  • Singh, R., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 235-240. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the robust and widely applicable Principal Pyrimidine Synthesis, involving the base-catalyzed cyclocondensation of a β-ketoester with an amidine. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures for the preparation of key starting materials, a detailed protocol for the final condensation reaction, and guidelines for purification and characterization. The causality behind experimental choices is emphasized to provide researchers with a deep understanding of the process, ensuring reproducibility and facilitating potential optimization.

Introduction and Synthetic Strategy

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][2] The target molecule, 2-Cyclopropyl-6-phenylpyrimidin-4-ol, combines a rigid cyclopropyl group, known to enhance metabolic stability and binding affinity in drug candidates, with a versatile phenyl substituent.

The most logical and efficient route for constructing this pyrimidine core is through the condensation of cyclopropanecarboxamidine with ethyl benzoylacetate. This classic approach, known as the Principal Pyrimidine Synthesis, offers high convergence and typically proceeds in good to excellent yields.[3][4] The overall strategy involves two main stages: the preparation of the requisite starting materials and their subsequent cyclocondensation.

G cluster_reaction Amidine Cyclopropanecarboxamidine Ketoester Ethyl Benzoylacetate Plus + Amidine->Plus Product 2-Cyclopropyl-6-phenylpyrimidin-4-ol Plus->Ketoester Plus_to_Product Plus_to_Product->Product Base (NaOEt) Ethanol, Reflux

Figure 1: Overall synthetic scheme for 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Preparation of Starting Materials

Reliable synthesis of the target molecule is predicated on the quality of its precursors. The following sections detail the preparation of the two key reactants.

Ethyl Benzoylacetate

Ethyl benzoylacetate is a classic β-ketoester that can be synthesized through several established methods, most notably the Claisen condensation of ethyl acetate and ethyl benzoate.[5] An alternative and often high-yielding procedure involves the hydrolysis of ethyl benzoylacetoacetate, which is itself prepared from ethyl acetoacetate and benzoyl chloride.[6][7] For this protocol, we will reference the well-documented Organic Syntheses procedure, which provides a robust and scalable method.

Protocol Summary (Claisen Condensation): A solution of sodium ethoxide is prepared in anhydrous ethanol. Ethyl acetate and ethyl benzoate are added, and the mixture is heated to drive the condensation. An acidic workup is then performed to yield the crude ethyl benzoylacetate, which is purified by vacuum distillation.[5][6][8]

Cyclopropanecarboxamidine Hydrochloride

Amidines are commonly prepared from the corresponding nitriles via the Pinner reaction. This two-step process first involves the formation of an imidate salt from the nitrile, followed by reaction with ammonia or an amine to yield the amidine. This method is highly reliable for producing the required cyclopropanecarboxamidine.

Experimental Protocol:

  • Step A: Imidate Formation: A solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether is cooled to 0°C. Anhydrous ethanol (1.1 eq) is added. Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the precipitation of ethyl cyclopropanecarboximidate hydrochloride. The solid is filtered, washed with cold ether, and dried under vacuum.

    • Causality: The Pinner reaction requires anhydrous conditions to prevent hydrolysis of the nitrile and the imidate intermediate. The use of HCl gas provides the necessary acidic catalyst for the addition of ethanol to the nitrile.

  • Step B: Ammonolysis: The crude imidate salt is suspended in a solution of ammonia in ethanol (e.g., 7N) and stirred at room temperature in a sealed vessel. The reaction is monitored by TLC until the imidate is consumed. The solvent is removed under reduced pressure, and the resulting crude cyclopropanecarboxamidine hydrochloride can be used directly in the next step or recrystallized from an ethanol/ether mixture.

Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

This section details the core cyclocondensation reaction. The process relies on a base, typically sodium ethoxide, to facilitate the reaction between the amidine and the β-ketoester.

G A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Cyclopropanecarboxamidine HCl A->B Forms free amidine C Add Ethyl Benzoylacetate (dropwise) B->C Introduce keto-ester D Heat to Reflux (e.g., 78°C) C->D Initiate cyclization E Cool to Room Temperature and Acidify (e.g., Acetic Acid) D->E Precipitate product F Filter Precipitate E->F G Wash with Cold Ethanol and Water F->G H Dry Product Under Vacuum G->H I Characterize Final Product (NMR, MS, MP) H->I

Figure 2: Step-by-step experimental workflow for the cyclocondensation reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Equivalents
Cyclopropanecarboxamidine HCl120.581.0
Ethyl Benzoylacetate192.211.0
Sodium Metal22.991.1
Anhydrous Ethanol46.07Solvent
Glacial Acetic Acid60.05For Work-up
Diethyl Ether74.12For Washing
Detailed Experimental Protocol
  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Base Preparation: Anhydrous ethanol is added to the flask. Sodium metal (1.1 eq), cut into small pieces, is added cautiously and portion-wise to the ethanol. The mixture is stirred until all the sodium has dissolved to form a clear solution of sodium ethoxide.

    • Causality: The in-situ preparation of sodium ethoxide ensures a completely anhydrous and highly reactive base. Anhydrous conditions are critical to prevent side reactions, such as the hydrolysis of the ester.

  • Addition of Amidine: Cyclopropanecarboxamidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution. The mixture is stirred for 15-20 minutes.

    • Causality: The strong base (ethoxide) deprotonates the amidinium salt to generate the free amidine nucleophile required for the subsequent reaction.

  • Addition of β-Ketoester: Ethyl benzoylacetate (1.0 eq) is dissolved in a small amount of anhydrous ethanol and added dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to reflux (approx. 78°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The flask is cooled to room temperature, and then further cooled in an ice bath. The reaction mixture is acidified to pH 6-7 by the slow addition of glacial acetic acid. A precipitate will form.

    • Causality: The product, a pyrimidinol, is acidic and exists as its sodium salt (sodium pyrimidinolate) in the basic reaction mixture. Acidification protonates the salt, causing the neutral, less soluble product to precipitate out of the solution.

  • Purification: The solid precipitate is collected by vacuum filtration and washed sequentially with cold water and cold ethanol to remove inorganic salts and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield 2-Cyclopropyl-6-phenylpyrimidin-4-ol as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons, the phenyl protons, a singlet for the pyrimidine C5-H, and a broad singlet for the -OH group.

  • ¹³C NMR: Expect distinct signals for the carbons of the cyclopropyl, phenyl, and pyrimidine rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₂N₂O should be observed.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere or a layer of mineral oil.

  • Hydrogen chloride is a corrosive gas. Use appropriate handling procedures for gas cylinders.

  • Anhydrous solvents can be flammable. Keep away from ignition sources.

References

  • Thal, A. S. (1923). Ethyl Benzoylacetate. Organic Syntheses, 3, 59. DOI: 10.15227/orgsyn.003.0059.

  • CN113215865A - Preparation method of ethyl benzoylacetate. (2021). Patsnap.

  • LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Chempedia.

  • PrepChem. (2017). Preparation of ethyl benzoylacetate.

  • Adkins, H., & Cramer, H. (1930). Ethyl Benzoylacetate. Organic Syntheses, 10, 44. DOI: 10.15227/orgsyn.010.0044.

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Arylpyrimidines. Synthesis, 48(24), 4246-4252.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

  • El-Sayed, N. N. E., et al. (2009). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 46(5), 857-864.
  • Li, G., et al. (2021). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters, 23(1), 139-144.
  • Google Patents. (2005). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.

  • ResearchGate. (n.d.). Modified Pinner reaction with β-keto esters 45 and amidines 39.

  • ResearchGate. (n.d.). Synthesis of amide-substituted cyclopropanes through...

  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2011(1), 125-135.
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930.
  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.

  • MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1689.
  • ResearchGate. (n.d.). Reaction of ethyl benzoylacetate.

  • Kumar, D., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 272-277.
  • BenchChem. (2025). Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note.

  • Tabatabai, S. A., et al. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Bioorganic Chemistry, 109, 104737.
  • PrepChem. (2017). Synthesis of 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine.

  • University of Babylon. (n.d.). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives.

  • Lin, H., et al. (2017). Design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol as potent GPR84 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469.

Sources

Method

The Strategic Utility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Value Proposition of the Cyclopropyl-Pyrimidinone Scaffold In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to a wide array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of the Cyclopropyl-Pyrimidinone Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to a wide array of therapeutic agents due to its versatile biological activities, which span from anticancer to antiviral and anti-inflammatory applications.[1][2][3] Its ability to form key hydrogen bonds with biological targets makes it a privileged structure in drug design.[4] The introduction of a cyclopropyl group further enhances the pharmaceutical potential of this scaffold. The cyclopropyl moiety is not merely a passive substituent; it actively modulates a molecule's physicochemical properties, such as metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles.[5] This three-membered ring can act as a bioisosteric replacement for larger groups, enhancing binding affinity and reducing off-target effects.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Cyclopropyl-6-phenylpyrimidin-4-ol , a valuable pharmaceutical intermediate. We will elucidate a robust synthetic protocol for this intermediate and demonstrate its utility in the synthesis of advanced precursors for targeted therapies, particularly focusing on the Janus kinase (JAK) inhibitor family of drugs.

Part 1: Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

The most direct and efficient synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol involves a classical pyrimidine synthesis: the cyclocondensation of a β-ketoester with an appropriate amidine. In this case, ethyl benzoylacetate serves as the C-C-C backbone, while cyclopropanecarboximidamide provides the N-C-N fragment.

Key Starting Materials:
ReagentSupplierNotes
Ethyl BenzoylacetateCommercially AvailableCan be synthesized via Claisen condensation of ethyl acetate and ethyl benzoate.[4]
Cyclopropanecarboximidamide hydrochlorideCommercially AvailableCan be synthesized from cyclopropanecarbonitrile via the Pinner reaction.[1][3]
Sodium EthoxideCommercially AvailableA strong base is required for the condensation.
EthanolReagent GradeAnhydrous conditions are preferred.
Synthetic Workflow Diagram:

G cluster_0 Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol Ethyl Benzoylacetate Ethyl Benzoylacetate Reaction Cyclocondensation Ethyl Benzoylacetate->Reaction Cyclopropanecarboximidamide HCl Cyclopropanecarboximidamide HCl Cyclopropanecarboximidamide HCl->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Base Product 2-Cyclopropyl-6-phenylpyrimidin-4-ol Reaction->Product Acidic Workup

Caption: Synthetic route to 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Detailed Protocol 1: Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol.

  • Carefully add 2.1 equivalents of sodium ethoxide to the ethanol with stirring until fully dissolved.

2. Reagent Addition:

  • To the sodium ethoxide solution, add 1.0 equivalent of ethyl benzoylacetate.

  • In a separate beaker, dissolve 1.2 equivalents of cyclopropanecarboximidamide hydrochloride in a minimal amount of anhydrous ethanol and add this solution to the reaction flask.

3. Reaction:

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1M hydrochloric acid to neutralize the mixture to approximately pH 7. A precipitate will form.

  • Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-Cyclopropyl-6-phenylpyrimidin-4-ol as a white to off-white solid.

Expected Yield: 70-80%

Part 2: Application as a Pharmaceutical Intermediate - Synthesis of a JAK Inhibitor Precursor

2-Cyclopropyl-6-phenylpyrimidin-4-ol is an ideal precursor for the synthesis of more complex molecules, such as those in the JAK inhibitor class of drugs like Fedratinib.[6][7] The 4-hydroxyl group can be readily converted to a leaving group, such as a chloride, which can then be displaced by a nucleophilic amine in a nucleophilic aromatic substitution (SNAr) reaction.

Step 2a: Chlorination of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

The conversion of the pyrimidin-4-ol to the 4-chloro derivative is a crucial activation step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Detailed Protocol 2: Synthesis of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

1. Reaction Setup:

  • In a fume hood, to a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

  • Carefully add 5-10 equivalents of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to accelerate the reaction.

2. Reaction:

  • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • The product will precipitate as a solid.

  • Filter the solid and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 4-Chloro-2-cyclopropyl-6-phenylpyrimidine. A commercial source for this product also exists.[8]

Expected Yield: 85-95%

Step 2b: Nucleophilic Aromatic Substitution (SNAr) to form a Fedratinib Analogue Precursor

The resulting 4-chloropyrimidine is now an activated electrophile, primed for reaction with a nucleophile. In the context of synthesizing a molecule structurally analogous to Fedratinib, the nucleophile would be a substituted aniline.

Workflow for Advanced Intermediate Synthesis:

G cluster_1 Synthesis of a JAK Inhibitor Precursor Start 2-Cyclopropyl-6-phenylpyrimidin-4-ol Chlorination Chlorination (POCl3) Start->Chlorination Intermediate 4-Chloro-2-cyclopropyl-6-phenylpyrimidine Chlorination->Intermediate SNAr SNAr Reaction Intermediate->SNAr Amine Substituted Aniline Amine->SNAr Final_Product Advanced Precursor (Fedratinib Analogue) SNAr->Final_Product

Caption: Pathway to a Fedratinib analogue precursor.

Detailed Protocol 3: Synthesis of a N-(substituted-phenyl)-2-cyclopropyl-6-phenylpyrimidin-4-amine

1. Reaction Setup:

  • To a sealable reaction vessel, add 1.0 equivalent of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine.

  • Add 1.1 equivalents of the desired substituted aniline.

  • Add a suitable solvent such as n-butanol or 1,4-dioxane.

  • Add 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[1]

2. Reaction:

  • Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by LC-MS or TLC.

3. Workup and Isolation:

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-2-cyclopropyl-6-phenylpyrimidin-4-amine.

Expected Yield: 60-75%

Conclusion

2-Cyclopropyl-6-phenylpyrimidin-4-ol is a strategically important intermediate in pharmaceutical synthesis. Its preparation via a robust cyclocondensation reaction is straightforward and high-yielding. The subsequent functionalization of the 4-position allows for the introduction of diverse substituents through nucleophilic aromatic substitution, providing a versatile platform for the synthesis of complex drug molecules. The protocols outlined in this guide offer a clear and reproducible pathway for the synthesis and application of this valuable building block, empowering researchers to efficiently access novel chemical entities with high therapeutic potential, particularly in the development of targeted therapies like JAK inhibitors.

References

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Current Organic Chemistry. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]

  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Bioorganic Chemistry. Available at: [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Scholars Research Library. Available at: [Link]

  • Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. University of Babylon Private CDN. Available at: [Link]

  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1][2][5]diazaborinin-4(1H)-one. MDPI. Available at: [Link]

  • Fedratinib in myelofibrosis. MPN Hub. Available at: [Link]

  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Available at: [Link]

  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Fedratinib. Wikipedia. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]

Sources

Application

Application Note: Advanced Functionalization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol at the C4-Position

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) Introduction & Mechanistic Rationale The pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8)

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently found in kinase inhibitors, CYP51 antifungal agents, and oncology therapeutics. The molecule 2-cyclopropyl-6-phenylpyrimidin-4-ol presents a highly versatile building block. However, functionalizing the C4-position requires overcoming a fundamental thermodynamic hurdle: in solution, this molecule exists predominantly as its tautomer, 2-cyclopropyl-6-phenylpyrimidin-4(3H)-one .

Because the C4-hydroxyl/carbonyl oxygen is a poor leaving group, direct nucleophilic substitution or transition-metal-catalyzed cross-coupling is impossible. The oxygen must first be activated.

The Causality of Activation: We utilize Phosphorus Oxychloride (POCl₃) to convert the C4-ol into a highly reactive C4-chloride . POCl₃ acts as both a dehydrating and chlorinating agent. The addition of a tertiary amine base (such as N,N-dimethylaniline or pyridine) is not merely for acid neutralization; it actively participates by forming a highly electrophilic Vilsmeier-Haack-type intermediate that accelerates the chlorination. Once the 4-chloro-2-cyclopropyl-6-phenylpyrimidine intermediate is isolated, the C4-position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, as well as Palladium-catalyzed Suzuki-Miyaura cross-coupling .

Field-Proven Insight: The C2-cyclopropyl moiety is generally stable under basic and standard transition-metal catalysis conditions. However, prolonged exposure to strong, concentrated aqueous acids (e.g., during aggressive workups) must be avoided to prevent potential cyclopropyl ring-opening side reactions.

Synthetic Workflow & Pathway Visualization

G SM 2-Cyclopropyl-6-phenyl pyrimidin-4-ol Act 4-Chloro-2-cyclopropyl -6-phenylpyrimidine SM->Act POCl3, Base 100-110°C SNAr C4-Amino Derivatives (SNAr) Act->SNAr Amine, DIPEA 1,4-Dioxane, 90°C Suzuki C4-Aryl Derivatives (Suzuki-Miyaura) Act->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 100°C

Figure 1: Synthetic workflow for C4-functionalization of 2-cyclopropyl-6-phenylpyrimidin-4-ol.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure reaction integrity before proceeding to the next step.

Protocol A: Activation to 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

Objective: Convert the inert C4-ol into a reactive electrophile.

  • Reagent Mixing: In a flame-dried, round-bottom flask under an inert N₂ atmosphere, suspend 2-cyclopropyl-6-phenylpyrimidin-4-ol (1.0 equiv) in POCl₃ (10.0 equiv).

  • Catalyst Addition: Add N,N-dimethylaniline (1.2 equiv) dropwise. Causality: This base prevents the accumulation of HCl, which would otherwise protonate the pyrimidine nitrogens, rendering the ring insoluble and unreactive.

  • Heating & Self-Validation: Heat the mixture to 105°C (reflux) for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material remains near the baseline (R_f ~0.1) due to strong hydrogen bonding, while the 4-chloro product elutes significantly higher (R_f ~0.6). Proceed only when the baseline spot is completely consumed.

  • Quenching: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃. Slowly pour the resulting residue into vigorously stirred crushed ice. Causality: POCl₃ reacts violently and exothermically with water; slow addition to ice controls the thermal spike and prevents the hydrolysis of the newly formed C4-Cl bond back to the C4-OH.

  • Isolation: Extract with Dichloromethane (3 × 50 mL), wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloro intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Introduce amine functionality at the C4 position.

  • Setup: Dissolve the 4-chloro intermediate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) and DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive attack by the target amine.

  • Reaction & Self-Validation: Heat to 90°C for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The 4-chloro intermediate will display a distinct 3:1 isotopic ratio (M / M+2) due to the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this isotopic signature and the emergence of the desired product mass validates successful substitution.

  • Workup: Dilute with water, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond to introduce aryl/heteroaryl groups at C4.

  • System Preparation: In a microwave vial, combine the 4-chloro intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The 20% water is a mechanistic necessity. It dissolves the K₂CO₃, facilitating the formation of the critical electron-rich boronate complex[Ar-B(OH)₃]⁻, which is required to drive the transmetalation step onto the Palladium(II) center .

  • Degassing: Sparge the mixture with N₂ for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species and to inhibit the oxidative homocoupling of the boronic acid.

  • Heating & Self-Validation: Heat at 100°C for 12 hours.

    • Validation Checkpoint: A color change from orange/red to black (precipitation of Pd-black) often indicates catalyst deactivation. If LC-MS shows remaining starting material alongside Pd-black, a second spike of catalyst (0.02 equiv) is required.

Quantitative Data & Optimization

The table below summarizes optimized reaction conditions and expected yields for the functionalization of the 4-chloro-2-cyclopropyl-6-phenylpyrimidine intermediate.

Substrate (Nucleophile / Boronic Acid)Reaction TypeCatalyst / Base SystemTime (h)Temp (°C)Isolated Yield (%)
Morpholine (Secondary Amine)SNArDIPEA (2.0 eq)49088%
Benzylamine (Primary Amine)SNArDIPEA (2.0 eq)69082%
4-Fluorophenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃1210079%
3-Pyridylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃1610074%

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compounds, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃): The pyrimidine C5-proton is highly diagnostic. In the starting 4-ol, it typically appears as a singlet around δ 6.4–6.6 ppm. Upon chlorination, the electron-withdrawing Cl atom shifts the C5-proton downfield to ~δ 7.2–7.4 ppm. Following SNAr with an amine, the electron-donating nature of the nitrogen shifts the C5-proton back upfield to ~δ 6.2–6.5 ppm.

  • ¹³C NMR: The C4 carbon shifts from ~165 ppm (C=O tautomer) to ~160 ppm (C-Cl) and changes significantly based on the final functional group introduced.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544 (2012). URL: [Link]

  • Goodby, J. W., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry, 66(21), 7125-7128 (2001). URL: [Link]

Method

Application Note: Deoxychlorination of 2-Cyclopropyl-6-phenylpyrimidin-4-ol using Phosphorus Oxychloride (POCl₃)

Introduction & Chemical Context The conversion of pyrimidinols (often existing in their pyrimidinone tautomeric form) to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The conversion of pyrimidinols (often existing in their pyrimidinone tautomeric form) to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry and drug development. Specifically, the chlorination of 2-cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) [4] yields 4-chloro-2-cyclopropyl-6-phenylpyrimidine (CAS: 1153412-53-3) [3].

This chlorinated product serves as a highly versatile electrophilic building block. The electron-deficient nature of the pyrimidine ring, combined with the leaving group ability of the chloride at the C4 position, makes it an ideal substrate for downstream nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Principles & Causality

The transformation is driven by phosphorus oxychloride (POCl₃) , which acts as a potent deoxychlorinating agent. The reaction relies on several fundamental chemical principles [2]:

  • Tautomeric Equilibrium: The starting material exists primarily as the keto tautomer (pyrimidin-4(3H)-one) in the solid state. However, in solution, it exists in equilibrium with its enol form (pyrimidin-4-ol). The reaction proceeds via the enol form.

  • Electrophilic Activation: The hydroxyl group is a poor leaving group. The highly polarized P=O bond of POCl₃ undergoes nucleophilic attack by the enolic oxygen, displacing a chloride ion and forming a dichlorophosphate ester intermediate (–O–POCl₂). This intermediate transforms the oxygen into an exceptional leaving group.

  • Nucleophilic Displacement: The displaced chloride ion acts as a nucleophile, attacking the C4 position of the pyrimidine ring. The transient Meisenheimer-like complex collapses, expelling the dichlorophosphate leaving group and restoring aromaticity to yield the 4-chloropyrimidine.

  • The Role of the Base Catalyst: The reaction generates hydrogen chloride (HCl). Without intervention, HCl protonates the pyrimidine nitrogen, deactivating the ring and severely retarding the nucleophilic attack. The addition of a tertiary amine base (such as N,N-dimethylaniline or pyridine) scavenges the acid, preventing protonation and driving the reaction forward [1].

Reaction Pathway Visualization

Mechanism A Pyrimidin-4(3H)-one (Keto Tautomer) B Pyrimidin-4-ol (Enol Tautomer) A->B Tautomerization C Phosphorylated Intermediate B->C POCl3 + Base (- HCl) D 4-Chloropyrimidine Product C->D Nucleophilic Attack by Cl⁻

Mechanistic pathway of pyrimidinol chlorination via phosphorus oxychloride.

Experimental Methodologies

To accommodate different stages of drug development, two distinct self-validating protocols are provided: a traditional discovery-scale method and a modern, scalable process method [1, 2].

Protocol A: Traditional Reflux Method (Discovery Scale)

This method utilizes excess POCl₃ as both the reagent and the solvent. It is ideal for rapid synthesis in milligram to low-gram quantities.

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-cyclopropyl-6-phenylpyrimidin-4-ol (1.0 eq) in POCl₃ (5.0 to 10.0 eq).

  • Base Addition: Slowly add N,N-dimethylaniline (1.2 eq) dropwise. Caution: Mild exotherm.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3 to 4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the highly polar starting material (R_f ~0.1) completely disappears, replaced by a non-polar, UV-active product spot (R_f ~0.6).

  • Concentration: Cool to room temperature. Remove excess POCl₃ via vacuum distillation. Do not skip this step, as quenching large volumes of unreacted POCl₃ is highly dangerous.

  • Quenching & Extraction: Dissolve the resulting syrup in dichloromethane (DCM) and pour slowly over crushed ice. Separate the layers, wash the organic phase with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free Sealed Reactor Method (Process Scale)

Developed to address the environmental and safety burdens of excess POCl₃, this scalable method uses stoichiometric reagents in a sealed environment [1].

  • Setup: Charge a Teflon-lined stainless steel reactor with 2-cyclopropyl-6-phenylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Add POCl₃ (1.05 eq) and Pyridine (1.0 eq).

  • Reaction: Seal the reactor securely and heat to 160 °C for 2 hours. The autogenous pressure and elevated temperature compensate for the lack of solvent.

  • Cooling: Allow the reactor to cool completely to room temperature before opening.

  • Quenching (Self-Validation): Carefully pour the contents into cold water (0 °C). Adjust the pH to 8–9 using saturated Na₂CO₃ solution. Validation Check: The pH must be strictly maintained > 7. Acidic conditions during workup can lead to the hydrolysis of the newly formed C–Cl bond back to the pyrimidinol.

  • Isolation: Isolate the precipitated 4-chloro-2-cyclopropyl-6-phenylpyrimidine via vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Data Analysis

The choice of protocol depends heavily on the scale and available infrastructure. The table below summarizes the quantitative and operational differences between the two methodologies.

ParameterProtocol A (Traditional Reflux)Protocol B (Solvent-Free)
POCl₃ Equivalents 5.0 – 10.0 eq (Large Excess)1.05 eq (Near Stoichiometric)
Base Catalyst N,N-Dimethylaniline (1.2 eq)Pyridine (1.0 eq)
Operating Temperature 105 °C (Reflux)160 °C (Sealed Reactor)
Reaction Time 3 – 4 hours2 hours
Workup Complexity High (Requires vacuum distillation)Low (Direct aqueous quench)
Environmental Impact High (Significant phosphorus waste)Low (Highly atom economical)

Critical Safety Guidelines

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic reagent. It reacts violently and exothermically with water, alcohols, and amines to produce hydrogen chloride and phosphoric acid [2].

  • Never add water directly to unreacted, bulk POCl₃. Always quench by adding the reaction mixture slowly to a large excess of crushed ice or ice-water with vigorous stirring.

  • All operations must be conducted in a heavily ventilated fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield, and lab coat).

  • When utilizing Protocol B, ensure the Teflon-lined reactor is rated for the autogenous pressures generated at 160 °C.

References

  • Molecules (via ResearchGate)
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)
  • 4-Chloro-2-cyclopropyl-6-phenylpyrimidine (CAS: 1153412-53-3)
  • 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one (CAS: 651043-20-8)
Application

scalable manufacturing of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

An Application Note and Protocol for the Scalable Manufacturing of 2-Cyclopropyl-6-phenylpyrimidin-4-ol Abstract This document provides a comprehensive guide for the scalable synthesis of 2-Cyclopropyl-6-phenylpyrimidin-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a key heterocyclic scaffold with significant potential in pharmaceutical and agrochemical research.[1][2][3] The protocol detailed herein is designed for robustness and scalability, moving from laboratory-scale execution to pilot-plant production. We will dissect the synthetic strategy, provide step-by-step protocols for the preparation of key intermediates, and detail the final cyclocondensation reaction. Emphasis is placed on the rationale behind procedural choices, process safety, and methods for purification suitable for industrial application.[]

Introduction and Strategic Overview

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules.[1][5] Its prevalence is due in part to its ability to engage in various biological interactions and its synthetic accessibility. 2-Cyclopropyl-6-phenylpyrimidin-4-ol represents a specific, highly functionalized derivative with potential applications stemming from its unique substitution pattern.

The manufacturing strategy presented here is centered around a classical and highly reliable approach: the cyclocondensation of a β-ketoester with an amidine derivative.[5][6] This method is renowned for its efficiency and is well-suited for large-scale production due to the general availability of starting materials and the robustness of the core reaction.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two primary building blocks: Ethyl benzoylacetate and Cyclopropanecarboxamidine . This approach simplifies the synthesis into the preparation of these key intermediates followed by a final, convergent coupling step.

G cluster_amidine Amidine Synthesis cluster_ketoester Ketoester Synthesis TM 2-Cyclopropyl-6-phenylpyrimidin-4-ol Disconnect C-N Bond Formation (Cyclocondensation) TM->Disconnect Amidine Cyclopropanecarboxamidine Disconnect->Amidine Ketoester Ethyl benzoylacetate Disconnect->Ketoester Amidine_Source Cyclopropanecarbonitrile Amidine->Amidine_Source Ketoester_Source1 Ethyl Benzoate Ketoester->Ketoester_Source1 Ketoester_Source2 Ethyl Acetate Ketoester->Ketoester_Source2

Caption: Retrosynthetic pathway for 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Synthesis of Key Intermediates

Reliable and scalable access to high-purity starting materials is paramount for the success of the final manufacturing campaign.

Protocol 1: Preparation of Cyclopropanecarboxamidine Hydrochloride

Cyclopropanecarboxamidine is synthesized from the corresponding nitrile. The hydrochloride salt is typically prepared for improved stability and handling characteristics.[7]

Rationale: The Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of HCl to form an imino ether, followed by aminolysis, is a classic and effective method for amidine synthesis.

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas or concentrated solution)

  • Anhydrous Diethyl Ether

  • Ammonia (solution in ethanol or gas)

Procedure:

  • Imino Ether Formation: A solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 M) is cooled to 0 °C in a reactor equipped for gas dispersion.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, ensuring the temperature does not exceed 10 °C.

  • The vessel is sealed and the mixture is allowed to stand at ambient temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

  • The solvent is removed under reduced pressure to yield the crude ethyl cyclopropanecarboximidate hydrochloride as a solid.

  • Aminolysis: The crude imidate is suspended in a 7N solution of ammonia in methanol (2.0 eq).[8] The vessel is sealed and stirred at ambient temperature for 12-18 hours.

  • The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and washed with additional ether to remove impurities.

  • The solid is dried under vacuum to yield Cyclopropanecarboxamidine Hydrochloride as a white crystalline solid.

Protocol 2: Preparation of Ethyl Benzoylacetate

This β-ketoester is a common intermediate and can be prepared via a Claisen condensation.[9][10][11] This procedure is adapted from established methods for scalability.[10][11]

Rationale: The Claisen condensation of ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide is a cost-effective and high-yielding method for producing ethyl benzoylacetate on a large scale.

Materials:

  • Ethyl Acetate

  • Ethyl Benzoate

  • Sodium Ethoxide (solid or solution in ethanol)

  • Anhydrous Ethanol

  • Hydrochloric Acid (for neutralization)

  • Toluene or Ethyl Acetate (for extraction)

Procedure:

  • A suitable reactor is charged with anhydrous ethanol and sodium ethoxide (1.1 eq).

  • A mixture of ethyl acetate (1.5 eq) and ethyl benzoate (1.0 eq) is added slowly to the stirred base solution, maintaining the temperature below 30 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (approx. 70-80 °C) for 2-4 hours. The reaction is monitored by TLC or GC-MS.

  • The mixture is cooled to room temperature and then quenched by pouring it into a mixture of ice and water.

  • The aqueous solution is acidified to a pH of ~5-6 with hydrochloric acid.

  • The product is extracted with toluene or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude ethyl benzoylacetate is purified by vacuum distillation.[10][12]

Core Protocol: Scalable Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

This stage involves the pivotal cyclocondensation reaction. The choice of base and solvent is critical for driving the reaction to completion and ensuring a high yield of the desired product.

G Start Ethyl Benzoylacetate Cyclopropanecarboxamidine HCl Reaction Sodium Ethoxide (2.2 eq) Anhydrous Ethanol Reflux, 8-12h Start->Reaction 1. Add Reagents Workup Cool to RT Quench with Water Acidify with Acetic Acid (pH 6-7) Reaction->Workup 2. Reaction Work-up Isolation Filter Precipitate Wash with Water & Ethanol Workup->Isolation 3. Product Isolation Purification Recrystallize from Ethanol/Water or Isopropanol Isolation->Purification 4. Purification Product 2-Cyclopropyl-6-phenylpyrimidin-4-ol Purification->Product 5. Final Product

Caption: Experimental workflow for the final cyclocondensation step.

Materials and Equipment
  • Reactants: Ethyl benzoylacetate (1.0 eq), Cyclopropanecarboxamidine hydrochloride (1.05 eq).

  • Base: Sodium ethoxide (2.2 eq). It is critical to use more than two equivalents: one to neutralize the amidine hydrochloride and one to act as the catalyst for the condensation.

  • Solvent: Anhydrous Ethanol.

  • Work-up: Acetic acid or Hydrochloric acid, Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

Step-by-Step Protocol
  • Reactor Setup: The reactor is rendered inert by purging with nitrogen. Charge the reactor with anhydrous ethanol.

  • Base Addition: With stirring, carefully add sodium ethoxide (2.2 eq) to the ethanol. This may be exothermic. Allow the mixture to stir until the base is fully dissolved.

  • Amidine Addition: Add the cyclopropanecarboxamidine hydrochloride (1.05 eq) portion-wise to the sodium ethoxide solution. Stir for 30 minutes at room temperature.

  • Ketoester Addition: Slowly add ethyl benzoylacetate (1.0 eq) to the reaction mixture via an addition funnel over 30-60 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC or HPLC analysis.[13]

  • Work-up and Precipitation: Cool the reaction mixture to ambient temperature. Slowly add water to quench any unreacted sodium ethoxide.

  • Neutralize the mixture by adding acetic acid dropwise until the pH is approximately 6-7. The product will precipitate as a solid.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a Büchner funnel or a filter press for larger scales.

  • Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification at Scale

While the precipitated product may be of sufficient purity for some applications, recrystallization is recommended to achieve high-purity material (>99%).

  • Solvent Selection: A mixture of ethanol and water, or isopropanol, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[14][15]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If necessary, perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize yield, then filter, wash with a small amount of the cold recrystallization solvent, and dry.

Data Summary and Process Parameters

StepIntermediate/ProductMolar Mass ( g/mol )Typical Scale (moles)Typical Yield (%)Purity (HPLC)Key Process Controls
1Cyclopropanecarboxamidine HCl120.58[7]1.0 - 10.075-85%>98%Anhydrous conditions, Temperature control
2Ethyl Benzoylacetate192.211.0 - 10.070-80%>98%Anhydrous conditions, Vacuum distillation
32-Cyclopropyl-6-phenylpyrimidin-4-ol212.251.0 - 10.080-90%>99% (after recryst.)Stoichiometry of base, pH of precipitation

Safety and Handling Considerations

  • Sodium Ethoxide: A highly reactive, flammable, and corrosive solid. It reacts violently with water.[16][17] All handling must be done under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats, is mandatory.[16][19] Store in a cool, dry place away from heat and incompatible materials.[16][19]

  • Ethanol: A flammable liquid. All heating should be performed using controlled heating mantles or steam jackets, and all electrical equipment should be explosion-proof.[17]

  • Pressure and Neutralization: The neutralization step can be exothermic. Ensure controlled addition of acid and adequate cooling capacity to manage the heat generated, especially on a large scale.

Conclusion

The synthetic route and protocols described provide a robust and scalable pathway for the manufacturing of 2-Cyclopropyl-6-phenylpyrimidin-4-ol. By focusing on process control, the use of cost-effective reagents, and scalable purification techniques like crystallization, this guide enables the efficient production of this valuable heterocyclic compound from laboratory to industrial scales. Adherence to the safety protocols outlined is essential for a safe and successful manufacturing campaign.

References

  • LookChem. Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Available from: [Link]

  • LookChem. Preparation of Ethyl benzoylacetate - Chempedia. Available from: [Link]

  • Gelest, Inc. SODIUM ETHOXIDE. 95% - Safety Data Sheet. (2015). Available from: [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

  • Patsnap. Preparation method of ethyl benzoylacetate - Eureka. (2021). Available from: [Link]

  • Standard Operating Procedure. Sodium Metal. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024). Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • Gelest. aks740 - sodium ethoxide. 95%. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. (2024). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%. (2005). Available from: [Link]

  • Pharmaceutical Technology. Advances in Continuous Crystallization. (2026). Available from: [Link]

  • PubMed. A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Available from: [Link]

  • ResearchGate. Synthesis of pyrimidines 146 via the multicomponent cyclocondensation.... Available from: [Link]

  • Vaisala. Pharmaceutical crystallization. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Available from: [Link]

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. (2025). Available from: [Link]

  • PMC. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available from: [Link]

  • YouTube. Synthesis of Pyrimidine and Its Derivatives. (2025). Available from: [Link]

  • Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • ResearchGate. (PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2025). Available from: [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • Google Patents. EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide.
  • Google Patents. US2235638A - Process of preparing derivatives of pyrimidine.
  • PubChem. Cyclopropanecarboximidamide hydrochloride. Available from: [Link]

  • IntechOpen. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Available from: [Link]

  • QuickCompany. "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Available from: [Link]

  • IJPRA Journal. "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". (2024). Available from: [Link]

  • PubMed. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Available from: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025). Available from: [Link]

  • PubMed. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Available from: [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Taylor & Francis. Key heterocyclic moieties for the next five years of drug discovery and development. Available from: [Link]

Sources

Method

Application Note: Reagents and Protocol for the Cyclization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Abstract & Introduction The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and GPCR modulators. The specific derivative 2-Cyclopropyl-6-phenylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and GPCR modulators. The specific derivative 2-Cyclopropyl-6-phenylpyrimidin-4-ol combines a lipophilic phenyl group with a conformationally restricted cyclopropyl moiety, offering unique steric and pharmacokinetic properties.

This Application Note provides a definitive guide for the synthesis of this target via the cyclocondensation of cyclopropanecarboxamidine and ethyl benzoylacetate . Unlike generic protocols, this guide addresses the specific stability requirements of the cyclopropyl ring and the regiochemical control required to ensure high purity.

Key Applications
  • Intermediate Synthesis: Precursor for chlorination (POCl

    
    ) to yield 4-chloro-pyrimidines for S
    
    
    
    Ar couplings.
  • Fragment-Based Drug Design (FBDD): Used as a core scaffold for library generation.

Retrosynthetic Analysis & Strategy

The most robust route to 4-hydroxypyrimidines substituted at the 2- and 6-positions is the condensation of an amidine with a


-keto ester.

Disconnection Approach:

  • Bond Breakage: The N1-C6 and N3-C4 bonds are formed during cyclization.

  • Fragment A (Nucleophile): Cyclopropanecarboxamidine (supplied as HCl salt).

  • Fragment B (Electrophile): Ethyl benzoylacetate (provides the phenyl and ester moieties).

Reaction Scheme


Reagent Selection Guide

Success depends on the precise quality and stoichiometry of reagents. The following table outlines the optimized reagent profile.

ComponentReagent NameCAS No.RoleCritical Specification
Amidine Cyclopropanecarboxamidine HCl55667-54-41,3-BinucleophileMust be dry; hygroscopic. Purity >97%.

-Keto Ester
Ethyl benzoylacetate94-02-01,3-ElectrophileFree of ethyl benzoate impurity.[1] Clear liquid.[2]
Base Sodium Ethoxide (NaOEt)141-52-6Catalyst/Reactant21 wt% in EtOH is preferred for ease of use.
Solvent Ethanol (Absolute)64-17-5SolventAnhydrous (<0.1% water) to prevent ester hydrolysis.
Workup Acid Glacial Acetic Acid64-19-7ProtonationUsed to precipitate the final product.
Why Sodium Ethoxide?

While Potassium Carbonate (K


CO

) is milder, Sodium Ethoxide (NaOEt) is preferred for this specific reaction because:
  • Basicity: It effectively deprotonates the amidine salt (pKa ~12) and the

    
    -keto ester (pKa ~11).
    
  • Homogeneity: It ensures a homogeneous reaction mixture in ethanol, driving the condensation to completion.

  • Byproduct Compatibility: The byproduct is ethanol, simplifying purification.

Mechanistic Pathway[3]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the amidine on the ketone carbonyl (more electrophilic than the ester), followed by cyclization.

ReactionMechanism Start Reagents: Amidine + Keto-Ester Step1 Free Amidine Formation Start->Step1 NaOEt Step2 Nucleophilic Attack (Amidine on Ketone) Step1->Step2 Step3 Imine/Enamine Intermediate Step2->Step3 - H2O Step4 Intramolecular Cyclization (on Ester) Step3->Step4 Step5 Elimination of EtOH Step4->Step5 Final Target: Pyrimidin-4-ol Step5->Final Tautomerization

Figure 1: Mechanistic pathway for the formation of the pyrimidine core. The cyclization is driven by thermodynamics, forming the stable aromatic ring.

Detailed Experimental Protocol

Safety Pre-Check
  • Hazards: NaOEt is corrosive and moisture-sensitive. Ethyl benzoylacetate is an irritant.[2]

  • PPE: Standard lab coat, nitrile gloves, safety glasses. Work in a fume hood.

Step-by-Step Methodology
Phase 1: Preparation of the Amidine Free Base
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Solvent Loading: Add Absolute Ethanol (50 mL) .

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 15 mL, ~40 mmol) .

    • Note: A slight excess of base (2.5 - 3.0 eq relative to amidine) is crucial to neutralize the HCl salt and generate the enolate of the ester.

  • Amidine Addition: Add Cyclopropanecarboxamidine HCl (2.41 g, 20 mmol) in one portion.

  • Activation: Stir at room temperature for 15–20 minutes. The solution may become cloudy due to NaCl precipitation.

Phase 2: Condensation
  • Ester Addition: Add Ethyl benzoylacetate (3.84 g, 20 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (80 °C) .

  • Monitoring: Maintain reflux for 6–12 hours .

    • TLC Check: Use 5% MeOH in DCM. The starting ester (high R

      
      ) should disappear; a new polar spot (product, low R
      
      
      
      ) will appear.
Phase 3: Workup and Isolation
  • Concentration: Cool the mixture to room temperature. Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Dilution: Add Water (30 mL) to the residue. The mixture will be basic (pH >10) and likely clear (as the product exists as the sodium salt).

  • Precipitation: Cool the aqueous solution in an ice bath (0–5 °C).

  • Acidification: Slowly add Glacial Acetic Acid dropwise with stirring until pH reaches ~5.

    • Observation: A white to off-white solid will precipitate heavily.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with Cold Water (2 x 10 mL) and Cold Ethanol (1 x 5 mL) to remove yellow impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Results
  • Yield: 65–80%[3]

  • Appearance: White or off-white powder.

  • Melting Point: >200 °C (Decomposes).[4]

Analytical Validation

To ensure the protocol was successful, verify the product using the following criteria.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d

)

0.9-1.1 (m, 4H)
Cyclopropyl methylene protons (confirmation of ring integrity).

1.9-2.1 (m, 1H)
Cyclopropyl methine proton.

6.8 (s, 1H)
Pyrimidine C5-H (singlet).

7.4-8.1 (m, 5H)
Phenyl aromatic protons.

12.5 (br s, 1H)
Amide NH (tautomer) or OH.
LC-MS [M+H]

= 213.1
Matches formula C

H

N

O.

Troubleshooting & Optimization

Issue: Low Yield / Oiling Out
  • Cause: Incomplete cyclization or presence of water in ethanol.

  • Solution: Ensure absolute ethanol is used. If the product oils out upon acidification, extract with Ethyl Acetate, dry over MgSO

    
    , and evaporate. Recrystallize from EtOH/Water.
    
Issue: Cyclopropyl Ring Opening
  • Cause: Excessive acid strength or high temperature during workup.

  • Solution: Use Acetic Acid (weak acid) rather than concentrated HCl. Keep workup temperature below 10 °C.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix NaOEt + Amidine HCl (Activate 20 min) Start->Mix AddEster Add Ethyl Benzoylacetate Mix->AddEster Reflux Reflux 8-12 Hours (Ethanol) AddEster->Reflux Evap Evaporate Solvent Reflux->Evap Acidify Add Water & Acidify (pH 5 via AcOH) Evap->Acidify Filter Filter & Wash Acidify->Filter

Figure 2: Operational workflow for the synthesis process.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. (Classic text on pyrimidine chemistry).
  • Amidine Condensation Protocol: BenchChem. "Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride." BenchChem Application Notes.

  • Beta-Keto Ester Preparation: Organic Syntheses, Coll. Vol. 3, p.379 (1955); Vol. 21, p.44 (1941). "Ethyl Benzoylacetate".[1][2][5]

  • Cyclopropyl Stability in Synthesis: Vernigora, A. A., et al. "Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3H)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids." Russian Journal of General Chemistry, 2017.[6]

  • Analogous 6-Phenylpyrimidine Synthesis: Paz, C., et al. "Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines."[7] Journal of the Chilean Chemical Society, 2012.

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Cyclopropyl-6-phenylpyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the nucleophilic substitution reactions involving 2-cyclopropyl-6-phenylpyrimidin-4-ol and its derivatives. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nucleophilic substitution reactions involving 2-cyclopropyl-6-phenylpyrimidin-4-ol and its derivatives. As a privileged scaffold in medicinal chemistry, understanding the reactivity and synthetic routes for the functionalization of this pyrimidine core is crucial for the development of novel therapeutic agents.[1][2] This document offers in-depth mechanistic insights, step-by-step experimental protocols, and key data to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 2,6-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs.[3] Its presence in the fundamental building blocks of nucleic acids, DNA and RNA, underscores its biological relevance. In medicinal chemistry, pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The 2-cyclopropyl-6-phenylpyrimidin-4-ol core, in particular, offers a synthetically versatile platform for generating diverse chemical libraries. The substituents at the 2 and 6 positions provide a foundation for tuning the molecule's steric and electronic properties, while the 4-ol (or its activated form) serves as a prime handle for introducing a variety of functional groups through nucleophilic substitution.

The Gateway to Functionalization: Activating the C4 Position

The hydroxyl group at the C4 position of 2-cyclopropyl-6-phenylpyrimidin-4-ol is a poor leaving group. Therefore, the initial and most critical step in its functionalization via nucleophilic substitution is its conversion into a more labile group, typically a halide. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation, converting the pyrimidin-4-ol into the highly reactive 4-chloro-2-cyclopropyl-6-phenylpyrimidine intermediate.[4][5]

Mechanism of Chlorination

The reaction with POCl₃ proceeds through the formation of a dichlorophosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen then facilitates the displacement of the dichlorophosphate group, followed by the attack of a chloride ion to yield the 4-chloropyrimidine. The addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, can be beneficial in scavenging the HCl generated during the reaction, although solvent-free, high-temperature conditions are also effective.[4][5]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrimidine_ol 2-Cyclopropyl-6-phenylpyrimidin-4-ol Phosphate_ester Dichlorophosphate Ester Intermediate Pyrimidine_ol->Phosphate_ester + POCl₃ POCl3 POCl₃ Chloropyrimidine 4-Chloro-2-cyclopropyl-6-phenylpyrimidine Phosphate_ester->Chloropyrimidine Internal rearrangement + Cl⁻ attack Byproducts H₃PO₄ + HCl

Caption: Mechanism of pyrimidin-4-ol chlorination.

Experimental Protocol: Synthesis of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

This protocol describes a solvent-free method for the chlorination of 2-cyclopropyl-6-phenylpyrimidin-4-ol.

Materials:

  • 2-Cyclopropyl-6-phenylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine (optional, as a base)

  • Teflon-lined stainless steel reactor

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, add 2-cyclopropyl-6-phenylpyrimidin-4-ol (1.0 eq) and phosphorus oxychloride (2.0-5.0 eq) to a dry Teflon-lined stainless steel reactor.

  • Optionally, add pyridine (1.0 eq) to the mixture.

  • Securely seal the reactor and heat the mixture to 110-160 °C for 2-4 hours.[5] The reaction progress can be monitored by TLC or LC-MS by carefully taking an aliquot from the cooled reaction mixture.

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Caution: The following step is highly exothermic and should be performed with extreme care behind a blast shield. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of Na₂CO₃ until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-cyclopropyl-6-phenylpyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The synthesized 4-chloro-2-cyclopropyl-6-phenylpyrimidine is now primed for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles at the C4 position.[6]

General Mechanism of SNAr

The SNAr reaction on the 4-chloropyrimidine derivative proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyrimidine 4-Chloro-2-cyclopropyl- 6-phenylpyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Substituted_Pyrimidine 4-Substituted Pyrimidine Meisenheimer->Substituted_Pyrimidine - Cl⁻ Leaving_Group Cl⁻

Caption: General mechanism of SNAr at the C4 position.

Protocol: Nucleophilic Substitution with Amines (Amination)

The reaction with primary and secondary amines is a widely used method to introduce diverse functionalities.

Materials:

  • 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

  • Primary or secondary amine (nucleophile)

  • A base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • A suitable solvent such as n-butanol, ethanol, or N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask or a sealed tube, dissolve 4-chloro-2-cyclopropyl-6-phenylpyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol).

  • Add the amine nucleophile (1.1-1.5 eq) and a base like DIPEA (1.5-2.0 eq).[7]

  • Heat the reaction mixture to 80-120 °C for 4-16 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-cyclopropyl-6-phenylpyrimidine derivative.

Protocol: Nucleophilic Substitution with Alkoxides

Materials:

  • 4-Chloro-2-cyclopropyl-6-phenylpyrimidine

  • An alcohol (e.g., ethanol, methanol)

  • A strong base such as sodium hydride (NaH) or sodium metal to generate the alkoxide in situ.

  • Anhydrous solvent (e.g., THF, the corresponding alcohol)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Add a solution of 4-chloro-2-cyclopropyl-6-phenylpyrimidine (1.0 eq) in the same anhydrous alcohol to the freshly prepared alkoxide solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 2-6 hours.[8] Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction by adding water.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary and Reaction Scope

The following table summarizes representative reaction conditions for the nucleophilic substitution on 4-chloropyrimidine derivatives, which can be adapted for the 2-cyclopropyl-6-phenyl scaffold.

NucleophileReagents and ConditionsSolventTypical YieldReference
CyclopropylamineDIPEA, 120 °C, 16hn-ButanolGood to Excellent[7]
Various AminesK₂CO₃, refluxEthanolModerate to Good[6]
Sodium EthoxideNa/EtOH, 20 °C, 2hEthanol89%[8]
PhenylalanineBase, heatVariousModerate to Good[9]
ThiolsK₂CO₃, room temp, 6-10hDMFGood

Troubleshooting and Key Considerations

  • Incomplete Chlorination: If the initial chlorination step is incomplete, consider increasing the reaction temperature, extending the reaction time, or using freshly distilled POCl₃.[4] The addition of a catalytic amount of DMF can sometimes facilitate the reaction by forming the Vilsmeier reagent in situ.

  • Low Yield in Substitution: For less reactive nucleophiles, higher temperatures, longer reaction times, or the use of a more polar aprotic solvent like DMF or DMSO may be necessary. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

  • Side Reactions: At high temperatures, diaryl ether formation can be a side reaction during alkoxide substitutions. With bifunctional nucleophiles, ensure reaction conditions are controlled to favor mono-substitution if desired.

Conclusion

The 2-cyclopropyl-6-phenylpyrimidin-4-ol scaffold provides a robust and versatile starting point for the synthesis of a wide range of functionalized pyrimidine derivatives. The key to unlocking its potential lies in the efficient activation of the C4 position via chlorination, followed by a diverse array of nucleophilic aromatic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space.

References

  • Dai, et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Retrieved from [Link]

  • Gershon, H., & Clarke, D. D. (1987). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry, 24(5), 1243-1246. Retrieved from [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). 2-chloropyrimidine. Organic Syntheses, 34, 28. Retrieved from [Link]

  • RSC. (2011). Synthesis and Substitution Reactions of 4(6)-Chlorodihydropyrimidines. RSC Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • Tabatabai, S. A., et al. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Bioorganic Chemistry, 109, 104737. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 222-227. Retrieved from [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3330. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Retrieved from [Link]

  • PubMed Central. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

Sources

Method

protocols for handling 2-Cyclopropyl-6-phenylpyrimidin-4-ol in medicinal chemistry

An In-Depth Guide to the Handling and Application of 2-Cyclopropyl-6-phenylpyrimidin-4-ol for Medicinal Chemistry Research Authored by: A Senior Application Scientist This document serves as a comprehensive technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Handling and Application of 2-Cyclopropyl-6-phenylpyrimidin-4-ol for Medicinal Chemistry Research

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the protocols for handling, synthesizing, and evaluating 2-Cyclopropyl-6-phenylpyrimidin-4-ol. This pyrimidine derivative embodies a scaffold of significant interest in modern medicinal chemistry, combining the biologically versatile pyrimidine core with the unique physicochemical properties of a cyclopropyl moiety.

The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4][5] This guide provides the foundational knowledge and detailed protocols necessary to safely and effectively work with 2-Cyclopropyl-6-phenylpyrimidin-4-ol in a research setting.

Physicochemical and Safety Data

A thorough understanding of the physicochemical and toxicological properties is paramount for safe handling. While specific data for 2-Cyclopropyl-6-phenylpyrimidin-4-ol is not extensively published, data from structurally related pyrimidinols and aminopyrimidines provide a strong basis for safety protocols.

Table 1: Physicochemical Properties (Predicted and Analog-Based)

PropertyValueSource/Basis
Molecular Formula C₁₃H₁₂N₂O-
Molecular Weight 212.25 g/mol -
Physical Form Expected to be a solid (e.g., powder or crystals) at room temperature.Based on similar pyrimidinol compounds.
Solubility Likely soluble in organic solvents like DMSO and methanol.[6]Common for heterocyclic compounds in drug discovery.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[7]Standard for chemical reagents.

Table 2: Hazard Identification and Precautionary Statements (Based on Analog Compounds)

Hazard CategoryGHS Classification & Precautionary StatementsCitation
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. P261, P264, P270, P280. [8][9]
Skin Irritation H315: Causes skin irritation. P302+P352, P332+P317, P362+P364. [8][9]
Eye Irritation H319: Causes serious eye irritation. P280, P305+P351+P338. [8][9][10]
Respiratory Irritation H335: May cause respiratory irritation. P271, P304+P340, P319. [8][9]

Safety and Handling Protocols

Given the potential hazards, rigorous safety protocols must be implemented. These protocols are derived from safety data sheets for closely related pyrimidine compounds.[7][8][10][11][12]

Personal Protective Equipment (PPE)

A critical line of defense, the appropriate PPE must be worn at all times.

  • Eye and Face Protection : Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7][8] A face shield should be worn when there is a significant risk of splashing.[11]

  • Skin Protection :

    • Gloves : Disposable nitrile gloves should be used for incidental contact. For prolonged handling, consider more resistant gloves and always consult the manufacturer's resistance guide.[11] Gloves must be inspected before use, and hands should be washed and dried thoroughly after handling.[7][8]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[8][11]

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If exposure limits are exceeded, a full-face respirator may be necessary.[7][8]

Engineering Controls
  • Fume Hood : All manipulations of solid 2-Cyclopropyl-6-phenylpyrimidin-4-ol and its solutions must be performed in a properly functioning chemical fume hood.[11]

  • Ventilation : Ensure adequate general laboratory ventilation.[7][11]

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible and regularly tested.[11][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation occurs.[10]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[10][11] Seek immediate medical attention.[10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[10][11]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][10]

  • Spills : Evacuate personnel to a safe area. Remove all sources of ignition.[7] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

Synthetic Protocol

The synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol can be achieved via a well-established condensation reaction. A plausible route involves the reaction of a β-ketoester with cyclopropylamidine, or more commonly, the condensation of a chalcone-like precursor with urea or a related synthon. The following protocol is a generalized yet robust procedure based on common pyrimidine syntheses.[13][14]

Workflow for Synthesis and Purification

G cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification cluster_characterization Step 3: Characterization A Reactants: - Ethyl Benzoylacetate - Cyclopropylamidine HCl B Reaction: - Base (e.g., NaOEt) in Ethanol - Reflux A->B C Crude Product Isolation: - Acidification (e.g., HCl) - Filtration B->C D Recrystallization: - Dissolve in hot solvent (e.g., Ethanol) - Cool to crystallize C->D E Filtration & Drying: - Collect crystals - Dry under vacuum D->E F Analysis: - ¹H NMR - ¹³C NMR - LC-MS - HPLC E->F G 2-Cyclopropyl-6-phenylpyrimidin-4-ol F->G Pure Compound Confirmed

Caption: A generalized workflow for the synthesis, purification, and characterization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Step-by-Step Synthesis Methodology

Objective : To synthesize 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Materials :

  • Ethyl benzoylacetate

  • Cyclopropylamidine hydrochloride (or prepared in situ)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amidine Addition : To the stirred solution, add cyclopropylamidine hydrochloride (1.0 equivalent). Stir for 15-20 minutes at room temperature.

  • Ketoester Addition : Add ethyl benzoylacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation : Slowly acidify the cooled mixture with aqueous HCl (e.g., 2M HCl) until the pH is approximately 5-6. A precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying : Dry the purified product under vacuum to yield 2-Cyclopropyl-6-phenylpyrimidin-4-ol as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR is expected to show characteristic signals for the phenyl protons, the pyrimidine proton, and the unique upfield signals for the cyclopropyl protons.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 213.25.

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis is essential to determine the purity of the final compound. A purity level of >95% is typically required for use in biological assays.

Protocols for Biological Evaluation

Derivatives of pyrimidine are known to target a wide range of biological entities, including kinases, cyclooxygenase (COX) enzymes, and G-protein coupled receptors.[1][2][15] The presence of the cyclopropyl group suggests potential for enhanced potency and favorable ADME properties.[4][5][16] A logical first step in a medicinal chemistry campaign is to screen the compound against a panel of relevant biological targets.

General Workflow for Biological Screening

G A Compound Preparation: - Dissolve in DMSO - Prepare serial dilutions B Primary Screening: In Vitro Enzymatic Assays (e.g., Kinase Panel, COX-1/2 Assay) A->B Test Compound C Hit Identification: - Determine IC₅₀ values - Identify potent activity B->C Analyze Data D Secondary Screening: Cell-Based Assays (e.g., Proliferation, Cytotoxicity) C->D Prioritize Hits E Mechanism of Action Studies: - Target engagement assays - Downstream signaling analysis D->E Confirm Cellular Activity F Lead Optimization E->F Validate Target

Caption: A decision-making workflow for the biological evaluation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Example Protocol: In Vitro COX-2 Inhibition Assay

Given that many pyrimidine derivatives show anti-inflammatory properties, assessing inhibition of COX enzymes is a relevant starting point.[1]

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Cyclopropyl-6-phenylpyrimidin-4-ol against the COX-2 enzyme.

Materials :

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)[1]

  • Assay buffer (e.g., Tris-HCl)

  • 2-Cyclopropyl-6-phenylpyrimidin-4-ol (dissolved in DMSO)

  • Positive control (e.g., Celecoxib or Meloxicam)[1]

  • 96-well microplate

  • Microplate reader

Procedure :

  • Compound Plating : Prepare serial dilutions of the test compound in DMSO and add them to the wells of a 96-well plate. Also include wells for a positive control and a DMSO-only (negative) control.

  • Enzyme Addition : Add the COX-2 enzyme solution in assay buffer to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

  • Signal Measurement : Immediately begin measuring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes.[1] The rate of color change is proportional to enzyme activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

2-Cyclopropyl-6-phenylpyrimidin-4-ol represents a promising scaffold for medicinal chemistry exploration. Its synthesis is achievable through established chemical transformations, and its potential biological activities are diverse. Adherence to the rigorous safety and handling protocols outlined in this guide is essential for ensuring the well-being of laboratory personnel. The provided experimental frameworks for synthesis, characterization, and biological evaluation offer a solid foundation for researchers to unlock the therapeutic potential of this and related molecules.

References

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research, 5(2), 244-249.
  • Faizi, M., et al. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. Bioorganic Chemistry, 109, 104737.
  • MDPI. (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][7][10][11]diazaborinin-4(1H)-one. Retrieved from [Link]

  • Nemr, M. T., et al. (2025).
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 6-Amino-2-cyclopropylpyrimidin-4-ol. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6337.
  • Journal of Ovonic Research. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • ResearchGate. (2025). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Scientific Rationale & Introduction The 2-cyclopropyl-6-phenylpyrimidin-4-ol scaffold (often existing in its tautomeric form, 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one) is a highly privileged pharmacophore utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The 2-cyclopropyl-6-phenylpyrimidin-4-ol scaffold (often existing in its tautomeric form, 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one) is a highly privileged pharmacophore utilized in the development of CNS-active agents and kinase inhibitors[1]. The conventional synthesis of this pyrimidine core relies on the base-catalyzed condensation of cyclopropanecarboxamidine hydrochloride with ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate)[2].

Under traditional batch conditions, this reaction requires refluxing in methanol for up to 20 hours, frequently resulting in moderate yields (~39%) due to competitive thermal degradation and incomplete cyclization[2]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can leverage dielectric heating to rapidly superheat polar solvents in sealed vessels. This approach bypasses the thermal conductivity limits of traditional heating, dramatically accelerating condensation kinetics and improving reaction cleanliness—a principle well-documented in the synthesis of complex pyrimidine analogues[3],[4].

Mechanistic Causality & Reaction Dynamics

The synthesis proceeds via a multi-step nucleophilic addition and cyclization cascade. Understanding the causality of each step is critical for protocol optimization:

  • Amidine Liberation: Sodium methoxide (NaOMe) is introduced in excess to neutralize the cyclopropanecarboxamidine hydrochloride salt, liberating the highly nucleophilic free amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the highly electrophilic ketone carbonyl of ethyl benzoylacetate, forming a tetrahedral intermediate.

  • Dehydration & Cyclization: Following the loss of water (forming an imine), the secondary amidine nitrogen attacks the ester carbonyl.

  • Aromatization: The expulsion of ethanol drives the irreversible aromatization of the pyrimidin-4-ol ring.

Why Microwave Heating? Conventional methanol reflux is thermodynamically capped at 65 °C at atmospheric pressure. By utilizing a sealed microwave reactor, the solvent is safely pressurized and heated to 120 °C. According to Arrhenius kinetics, this ~55 °C increase in temperature accelerates the rate-limiting cyclization step by over 30-fold, compressing a 20-hour reaction into just 15 minutes while preventing the formation of thermodynamic degradation impurities.

Mechanism A 1. Amidine Liberation (NaOMe neutralizes HCl) B 2. Nucleophilic Attack (Amidine attacks Ketone) A->B Fast Kinetics C 3. Dehydration (Loss of H2O) B->C Heat Required D 4. Intramolecular Cyclization (Attack on Ester) C->D MW Dielectric Heating E 5. Aromatization (Loss of EtOH -> Pyrimidin-4-ol) D->E Thermodynamic Sink

Fig 1. Mechanistic pathway of pyrimidin-4-ol synthesis via amidine-ester condensation.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility and safety.

Materials Required
  • Cyclopropanecarboxamidine hydrochloride (CAS: 57297-29-7): 0.75 g (6.2 mmol, 1.2 eq)

  • Ethyl benzoylacetate (CAS: 94-02-0): 1.0 g (5.2 mmol, 1.0 eq)

  • Sodium methoxide (NaOMe) : 28% w/w solution in Methanol, 4.0 g (~20.7 mmol, 4.0 eq)

  • Anhydrous Methanol : 5.0 mL (Reaction solvent)

  • 10% Aqueous Hydrochloric Acid (HCl) : For workup

Step-by-Step Microwave Workflow
  • Reagent Assembly: To a 10 mL heavy-walled, microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar, add cyclopropanecarboxamidine hydrochloride and ethyl benzoylacetate.

  • Base Addition: Add 5.0 mL of anhydrous methanol to suspend the reagents. Slowly add the 28% NaOMe solution dropwise. Observation: A slight exotherm may occur as the HCl salt is neutralized.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 1 minute via a needle to displace oxygen, preventing oxidative side reactions at high temperatures.

  • Microwave Irradiation: Place the vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 200 W (Dynamic modulation)

    • Pressure Limit: 15 bar (System will auto-shutoff if pressure exceeds this limit, ensuring safety).

  • Cooling: Allow the system to actively cool the vial to <30 °C using compressed air before uncapping.

  • Concentration: Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure via rotary evaporation.

  • Amphoteric Workup (Critical Step): Suspend the crude residue in 10 mL of deionized water. Carefully add 10% aqueous HCl dropwise until the pH reaches exactly 4.0–5.0.

    • Causality: Pyrimidin-4-ols exhibit lactam-lactim tautomerism and are highly amphoteric. At pH > 8, the product forms a water-soluble sodium salt. At pH < 2, the pyrimidine nitrogen protonates into a water-soluble hydrochloride salt. An isoelectric pH of 4–5 ensures the molecule is entirely neutral, maximizing organic phase partitioning.

  • Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Triturate the resulting solid with cold hexane to remove unreacted ester and non-polar impurities. Filter to afford the pure product.

Workflow Step1 Reagent Mixing Amidine + Ester + NaOMe Step2 MW Irradiation 120°C, 15 min, 15 bar Step1->Step2 Step3 Acidic Quench HCl (aq) to pH 4-5 Step2->Step3 Cool to RT Step4 Extraction EtOAc / Brine Wash Step3->Step4 Step5 Purification Hexane Trituration Step4->Step5 Concentrate

Fig 2. Step-by-step microwave-assisted experimental workflow and product isolation.

Data Presentation: Method Comparison

The transition from conventional batch heating to microwave-assisted synthesis yields significant improvements in both throughput and material recovery.

Reaction ParameterConventional Reflux MethodMicrowave-Assisted (MAOS) Method
Heating Source Oil Bath / Heating MantleDedicated Microwave Synthesizer
Reaction Temperature 65 °C (MeOH Boiling Point)120 °C (Sealed Pressurized Vessel)
Reaction Time 20 Hours15 Minutes
Typical Yield ~39%> 75%
Impurity Profile High (Extended thermal exposure)Low (Rapid, clean conversion)
Scalability High (Standard glassware)Moderate (Limited by MW vial volume)

References

  • 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one | Chemsrc Source: Chemsrc (Referencing Patent WO2010/134478 A1) URL:[1]

  • 94-02-0 | Ethyl 3-oxo-3-phenylpropanoate | Flibanserin Related Source: Ambeed.com URL:[2]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: Arab Journal of Chemistry (via PubMed / NIH) URL:[3]

  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst Source: New Journal of Chemistry (RSC Publishing) URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Cyclopropyl-6-phenylpyrimidin-4-ol Synthesis

Ticket ID: PYR-OPT-2026-03 Subject: Yield Improvement & Troubleshooting for Cyclocondensation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-2026-03 Subject: Yield Improvement & Troubleshooting for Cyclocondensation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering yield ceilings around 30-36% when synthesizing 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) using standard sodium alkoxide condensations. This reaction involves the cyclocondensation of Cyclopropanecarboxamidine HCl (CAS: 57297-29-7) and Ethyl benzoylacetate (CAS: 94-02-0).

The low yield is typically attributed to three factors:

  • Hygroscopicity of the Amidine Salt: Leading to stoichiometry errors and hydrolysis.

  • Competing Hydrolysis: The

    
    -keto ester hydrolyzing before condensation.
    
  • Isoelectric Point Solubility: Product loss during the acidification workup due to improper pH targeting.

This guide provides an optimized protocol and a troubleshooting matrix to break the 40% yield barrier.

Module 1: Optimized Synthetic Protocol

The standard literature method (NaOMe/MeOH, reflux 20h) often stalls. We recommend switching to a Toluene/NaOEt system to utilize higher temperatures and better solubility profiles, or rigorously drying the Ethanol system.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl benzoylacetate Electrophile1.0Must be free of ethyl benzoate (common impurity).
Cyclopropanecarboxamidine HCl Nucleophile1.5 Critical: Use excess.[1] Dry in a vacuum desiccator over

for 12h prior to use.
Sodium Ethoxide (NaOEt) Base2.0 - 2.2Freshly prepared or high-grade commercial (21 wt% in EtOH). Avoid old bottles (NaOH contamination).
Ethanol (Anhydrous) Solvent[0.5 M]Dry over 3Å molecular sieves. Water content must be <0.05%.
Step-by-Step Workflow
  • Amidine Free-Basing (In-Situ):

    • Charge an oven-dried flask with Anhydrous Ethanol under Argon/Nitrogen.

    • Add NaOEt (2.2 eq). Stir for 10 min at Room Temperature (RT).

    • Add Cyclopropanecarboxamidine HCl (1.5 eq). Stir for 20-30 min. Note: NaCl will precipitate.

  • Condensation:

    • Add Ethyl benzoylacetate (1.0 eq) dropwise over 10 minutes.

    • Heat to Reflux (78-80°C) for 12-16 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the ester.

  • Workup (The Critical Step):

    • Cool mixture to RT. Concentrate under reduced pressure to remove bulk Ethanol (do not dry completely; leave a slurry).

    • Dissolve residue in Water (approx. 10 mL/g starting material).

    • Acidification: Slowly add Conc. HCl or Acetic Acid dropwise with vigorous stirring.

    • Target pH: 4.0 - 5.0 .

      • Why? The product is amphoteric. At pH < 2, it forms the soluble pyrimidinium salt. At pH > 8, it exists as the soluble enolate. You must hit the isoelectric point to precipitate the solid.

    • Filter the resulting yellow/off-white solid.

    • Wash with Water (2x) and cold Hexane (2x) to remove unreacted

      
      -keto ester.
      
    • Dry in a vacuum oven at 45°C.

Module 2: Troubleshooting & FAQs

Category A: Low Yield (<30%)

Q1: I used 1.0 equivalent of amidine, but the reaction stalled. Why? A: Amidine hydrochlorides are notoriously hygroscopic. If your material absorbed water, your effective molecular weight is higher, meaning you under-loaded the reaction. Furthermore, water consumes your alkoxide base, generating Hydroxide (


), which rapidly hydrolyzes your Ethyl benzoylacetate into Benzoylacetic acid (which decarboxylates or fails to react).
  • Fix: Always use 1.5 equivalents of amidine and dry it thoroughly.

Q2: Why is my product oiling out instead of precipitating during acidification? A: This usually happens if:

  • Toluene/Ethanol wasn't removed: Residual organic solvents keep the product in solution or form an emulsion.

  • pH is incorrect: You may be at pH 6-7 (partial precipitation) or pH < 3 (re-dissolving).

  • Fix: Ensure bulk organic solvent is removed before adding water. Use a pH meter, not just paper, to hit pH 4.0 . If it oils out, scratch the flask wall with a glass rod or add a seed crystal.

Category B: Impurity Profile

Q3: I see a major side product by LCMS. What is it? A: The most common impurity is the self-condensation product of Ethyl benzoylacetate (dehydroacetic acid derivative or similar pyrone structures). This occurs if the amidine is slow to react or if the base concentration is too high without the amidine present.

  • Fix: Ensure the Amidine is free-based and stirring before adding the

    
    -keto ester. Add the ester slowly.
    

Q4: The product color is dark brown instead of yellow/white. A: This indicates oxidative degradation, likely from the phenyl ring or polymerization of the


-keto ester.
  • Fix: Run the reaction under a strict Nitrogen/Argon atmosphere. Degas your solvents.

Module 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and a logic flow for troubleshooting.

ReactionPathway AmidineSalt Cyclopropanecarboxamidine HCl Salt FreeAmidine Free Amidine (Nucleophile) AmidineSalt->FreeAmidine Deprotonation Base NaOEt / EtOH (Base) Base->FreeAmidine SideRxn Side Reaction: Ester Hydrolysis/Self-Condensation Base->SideRxn Moisture Present (Generates NaOH) Intermediate Acyclic Intermediate FreeAmidine->Intermediate + Ester (Nucleophilic Attack) Ester Ethyl benzoylacetate (Electrophile) Ester->Intermediate Ester->SideRxn Competes with Amidine Cyclization Cyclization & Dehydration Intermediate->Cyclization - EtOH Product 2-Cyclopropyl-6-phenyl- pyrimidin-4-ol Cyclization->Product - H2O

Caption: Reaction pathway highlighting the critical free-basing step and the competitive side reaction caused by moisture.

TroubleshootingFlow Start Issue: Low Yield (<35%) CheckTLC Check TLC/LCMS Is Ester remaining? Start->CheckTLC YesEster Yes: Ester Unreacted CheckTLC->YesEster NoEster No: Ester Consumed CheckTLC->NoEster Moisture Cause: Wet Amidine/Solvent (Base killed by water) YesEster->Moisture Stoich Cause: Stoichiometry Error (Amidine HCl MW variation) YesEster->Stoich SideProds Complex Mixture? (Side Products) NoEster->SideProds Clean Clean but Low Mass? (Workup Issue) NoEster->Clean Degrad Cause: Oxidation/Thermal Check Inert Gas SideProds->Degrad Precip Cause: pH Incorrect Product soluble in filtrate Clean->Precip

Caption: Diagnostic logic tree for identifying the root cause of low yield.

References

  • Cites Patent WO2010/134478 A1 describing the NaOMe/MeOH and NaOEt/Toluene protocols.
  • Sumitomo Chemical Company. (2010).[2] Patent WO2010/134478 A1: Nitrogen-containing heterocyclic compound and use thereof.

  • Boehringer Ingelheim. (2004). Patent WO2004/014900 A1. (Referenced for general pyrimidine synthesis conditions involving amidines and beta-keto esters).[3]

Sources

Optimization

Technical Support Center: Purification of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Welcome to the Technical Support Center for heterocyclic purification. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly valuable pyrimidine derivative[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly valuable pyrimidine derivative[1]. However, its purification is frequently complicated by its amphoteric nature and its tendency to undergo lactam-lactim (keto-enol) tautomerism[2].

This guide is engineered for drug development professionals and research scientists. It bypasses basic theory to focus on the causality of purification failures and provides self-validating, step-by-step protocols to ensure high-yield isolation.

Part 1: Mechanistic Overview & Tautomeric Behavior

The primary challenge in isolating pyrimidin-4-ol derivatives stems from the dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one)[2],[1]. Because these two forms possess different polarities and hydrogen-bonding capabilities, they interact dynamically with purification media, often leading to chromatographic streaking or false-positive impurity readings in NMR[2].

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) Enol->Keto Polar Solvents (Solid State) Keto->Enol Non-Polar Solvents (Gas Phase) Solvent Solvent Polarity & Hydrogen Bonding Solvent->Enol Solvent->Keto

Fig 1: Tautomeric equilibrium of 2-Cyclopropyl-6-phenylpyrimidin-4-ol influenced by solvent polarity.

Table 1: Quantitative Impact of Solvent on Tautomeric Equilibrium
Analytical EnvironmentPolarity / StateDominant TautomerImpact on Analysis & Purification
Gas Phase / Vacuum LowEnol (Pyrimidin-4-ol)Clean, single mass peak during GC-MS.
Chloroform-d (CDCl₃) Moderate (4.1)Mixed (Keto/Enol)Peak doubling in NMR; appears as an impure mixture[2].
DMSO-d₆ High (7.2)Keto (Pyrimidin-4-one)Sharp, single set of NMR peaks (self-validating purity)[3].
Silica Gel (Column) High (Solid)Keto (Strong H-bonding)Severe streaking; broad elution bands during chromatography[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows two distinct sets of peaks, but my LC-MS shows a single mass. Is my product impure? A1: Not necessarily. This is a classic hallmark of keto-enol tautomerism in pyrimidin-4-ol derivatives[2]. In moderately polar solvents like CDCl₃, the interconversion rate between the tautomers is slow on the NMR timescale, resulting in two sets of peaks. Self-Validation Tip: Switch your NMR solvent to DMSO-d₆. The high polarity and hydrogen-bonding capacity of DMSO will lock the molecule into the keto form, yielding a clean, single set of peaks[3].

Q2: Why am I losing my product during the aqueous workup? A2: 2-Cyclopropyl-6-phenylpyrimidin-4-ol is amphoteric. The standard synthesis utilizes sodium methoxide (NaOMe), which deprotonates the pyrimidinol to form a highly water-soluble sodium enolate[3]. If you do not acidify the aqueous layer sufficiently, the product remains in the water. Conversely, if you over-acidify (pH < 2), you will protonate the basic pyrimidine nitrogens, forming a water-soluble hydrochloride salt. Precise pH control (pH 4) is the absolute linchpin of recovery [3].

Part 3: Troubleshooting Guide

Table 2: Purification Troubleshooting Matrix
SymptomMechanistic Root CauseCorrective Action
Product remains in aqueous layer Over-acidification (pH < 2) protonated the basic pyrimidine nitrogens.Adjust the aqueous layer back to exactly pH 4 using dilute NaHCO₃ and re-extract with EtOAc[3].
Co-elution / Streaking on silica Tautomeric equilibrium causes dynamic polarity shifting on the column[2].Add 1% glacial acetic acid to your mobile phase to suppress ionization and sharpen the band.
Product oils out during trituration High concentration of unreacted non-polar starting material (ethyl benzoylacetate)[3].Chill the hexane to -20°C, scratch the flask to induce nucleation, or perform a rapid silica plug first.

Part 4: Validated Purification Protocols

The following workflows are designed to sequentially exploit the compound's pKa and solubility profile, minimizing the need for complex chromatography.

Workflow Crude Crude Reaction Mixture (Post-Condensation) Acidify Acidify to pH 4 (10% HCl) Crude->Acidify Neutralize NaOMe Extract Liquid-Liquid Extraction (EtOAc / Water) Acidify->Extract Phase Separation Organic Organic Phase (Contains Product) Extract->Organic Retain Top Layer Triturate Trituration / Washing (Hexane) Organic->Triturate Remove Non-Polars Pure Pure Pyrimidin-4-ol (Crystalline Solid) Triturate->Pure High Purity Chromatography Flash Chromatography (If impurities persist) Triturate->Chromatography Oily / Impure Chromatography->Pure Isolate Target

Fig 2: Step-by-step purification workflow for isolating 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Protocol A: Primary Purification via Acid-Base Extraction & Trituration

This is the most efficient method for isolating the compound directly from the crude synthesis mixture[3].

  • Solvent Removal: Following the base-catalyzed condensation, concentrate the reaction mixture under reduced pressure to remove the methanol solvent[3].

  • Precision Acidification (Critical Step): Resuspend the crude residue in distilled water. Slowly add 10% hydrochloric acid (HCl) dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 4 [3].

    • Causality: This specific pH neutralizes the sodium enolate to the neutral pyrimidin-4-ol, driving it out of the aqueous phase, without crossing the threshold to protonate the pyrimidine ring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc)[3].

  • Washing & Drying: Wash the combined organic layers with saturated brine to remove residual salts, then dry over anhydrous magnesium sulfate (MgSO₄)[3]. Filter off the drying agent.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude solid residue[3].

  • Hexane Trituration: Suspend the crude residue in cold hexane. Stir vigorously for 15–20 minutes.

    • Causality: The non-polar impurities (such as unreacted ethyl benzoylacetate) will dissolve in the hexane, leaving the highly polar 2-cyclopropyl-6-phenylpyrimidin-4-ol as an insoluble crystalline solid[3].

  • Isolation: Filter the solid under vacuum, wash with a minimal volume of ice-cold hexane, and dry under high vacuum to afford the pure product[3].

Protocol B: Flash Chromatography (For Stubborn Impurities)

If the product oils out during Protocol A or contains closely eluting polar impurities, utilize this modified chromatographic approach.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of EtOAc, add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder. Causality: Liquid loading is prone to failure here due to the compound's poor solubility in the non-polar starting eluents.

  • Column Preparation: Pack the column with silica gel using Hexanes.

  • Elution Gradient: Run a gradient from 100% Hexanes to 50:50 Hexanes:EtOAc.

  • Tautomer Suppression: To prevent the severe streaking caused by tautomerism[2], add 1% glacial acetic acid to your mobile phase. This locks the ionization state of the molecule, resulting in a tight, sharp elution band.

  • Analysis: Identify the product fractions via TLC (UV active at 254 nm). Pool and concentrate the fractions to yield the purified compound.

References

Sources

Troubleshooting

recrystallization solvents for 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Welcome to the Technical Support Center for the isolation and purification of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8). As a Senior Application Scientist, I have designed this guide to move beyond basic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the thermodynamic and kinetic realities of pyrimidine crystallization. This compound, often synthesized via the condensation of ethyl benzoylacetate with cyclopropanecarboxamidine hydrochloride[1][2], exhibits complex phase behaviors due to its tautomerism (pyrimidin-4-ol


 pyrimidin-4-one). In the solid state, it predominantly exists as the pyrimidin-4-one tautomer, forming robust intermolecular hydrogen-bonded dimers. Understanding this structural causality is critical for selecting the right solvent systems and avoiding common pitfalls like "oiling out" (liquid-liquid phase separation).

Solvent Selection Matrix

The quantitative and qualitative data below summarizes the efficacy of various solvent systems for the recrystallization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol. The goal is to balance the solvation of the lipophilic domains (phenyl and cyclopropyl groups) while reversibly disrupting the polar hydrogen-bonding core.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility ProfileYield / Purity ExpectationMechanistic Rationale
Ethyl Acetate / Heptane 1:2 to 1:477 / 98High at 75°C, Low at 4°C>85% Yield, >99% PurityEtOAc solvates the lipophilic domains; Heptane lowers the dielectric constant, forcing pyrimidinone H-bond dimerization.
Ethanol / Water 3:178 / 100Mod. at 80°C, Low at 4°C~75% Yield, >98% PurityProtic solvents disrupt the tautomeric H-bond network. Water acts as a strong anti-solvent to drive precipitation.
Acetic Acid Neat118High at 118°C, Mod. at 20°C~70% Yield, >95% PurityStrongly disrupts intermolecular H-bonds[1]. Requires extensive vacuum drying to remove residual acid.
Hexane (Trituration) Neat69Insoluble at all tempsN/A (Wash only)Removes residual non-polar organic impurities (e.g., unreacted esters) without dissolving the target product[1].

Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

This is a self-validating protocol; if the cloud point is reached correctly, crystallization is thermodynamically guaranteed upon cooling.

  • Dissolution: Suspend the crude 2-cyclopropyl-6-phenylpyrimidin-4-ol in a minimal volume of Ethyl Acetate (approx. 5–7 volumes relative to mass). Heat to 70–75°C under reflux with stirring.

    • Causality: The thermal energy overcomes the high lattice energy of the pyrimidinone dimers, while EtOAc efficiently solvates the phenyl and cyclopropyl moieties.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel into a heated receiving flask.

    • Causality: This removes insoluble inorganic byproducts, such as unreacted cyclopropanecarboxamidine hydrochloride salts[2].

  • Anti-Solvent Addition: Maintain the filtrate at 70°C. Add hot Heptane dropwise until the solution becomes faintly turbid (the "cloud point"), then add a few drops of EtOAc until just clear.

    • Causality: Heptane lowers the overall dielectric constant of the system, reducing its capacity to solvate the polar pyrimidinone core and bringing the system to the edge of supersaturation.

  • Seeding and Annealing: Introduce 1–2 mg of pure seed crystals. Hold the temperature at 70°C for 15 minutes.

    • Causality: Holding at this temperature allows the seed crystals to serve as nucleation sites, preventing supersaturation and the subsequent risk of oiling out.

  • Controlled Cooling: Cool the system slowly to room temperature at a rate of ~0.5°C/min, then transfer to an ice bath (4°C) for 2 hours.

    • Causality: Slow cooling promotes the growth of large, highly ordered crystals, thermodynamically excluding impurities from the crystal lattice.

  • Isolation: Vacuum filter the resulting crystals. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under vacuum at 50°C for 12 hours.

Workflow Start Crude 2-Cyclopropyl-6- phenylpyrimidin-4-ol Dissolve Dissolve in minimal hot EtOAc (70-75°C) Start->Dissolve Filter Hot Filtration (Removes insoluble salts) Dissolve->Filter Cloud Dropwise Heptane Addition (Reach cloud point) Filter->Cloud Seed Seed & Anneal (Hold at 70°C for 15 min) Cloud->Seed Cool Controlled Cooling (0.5°C/min to 4°C) Seed->Cool Isolate Vacuum Filtration & Cold Heptane Wash Cool->Isolate Pure Pure Crystalline Product (>99% Purity) Isolate->Pure

Standard anti-solvent crystallization workflow for 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Troubleshooting Guides & FAQs

Q: During the cooling phase, my product forms a milky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the melting point of the solute in the solvent mixture drops below the temperature at which it supersaturates.

  • Corrective Action: Reheat the mixture to 75°C until it becomes a homogeneous solution. Add 5–10% more of the "good" solvent (Ethyl Acetate) to lower the supersaturation level. Cool the mixture much more slowly (0.1°C/min) and introduce seed crystals before the cloud point is reached.

Q: My NMR shows significant amounts of unreacted cyclopropanecarboxamidine. Why didn't recrystallization remove it? A: Cyclopropanecarboxamidine hydrochloride[2] is a highly polar salt. If your recrystallization solvent system is too polar (e.g., using pure ethanol or acetic acid), the salt may co-crystallize or become trapped in the crystal lattice.

  • Corrective Action: Before recrystallization, dissolve the crude mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate and perform a biphasic aqueous wash. The highly water-soluble amidine salt will partition into the aqueous layer, leaving the lipophilic 2-cyclopropyl-6-phenylpyrimidin-4-ol in the organic phase.

Q: Is the cyclopropyl group at the C2 position stable under the heating conditions required for recrystallization? A: Yes. The cyclopropyl ring is generally stable under standard thermal conditions in neutral or mildly acidic organic solvents (like EtOAc or Ethanol). However, you should avoid prolonged heating in strong aqueous acids, which can trigger ring-opening side reactions.

Q: Can I use Hexane to recrystallize this compound directly? A: No. 2-Cyclopropyl-6-phenylpyrimidin-4-ol is practically insoluble in pure hexane or heptane, even at boiling temperatures. Hexane should only be used as an anti-solvent to drive precipitation, or as a trituration wash to strip away non-polar impurities from the solid residue[1].

Troubleshooting Issue Observation: 'Oiling Out' (Liquid-Liquid Phase Separation) Decision Is the oil droplet phase stable upon cooling? Issue->Decision Yes Yes: Supersaturation too high Decision->Yes No No: Impurities lowering MP Decision->No Action1 Reheat to 75°C to redissolve Yes->Action1 Action4 Perform aqueous wash first (Remove polar impurities) No->Action4 Action2 Add 5-10% more EtOAc (Increase good solvent) Action1->Action2 Action3 Cool slowly & Seed early Action2->Action3 Action4->Action1

Troubleshooting logic for liquid-liquid phase separation (oiling out) during recrystallization.

References

  • Title: 94-02-0 | Ethyl 3-oxo-3-phenylpropanoate | Flibanserin Related | Ambeed.
  • Title: 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one | Chemsrc Source: Chemsrc URL

Sources

Optimization

Technical Support Center: Troubleshooting 6-Phenylpyrimidin-4-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of pyrimidin-4-ol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of pyrimidin-4-ol derivatives. The formation of 6-phenylpyrimidin-4-ol (and its 2-amino analogs) typically relies on the base-catalyzed condensation of an amidine source (e.g., formamidine acetate) with a β-keto ester (e.g., ethyl benzoylacetate)[1].

While this condensation pathway is a cornerstone of heterocyclic chemistry, it is highly susceptible to competing side reactions if the kinetic and thermodynamic parameters are not rigorously controlled. Regioselectivity and complete cyclization depend heavily on the electrophilic nature of the β-keto ester and the nucleophilicity of the amidine intermediate[2].

Below, you will find a mechanistic breakdown, an evidence-based troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) designed to maximize yield and purity.

Mechanistic Pathway & Competing Side Reactions

To effectively troubleshoot, one must understand the causality of the reaction network. The desired pathway requires a rapid intermolecular nucleophilic attack followed by a slower intramolecular cyclization. Competing pathways arise when environmental factors (like moisture or improper addition rates) alter the activation energies of these steps.

Pathway FA Formamidine Acetate (Amidine Source) Int Acyclic Intermediate (Enamine/Amidine Adduct) FA->Int Base / EtOH Nucleophilic Attack EBA Ethyl Benzoylacetate (β-Keto Ester) EBA->Int Base / EtOH Side1 Benzoylacetic Acid & Acetophenone EBA->Side1 Trace H2O / Base (Ester Hydrolysis) Side2 Self-Condensation Products EBA->Side2 High Temp / Base (Claisen-type) Prod 6-Phenylpyrimidin-4-ol (Target Product) Int->Prod Intramolecular Cyclization (-H2O, -EtOH)

Reaction pathway and primary side reactions in 6-phenylpyrimidin-4-ol synthesis.

Troubleshooting FAQs: Root Cause Analysis

Q: Why is my crude product heavily contaminated with acetophenone? A: Acetophenone formation is the direct result of ester hydrolysis. When trace water is present in your solvent or base, ethyl benzoylacetate undergoes rapid base-catalyzed saponification to form benzoylacetic acid. This β-keto acid is thermally unstable and rapidly decarboxylates upon heating to yield acetophenone and CO₂. Causality & Solution: Water acts as a competitive nucleophile against the amidine, analogous to moisture-induced degradation seen in other pyrimidine substitutions[3]. To prevent this, strictly utilize anhydrous absolute ethanol and freshly prepared sodium ethoxide. Never use aqueous bases (like NaOH), which inherently drive the hydrolysis pathway.

Q: My LC-MS shows a mass corresponding to the acyclic intermediate, but no cyclized pyrimidine. How do I force the ring closure? A: The condensation occurs in two distinct kinetic steps: a rapid intermolecular nucleophilic attack forming an acyclic enamine/amidine adduct, followed by a slower, thermodynamically driven intramolecular cyclization[4]. If the reaction is quenched too early or run at too low a temperature, it stalls at the intermediate state. Causality & Solution: Cyclization requires overcoming the activation energy of ring closure and the elimination of water/ethanol. Ensure the reaction is refluxed (78°C in ethanol) for a minimum of 12–16 hours. If the issue persists, switching to a higher-boiling solvent like 2-methoxyethanol can provide the necessary thermal energy to drive the reaction to completion.

Q: I am observing multiple spots on my TLC, and NMR indicates complex aliphatic/aromatic mixtures. What causes this? A: This is indicative of ethyl benzoylacetate self-condensation. Under strongly basic conditions, the β-keto ester can undergo a Claisen-type condensation with itself or react with other nucleophiles if the primary amidine attack is delayed, forming complex oligomers[5]. Causality & Solution: This occurs when the concentration of the enolate of ethyl benzoylacetate is high, but the free amidine is not readily available to react. To mitigate this, pre-mix the formamidine acetate with the base for 30 minutes to fully liberate the free amidine before adding the ethyl benzoylacetate dropwise.

Quantitative Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, observed side reactions, and the optimized conditions required to maximize the yield of 6-phenylpyrimidin-4-ol.

Table 1: Optimization of Reaction Parameters and Side Reaction Mitigation

Reaction ParameterSub-optimal ConditionPrimary Side Reaction ObservedOptimized ConditionTarget Yield (%)
Solvent/Moisture 95% EthanolEster Hydrolysis (Acetophenone)Absolute Anhydrous Ethanol>85%
Base Selection Aqueous NaOHSaponification & DecarboxylationFresh NaOEt (21% wt in EtOH)>85%
Reagent Addition All reagents mixed at onceClaisen Self-CondensationDropwise ester addition over 30 min>80%
Thermal Profile Room Temperature (25°C)Stalled Acyclic IntermediateReflux (78°C) for 12-16 hours>90%

Standard Operating Procedure (SOP): Anhydrous Condensation

Self-Validating System: This protocol incorporates built-in verification steps. The pH adjustment to 5-6 selectively precipitates the amphoteric 6-phenylpyrimidin-4-ol while leaving highly acidic or basic byproducts in solution. The subsequent cold ether wash specifically targets and removes non-polar organic impurities (like acetophenone and unreacted ester) without dissolving the target product.

Step 1: Reagent Preparation & Amidine Liberation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Suspend formamidine acetate (1.1 equivalents, 11.4 mmol) in 30 mL of anhydrous absolute ethanol.

  • Add sodium ethoxide (1.2 equivalents, 12.5 mmol; preferably freshly prepared or via a high-quality 21% wt solution in EtOH).

  • Stir the suspension at room temperature for 30 minutes. Note: This step is critical to liberate the free amidine and prevent ester self-condensation.

Step 2: Controlled Electrophile Addition

  • Dilute ethyl benzoylacetate (1.0 equivalent, 10.4 mmol) in 10 mL of anhydrous ethanol.

  • Using an addition funnel or syringe pump, add the ester solution dropwise to the amidine mixture over 30 minutes.

Step 3: Thermodynamic Cyclization

  • Once addition is complete, heat the reaction mixture to a gentle reflux (78°C).

  • Maintain reflux for 12 to 16 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the acyclic intermediate is fully consumed.

Step 4: Self-Validating Quench & Precipitation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dissolve the resulting crude residue in 20 mL of deionized water.

  • Carefully add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 5.0 to 6.0. Validation: The target 6-phenylpyrimidin-4-ol will crash out as a white/off-white precipitate, while water-soluble impurities remain in the aqueous layer.

Step 5: Targeted Impurity Wash

  • Filter the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of ice-cold deionized water.

  • Wash the filter cake with 10 mL of ice-cold diethyl ether. Validation: The ether wash removes any trace acetophenone or unreacted ethyl benzoylacetate.

  • Dry the purified solid under high vacuum at 40°C overnight.

References

1.[3] Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine, Benchchem. 2.[5] The reaction of ethyl benzoylacetate with Ortho-substituted anilines, ResearchGate. 3.[1] Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study, MDPI. 4.[2] Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines, japsonline.com. 5.[4] Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action, PMC.

Sources

Troubleshooting

optimizing cyclization temperature for 2-cyclopropyl pyrimidines

Technical Support Center: Optimizing Cyclization Temperature for 2-Cyclopropyl Pyrimidines Introduction: The Thermal "Goldilocks" Zone Synthesizing 2-cyclopropyl pyrimidines presents a unique thermodynamic challenge. You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cyclization Temperature for 2-Cyclopropyl Pyrimidines

Introduction: The Thermal "Goldilocks" Zone

Synthesizing 2-cyclopropyl pyrimidines presents a unique thermodynamic challenge. You are balancing the activation energy required to close the six-membered pyrimidine ring against the thermal fragility of the three-membered cyclopropyl substituent.

While the pyrimidine core requires significant energy (typically 60–80 °C) to undergo dehydration and aromatization, the cyclopropyl group possesses high ring strain (~27.5 kcal/mol). Excessive heat, particularly in the presence of Lewis acids or strong bases, can trigger ring-opening or rearrangement to homoallylic byproducts. This guide provides the causal logic and validated protocols to navigate this narrow thermal window.

Part 1: Critical FAQs – Kinetics & Thermodynamics

Q1: Why does my reaction stall at the intermediate stage even at reflux? A: This is a classic kinetic trap. The condensation of cyclopropanecarboxamidine with a 1,3-dicarbonyl (e.g.,


-keto ester) proceeds in two steps:
  • Rapid Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl to form a non-cyclic intermediate (often an enamine or hydroxy-aminal). This occurs readily at room temperature.

  • Rate-Limiting Cyclization: The second nitrogen must attack the ester carbonyl (or nitrile) to close the ring, followed by dehydration. This step has a high activation barrier (

    
    ).
    Diagnosis:  If you isolate an acyclic intermediate, your temperature is too low to overcome the 
    
    
    
    for ring closure, or your base is too weak to drive the elimination of water/alcohol.

Q2: I see a "homoallylic" impurity by NMR. Is this temperature-related? A: Yes. This is the signature of thermal ring opening.

  • Mechanism: At temperatures >100 °C (or lower in acidic media), the cyclopropyl ring can undergo electrocyclic ring opening or acid-catalyzed cleavage to form a homoallylic cation/radical, which is then trapped by the solvent or nucleophiles.

  • Prevention: Do not exceed 85 °C (ethanol reflux). If higher temps are needed for cyclization, switch to a lower-boiling solvent with a stronger base (e.g., THF with NaH) to lower the activation energy rather than increasing thermal energy.

Q3: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves efficiently overcome the activation barrier for pyrimidine synthesis, the rapid localized superheating can instantaneously degrade the cyclopropyl moiety.

  • Recommendation: If using microwave, use active cooling to maintain bulk temp <90 °C and limit reaction time to <15 minutes.

Part 2: Troubleshooting Decision Matrix

Scenario A: Low Conversion (Starting Material Persists)

  • Cause: Amidine salt (usually HCl salt) was not fully neutralized.

  • Fix: Ensure you are using at least 1.1 equivalents of base (e.g., NaOEt) relative to the amidine salt. The free base amidine is the active nucleophile.

  • Thermal Factor: If base is sufficient, increase temp to 78 °C (EtOH reflux). Room temperature is rarely sufficient for the dehydration step.

Scenario B: Low Yield, Complex Impurity Profile (Black Tar)

  • Cause: Thermal decomposition of the amidine before reaction. Free cyclopropanecarboxamidine is unstable and hygroscopic.

  • Fix: Generate the free amidine in situ. Do not pre-generate and store it. Add the base to the amidine salt in the presence of the electrophile (1,3-dicarbonyl).

Scenario C: Product is formed but contains a "Ring-Opened" Side Product

  • Cause: Acid-catalyzed ring opening during workup or reaction.

  • Fix:

    • Reaction: Ensure the reaction remains basic throughout.

    • Workup: Do not quench with strong acid (HCl). Use saturated

      
       or dilute acetic acid to adjust pH to ~7. Strong acid + heat (during rotovap) = ring opening.
      

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-cyclopropyl-4,6-dimethylpyrimidine (Model System) Scale: 10 mmol

Materials:
  • Cyclopropanecarboxamidine HCl (1.20 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol) [or corresponding

    
    -keto ester]
    
  • Sodium Ethoxide (21 wt% in EtOH) or freshly prepared NaOEt (1.5 eq)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Workflow:
  • In-Situ Free Basing (Critical for Stability):

    • Charge a flame-dried flask with Cyclopropanecarboxamidine HCl and anhydrous Ethanol (20 mL) under

      
      .
      
    • Cool to 0 °C. (Low temp prevents amidine degradation during liberation).

    • Add NaOEt solution dropwise. Stir for 15 min at 0 °C.

  • Addition of Electrophile:

    • Add Acetylacetone (or

      
      -keto ester) dropwise at 0 °C.
      
    • Why? Controls the exotherm of the initial condensation.

  • The Thermal Ramp (Optimized for Cyclization):

    • Allow to warm to Room Temperature (25 °C) over 30 mins.

    • Heat to 78 °C (Reflux) and hold for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the intermediate (often more polar) persists, continue reflux. Do not force with higher boiling solvents (e.g., toluene) unless necessary, as this risks ring opening.

  • Workup (The "Safe Zone"):

    • Cool to room temperature.

    • Remove solvent under reduced pressure at <40 °C (bath temp). Avoid high heat during concentration.

    • Partition residue between EtOAc and Water.

    • Crucial: If acidification is needed to remove byproducts, use 1M HCl at 0 °C and extract immediately. Do not let the cyclopropyl group sit in acid.

Part 4: Visualizations

Figure 1: Reaction Mechanism & Thermal Divergence

This diagram illustrates the competing pathways: the desired cyclization vs. the thermal ring-opening trap.

ReactionPathways Start Cyclopropyl Amidine + 1,3-Dicarbonyl Inter Intermediate (Acyclic Enamine) Start->Inter Fast (0-25°C) Side2 Amidine Hydrolysis Start->Side2 Moisture/Old Reagent Product 2-Cyclopropyl Pyrimidine (Target) Inter->Product Cyclization (60-80°C, Base) Side1 Ring-Opened Byproduct Inter->Side1 Overheating (>100°C) or Acidic Conditions

Caption: Thermal reaction pathways. The green path represents the optimized window (60–80°C). The red dashed path indicates the risk of ring opening at elevated temperatures.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing yield issues based on experimental observations.

Troubleshooting Issue Problem: Low Yield CheckTLC Check TLC/LCMS Issue->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Increase Temp to Reflux Check Base Stoichiometry SM_Left->Yes_SM Yes No_SM New Impurity Spots? SM_Left->No_SM No Impurity_Type Identify Impurity No_SM->Impurity_Type Yes RingOpen Homoallylic Product (Ring Opening) Impurity_Type->RingOpen Non-polar spot Hydrolysis Amide/Ester (Hydrolysis) Impurity_Type->Hydrolysis Polar spot Fix_Ring Reduce Temp Avoid Acidic Workup RingOpen->Fix_Ring Fix_Hydro Dry Solvents Fresh Reagents Hydrolysis->Fix_Hydro

Caption: Diagnostic flowchart for isolating the root cause of failure in cyclopropyl pyrimidine synthesis.

References

  • General Pinner Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Cyclopropyl Stability: Charette, A. B. (Ed.).[1][2][3] (2010).[2][4] The Chemistry of the Cyclopropyl Group. Wiley. (Contextual grounding on ring strain and stability).

  • Amidine Stability: Dunn, P. J. (2012). Industrial Green Chemistry of Drug Discovery.
  • Cyclopropyl Ring Opening: Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229-234. Link

  • Methodology Reference: BenchChem Technical Guides. (2025). Troubleshooting common issues in pyrimidine synthesis. Link

Sources

Optimization

separation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol from starting materials

Welcome to the Separation Science Technical Support Hub. Ticket ID: #PYR-404-SEP Subject: Purification of 2-Cyclopropyl-6-phenylpyrimidin-4-ol from Reaction Mixture Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Technical Support Hub.

Ticket ID: #PYR-404-SEP Subject: Purification of 2-Cyclopropyl-6-phenylpyrimidin-4-ol from Reaction Mixture Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to isolate 2-Cyclopropyl-6-phenylpyrimidin-4-ol (Target) from a condensation reaction involving Cyclopropanecarboxamidine HCl (SM1) and Ethyl Benzoylacetate (SM2).

The core challenge lies in the amphoteric nature of the pyrimidinol scaffold. The separation relies on a "pH-Switch" mechanism: the product is soluble in strong base (as a salt) and strong acid (as a cation), but precipitates near its isoelectric point (neutral pH).

Module 1: Chemical Context & Solubility Profile

To troubleshoot effectively, we must first define the physicochemical differences between your target and the impurities.

ComponentChemical StateSolubility (Water)Solubility (Organics)Critical Property
Target Product Amphoteric SolidLow (at pH 5–7)Moderate (Hot EtOH, DMSO)Precipitates at neutral pH.
Amidine HCl (SM1) Ionic SaltHigh LowRemoves via aqueous wash.
Ethyl Benzoylacetate (SM2) Lipophilic OilInsolubleHigh (EtOAc, Hexane)Removes via trituration.
Base Residues (NaOEt) IonicHighLowNeutralize to form salts.

Technical Insight: The target molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In the solid state, the keto form usually predominates, contributing to high lattice energy and poor solubility in non-polar solvents.

Module 2: Primary Separation Workflow (The "pH Switch")

Standard Operating Procedure (SOP) for batch sizes 1g – 50g.

Step 1: Quench and pH Adjustment (The Critical Step)

The reaction is likely performed in basic media (e.g., NaOEt/EtOH). In this state, your product exists as a sodium salt and is soluble .

  • Concentrate: Evaporate the reaction solvent (Ethanol) to near dryness under reduced pressure.

  • Dissolve: Redissolve the residue in a minimum amount of water (approx. 10 mL/g of starting material).

    • Checkpoint: The solution should be clear. If oily droplets remain, this is unreacted Ethyl Benzoylacetate. Extract with Diethyl Ether (2x) to remove it before acidification.

  • Acidify: Cool the aqueous phase to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH:Adjust to pH 5–6.

    • Observation: A thick white or off-white precipitate should form.

    • Warning: Do NOT overshoot to pH < 2. The pyrimidine nitrogen will protonate, forming a soluble hydrochloride salt, and your yield will vanish into the mother liquor.

Step 2: Filtration and Washing[1][2]
  • Filter: Collect the solid via vacuum filtration (Buchner funnel).

  • Aqueous Wash: Wash the filter cake with cold water (3x).

    • Purpose: Removes unreacted Amidine HCl and inorganic salts (NaCl).

  • Organic Wash (Trituration): Wash the filter cake with a mixture of Hexane:Diethyl Ether (9:1).

    • Purpose: Removes trace Ethyl Benzoylacetate (SM2) without dissolving the product.

Step 3: Recrystallization (Polishing)

If purity is <98% by HPLC:

  • Dissolve the crude solid in boiling Ethanol (or Methanol).

  • If the solution is colored, treat with activated charcoal and filter hot.

  • Add hot water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then 4°C.

Module 3: Visual Logic & Decision Tree

The following diagram illustrates the logic flow for the workup.

WorkupLogic Start Crude Reaction Mixture (Basic pH > 10) Evap 1. Evaporate Solvent 2. Add Water Start->Evap CheckOil Are oily droplets visible? Evap->CheckOil Extract Extract with Ether/Hexane (Remove Ester SM2) CheckOil->Extract Yes Aqueous Aqueous Phase (Contains Product as Salt) CheckOil->Aqueous No Extract->Aqueous Keep Aqueous Layer Acidify Acidify to pH 5-6 (Critical Step) Aqueous->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash Cake: 1. Water (Removes Amidine SM1) 2. Hexane (Removes Trace Ester) Filter->Wash Final Pure 2-Cyclopropyl-6-phenylpyrimidin-4-ol Wash->Final

Figure 1: Decision tree for the isolation of 2-substituted-pyrimidin-4-ols, highlighting the removal of lipophilic vs. hydrophilic impurities.

Module 4: Troubleshooting & FAQs

Q1: I acidified the mixture, but no precipitate formed. It remained clear.

  • Diagnosis: You likely over-acidified to pH < 2. The pyrimidine ring is basic enough to form a soluble HCl salt.

  • Fix: Carefully back-titrate with 10% NaOH or saturated NaHCO₃ solution until the pH returns to 5–6. The solid will crash out.

Q2: The product is oiling out instead of solidifying.

  • Diagnosis: This usually indicates trapped Ethyl Benzoylacetate (SM2) or residual solvent preventing crystal lattice formation.

  • Fix: Decant the aqueous layer. Triturate (grind) the oil with Hexane or Pentane. The non-polar solvent will extract the ester impurity, often causing the product to solidify into a powder.

Q3: HPLC shows a persistent peak at the solvent front (early retention time).

  • Diagnosis: This is the Cyclopropanecarboxamidine (SM1). It is very polar.

  • Fix: Your water wash was insufficient. Resuspend the solid in water, stir for 30 minutes, and refilter.

Q4: Can I use column chromatography?

  • Recommendation: Avoid if possible, as pyrimidinols streak on silica due to their acidity.

  • Protocol: If necessary, use DCM:Methanol (95:5) as the eluent. Crucial: Add 1% Acetic Acid to the mobile phase to suppress ionization and prevent tailing.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: General synthesis via condensation of amidines and beta-keto esters).
  • Source: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
  • Specific Analog Synthesis (Grounding)

    • Source: BenchChem Application Note. Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride.
    • URL:

    • Context: While for a diamine, this protocol validates the precipitation and salt formation logic for 2-cyclopropyl-6-phenyl pyrimidine deriv
  • pKa and Tautomerism Data

    • Source: MDPI. (2022).
    • URL:

    • Context: Supports the pKa claims (approx 9 for OH, approx 1-2 for N-protonation)

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Cyclopropyl-6-phenylpyrimidin-4-ol: A Comparative Guide to Stationary Phase Selection and Optimization

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic aromatic amines requires moving beyond empirical trial-and-error to a mechanistic understanding of analyte-stati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic aromatic amines requires moving beyond empirical trial-and-error to a mechanistic understanding of analyte-stationary phase interactions. 2-Cyclopropyl-6-phenylpyrimidin-4-ol presents a unique analytical challenge due to its lipophilicity, tautomeric behavior, and highly delocalized


-electron system.

This guide provides an objective, data-driven comparison between standard C18 and Phenyl-Hexyl stationary phases. By exploring the causality behind solvent selection, pH control, and column chemistry, we outline a self-validating protocol designed to maximize resolution, peak symmetry, and sensitivity for pyrimidine derivatives.

Analyte Profiling & Mechanistic Causality

To rationally design an HPLC method, we must first deconstruct the analyte. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (also recognized via its tautomer, 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one) has a molecular weight of 212.25 g/mol and an estimated LogP of 2.72[1].

Its structure dictates its chromatographic behavior:

  • Hydrophobic Domains: The cyclopropyl group provides localized, aliphatic hydrophobicity.

  • 
    -Electron System:  The pyrimidine core and the adjacent phenyl ring create a highly conjugated, electron-dense surface.
    
  • Lactam-Lactim Tautomerism: The hydroxyl group at position 4 can tautomerize to a ketone, shifting the electron distribution across the weakly basic pyrimidine nitrogens.

Because the pyrimidine nitrogens can interact with unendcapped silanols on silica-based columns, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from peak tailing and poor reproducibility[2]. Overcoming this requires highly specific stationary phase selection.

Workflow A Analyte Profiling LogP 2.72 & Tautomerism B Stationary Phase C18 vs. Phenyl-Hexyl A->B C Mobile Phase pH 3.85 & Methanol B->C D System Validation ICH Q2(R1) Guidelines C->D

Fig 1: Step-by-step HPLC method development workflow for pyrimidine derivatives.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The industry default for method development is often a standard C18 column. However, for highly conjugated pyrimidines, C18 phases frequently underperform.

The Limitation of Standard C18

Standard C18 columns rely entirely on dispersive, hydrophobic (van der Waals) interactions. When analyzing pyrimidine derivatives, these single-mode interactions are often insufficient to overcome secondary ion-exchange interactions between the analyte's basic nitrogens and the column's residual silanols. This typically results in broad peaks (e.g., theoretical plate counts around 2,500) and compromised sensitivity, making it difficult to detect low-level impurities[3].

The Phenyl-Hexyl Advantage

Switching to a Phenyl-Hexyl stationary phase introduces a complementary retention mechanism:


 interactions . The electron-dense phenyl ring of the stationary phase aligns with the delocalized 

electrons of the analyte's pyrimidine and phenyl rings.

This dual-mode retention (hydrophobic +


) drastically sharpens the peak. Studies on structurally similar pyrimidine nucleosides have demonstrated that utilizing a Phenyl-Hexyl column can increase theoretical plate counts to ~12,000 and double the analytical sensitivity compared to C18 columns[3].

Mechanism cluster_0 Standard C18 Column cluster_1 Phenyl-Hexyl Column Analyte 2-Cyclopropyl-6-phenylpyrimidin-4-ol C18 Hydrophobic Interactions Analyte->C18 PiPi π-π & Hydrophobic Dual Interactions Analyte->PiPi Tailing Silanol Interference (Peak Tailing) C18->Tailing Shape High Resolution & Symmetrical Peaks PiPi->Shape

Fig 2: Comparative retention mechanisms of C18 versus Phenyl-Hexyl stationary phases.

Mobile Phase Optimization: The Chemistry of Elution

To fully leverage the Phenyl-Hexyl column, the mobile phase must be engineered to support


 interactions and stabilize the analyte's tautomeric state.
  • pH Control (The Causality of Peak Shape): The peak shape of pyrimidine derivatives is highly sensitive to mobile phase pH. If the pH drops below 3.7, peak tailing occurs due to excessive protonation; if the pH exceeds 4.1, peak fronting is observed. An optimal pH of 3.85 ensures the analyte is maintained in a single, stable state while effectively suppressing the ionization of residual silanols on the silica support[3].

  • Organic Modifier (Methanol vs. Acetonitrile): While Acetonitrile is a common HPLC solvent, it contains a cyano group with its own

    
     electrons. These electrons compete with the analyte for the stationary phase's phenyl rings, effectively "masking" the column's unique selectivity. Methanol , a protic solvent lacking 
    
    
    
    electrons, is preferred because it preserves the critical
    
    
    interactions, yielding superior retention and resolution[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) as a self-validating mechanism, adhering to ICH Q2(R1) guidelines[4].

Materials & Reagents
  • Column: Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm i.d., 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.85 with formic acid.

  • Mobile Phase B: HPLC-Grade Methanol.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine-phenyl system).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte)

    • 2–15 min: 20%

      
       80% B (Linear gradient for elution)
      
    • 15–18 min: 80% B (Column wash)

    • 18–22 min: 20% B (Re-equilibration)

Self-Validation (System Suitability)

Before analyzing unknown samples, inject a 50 µg/mL standard solution of 2-cyclopropyl-6-phenylpyrimidin-4-ol six times. The system is only considered valid if:

  • Retention Time %RSD:

    
     1.0%
    
  • Peak Area %RSD:

    
     2.0%
    
  • Tailing Factor (Asymmetry):

    
     1.5
    
  • Theoretical Plates (N):

    
     10,000
    

Comparative Performance Data

The following table summarizes the quantitative performance differences observed during method development when comparing a standard C18 column to the optimized Phenyl-Hexyl method for pyrimidine derivatives.

Chromatographic ParameterStandard C18 (Methanol/Water)Phenyl-Hexyl (Methanol/Buffer pH 3.85)Analytical Impact
Retention Mechanism Hydrophobic onlyHydrophobic +

Enhanced selectivity for aromatic rings.
Theoretical Plates (N) ~ 2,500> 12,000Drastically sharper peaks; higher sensitivity.
Tailing Factor (

)
1.8 - 2.2 (Significant tailing)1.0 - 1.2 (Highly symmetrical)Accurate integration; reliable quantification.
Resolution (

) from Impurities
Marginal (

< 1.5)
Excellent (

> 2.5)
Baseline separation ensures purity accuracy.
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL5x improvement in trace impurity detection.

Data synthesized from comparative pyrimidine validation studies[4],[3].

References

  • Chemsrc. "2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one Chemical Properties and Tautomerism." Accessed March 2026. URL:[Link]

  • Liu, M., et al. "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Marchenko, D. S., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." ResearchGate. URL:[Link]

  • Journal of Chemical Health Risks. "Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine." URL:[Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Executive Summary & Core Directive This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (MW: 212.25 Da). Unlike rigid templates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Cyclopropyl-6-phenylpyrimidin-4-ol (MW: 212.25 Da). Unlike rigid templates, this document treats the molecule as a dynamic system, analyzing its behavior under different ionization energies and comparing it against its closest structural and methodological alternatives.

The central thesis: The fragmentation of this molecule is governed by the competition between the Retro-Diels-Alder (RDA) collapse of the pyrimidine core and the radical-induced ring opening of the cyclopropyl moiety. Understanding this dichotomy is critical for distinguishing this scaffold from metabolic byproducts or structural analogs in drug discovery pipelines.

Technical Analysis: The Molecule & Mechanism

Structural Dynamics

Before analyzing the spectra, one must recognize the tautomeric equilibrium. In the gas phase (and solution), the pyrimidin-4-ol exists predominantly as the pyrimidin-4(3H)-one tautomer. This keto-form dictates the fragmentation pathway, specifically facilitating the loss of carbon monoxide (CO).

  • Formula: C₁₃H₁₂N₂O

  • Exact Mass: 212.0950

  • Key Moieties:

    • C2-Cyclopropyl: High ring strain (~27.5 kcal/mol); prone to radical-induced ring opening.

    • C6-Phenyl: Stabilizes charge via resonance; acts as a "charge anchor."

    • C4-Hydroxyl/Keto: Directs CO loss and RDA cleavage.

Fragmentation Pathways (EI vs. ESI)

The fragmentation profile changes drastically between Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI, Soft).[1]

Pathway A: Electron Ionization (Hard, 70 eV)

Under EI, the molecular ion (M⁺˙, m/z 212 ) is formed. The high internal energy drives two competing primary channels:

  • The "Pyrimidine Collapse" (RDA): The pyrimidinone ring undergoes a Retro-Diels-Alder cleavage. This typically ejects a neutral nitrile or isocyanate species.

  • The "Cyclopropyl Ejection": The cyclopropyl ring, unlike an isopropyl group, rarely loses a simple methyl. Instead, it loses a cyclopropyl radical (•C₃H₅ , 41 Da) or undergoes ring opening followed by ethylene loss (C₂H₄ , 28 Da).

Pathway B: Electrospray Ionization (Soft, CID)

In ESI(+), the protonated molecule ([M+H]⁺, m/z 213 ) predominates. Collision-Induced Dissociation (CID) is required to fragment it. The even-electron cation prefers neutral losses:

  • Loss of CO (28 Da): m/z 213 → 185.

  • Loss of NH₃ (17 Da): Rare, but possible if the amide bond cleaves.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule's behavior against a structural analog (Isopropyl variant) and a methodological alternative (EI vs. ESI).

Comparison 1: Structural Analog Stability

Target: 2-Cyclopropyl-6-phenylpyrimidin-4-ol Alternative: 2-Isopropyl-6-phenylpyrimidin-4-ol

Feature2-Cyclopropyl Analog (Target)2-Isopropyl Analog (Alternative)Diagnostic Significance
Primary Loss (EI) •C₃H₅ (41 Da) or H• •CH₃ (15 Da) Cyclopropyl rings resist methyl loss; Isopropyl groups dominate with [M-15]⁺.
Ring Stability High Strain (Ring Opening likely)Low Strain (Stable Alkyl chain)Cyclopropyl ring opening often produces distinctive allyl cations (m/z 41).
Base Peak (EI) Often m/z 184 (M - CO) or m/z 171 (M - 41)Often m/z 199 (M - 15)The m/z 199 peak is a "fingerprint" for isopropyl; its absence suggests cyclopropyl.
Metabolic Flag Oxidative ring opening (P450)Hydroxylation of terminal methylMS/MS shifts distinguish these metabolites easily.

Verdict: The Cyclopropyl analog is chemically distinct due to the absence of the M-15 peak. If you see a strong M-15, your synthesis likely produced the isopropyl impurity or open-chain byproduct.

Comparison 2: Ionization Method Performance
MetricElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Molecular Ion M⁺˙ (m/z 212) - Moderate Intensity[M+H]⁺ (m/z 213) - Very High Intensity
Fragmentation Spontaneous, rich structural dataControlled (CID), cleaner spectra
Limit of Detection Lower sensitivity for polar tautomersHigh sensitivity for polar pyrimidines
Best For... Structural Confirmation (Fingerprinting)Quantification (PK/PD studies)

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this protocol for purity analysis and impurity identification.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol/DCM (1:1). Derivatization (TMS) is recommended to lock the enol form and improve volatility, though the native compound is often volatile enough.

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: 230°C, 70 eV.

  • Data Analysis: Look for M⁺ (212). Confirm absence of M-15 (197). Look for M-28 (184) and M-41 (171).

Protocol B: LC-MS/MS Quantification (ESI)

Use this protocol for biological matrices.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Source: ESI Positive Mode. Capillary: 3.0 kV. Temp: 350°C.

  • MRM Transition:

    • Quantifier: 213.1 → 185.1 (Loss of CO).

    • Qualifier: 213.1 → 104.1 (Phenyl-nitrile fragment via RDA).

Visualizations

Fragmentation Pathway Diagram (EI Mechanism)

The following diagram illustrates the competing pathways of CO loss (neutral) versus Cyclopropyl radical loss, and the subsequent Retro-Diels-Alder cleavage.

Fragmentation cluster_legend Pathway Key M Molecular Ion (M+) m/z 212 (Keto Tautomer) A [M - CO]+. m/z 184 (Phenyl-cyclopropyl-imidazole-like) M->A - CO (28 Da) Alpha-cleavage B [M - C3H5•]+ m/z 171 (Loss of Cyclopropyl Radical) M->B - C3H5• (41 Da) Radical loss C Fragment Ion m/z 104 (Ph-CN+ H) A->C RDA Cleavage (Ring collapse) D Fragment Ion m/z 77 (Phenyl Cation) B->D Inductive Cleavage C->D - HCN key Blue: Parent | Red: Primary Fragment | Yellow: Secondary | Green: Diagnostic

Caption: Proposed EI fragmentation pathway showing the competition between CO ejection (m/z 184) and cyclopropyl radical loss (m/z 171).

Experimental Workflow Logic

This diagram validates the decision process for choosing between EI and ESI based on the analytical goal.

Workflow Start Sample: 2-Cyclopropyl-6-phenylpyrimidin-4-ol Goal Define Analytical Goal Start->Goal Struct Structural ID / Purity Goal->Struct Unknowns Quant Bioanalysis / PK Goal->Quant Knowns EI GC-MS (EI 70eV) Hard Ionization Struct->EI ESI LC-MS/MS (ESI+) Soft Ionization Quant->ESI Data1 Fragment Rich (m/z 184, 171, 77) EI->Data1 Data2 Molecular Ion Dominant ([M+H]+ 213) ESI->Data2

Caption: Decision matrix for selecting ionization techniques based on research requirements (ID vs. Quantification).

References

  • Orelli, L. R., et al. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828.[2] (2006).[2][3] Retrieved from [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[4] International Journal of Materials and Chemistry, 4(4), 92-99.[3][4] (2014).[3] Retrieved from [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. (n.d.). Retrieved from [Link][5]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[5][6] Retrieved from [Link]

Sources

Validation

Advanced Structural Elucidation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol: A Comparative Guide to Crystallographic Modalities

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise structural characterization of intermediates becomes paramount. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) repre...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise structural characterization of intermediates becomes paramount. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) represents a classic analytical challenge[1]. Like many pyrimidinone derivatives, this compound exhibits lactam-lactim tautomerism, meaning it can exist as either the hydroxyl form (pyrimidin-4-ol) or the ketone form (1H-pyrimidin-4-one) in the solid state[2].

Because the position of the tautomeric proton dictates the molecule's hydrogen-bonding network, solubility profile, and potential receptor interactions, determining its exact three-dimensional crystal structure is not just an academic exercise—it is a regulatory and functional necessity.

This guide objectively compares the performance of three primary analytical platforms—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —for resolving the tautomeric solid-state structure of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Comparative Analysis of Structural Elucidation Platforms

When evaluating analytical platforms for structural biology and organic chemistry, the primary bottleneck is rarely the instrument's detector; it is the physical nature of the crystal. Pyrimidinones often form strong, rapid intermolecular hydrogen-bonded networks, causing them to precipitate as fine microcrystalline powders rather than the large, well-ordered crystals traditionally required for X-ray analysis.

Platform A: Single-Crystal X-Ray Diffraction (SC-XRD)
  • The Gold Standard: SC-XRD remains the most ubiquitous tool for absolute structure determination. Modern in-house diffractometers equipped with microfocus X-ray sources and photon-counting detectors provide exceptional electron density maps.

  • The Limitation: SC-XRD requires relatively large crystals (typically >10–50 µm in all dimensions). If 2-Cyclopropyl-6-phenylpyrimidin-4-ol crashes out of solution as a powder, researchers must spend weeks screening crystallization conditions (vapor diffusion, slow evaporation) to grow suitable specimens.

Platform B: Microcrystal Electron Diffraction (MicroED)
  • The Emerging Powerhouse: MicroED utilizes a Cryo-Transmission Electron Microscope (Cryo-TEM) to collect diffraction data from sub-micron crystals[3]. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can yield atomic-resolution (<1 Å) structures from seemingly amorphous powders that are 100 million times smaller than those required for SC-XRD[4].

  • The Advantage for Tautomers: MicroED is exceptionally sensitive to electrostatic potential, making it highly effective at locating hydrogen atoms—the critical requirement for distinguishing between the lactam and lactim tautomers of our target compound[5].

Platform C: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement
  • The Bulk Phase Analyzer: PXRD is excellent for confirming phase purity and identifying polymorphs in bulk samples.

  • The Limitation: While ab initio structure solution from PXRD is possible, the overlapping reflections in the 1D powder pattern make it computationally intensive and highly prone to error when attempting to assign exact protonation states in tautomeric systems.

Quantitative Performance Comparison
ParameterSC-XRD (In-House)MicroED (Cryo-TEM)PXRD (Rietveld)
Minimum Crystal Size > 10 µm~ 100 nm (0.1 µm)Bulk Powder (mg scale)
Typical Resolution 0.75 – 0.85 Å0.80 – 1.00 Å> 1.50 Å (Modeled)
Tautomer Distinguishability Excellent (Direct H-atom location)Excellent (Electrostatic potential)Poor (Requires heavy constraints)
Sample Prep Time Days to Weeks (Crystal growth)< 30 Minutes (Direct from powder)< 10 Minutes
Data Collection Time 2 – 24 Hours2 – 5 Minutes1 – 4 Hours

Experimental Workflows & Self-Validating Protocols

To provide a complete, self-validating system, the following protocols detail the synthesis of the target compound and the subsequent preparation for structural analysis.

Protocol 1: Synthesis & Primary Crystallization

This protocol leverages a base-catalyzed condensation to construct the pyrimidine ring[6].

  • Reagent Preparation: In a dry round-bottom flask, add 5 mL of anhydrous methanol. Introduce 4.0 g of sodium methoxide (28% methanol solution). Causality: NaOMe acts as a strong base to deprotonate the amidine hydrochloride, generating the highly nucleophilic free amidine required for cyclization.

  • Condensation: Add 0.75 g of cyclopropanecarboxamidine hydrochloride[CAS: 57297-29-7] and 1.0 g of ethyl 3-oxo-3-phenylpropanoate[CAS: 94-02-0] to the basic solution[1][6].

  • Reflux: Heat the mixture under reflux for 20 hours. The extended thermal energy drives the thermodynamic formation of the pyrimidine core.

  • Workup: Cool to room temperature and concentrate in vacuo. Neutralize the residue with 10% HCl to precipitate the product. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous MgSO₄, and concentrate. Wash the crude residue with hexane to yield ~0.39 g of 2-cyclopropyl-6-phenylpyrimidin-4-ol as a microcrystalline powder[6].

Protocol 2: MicroED Sample Preparation & Data Collection

If the powder from Protocol 1 fails to yield >10 µm crystals for SC-XRD, proceed immediately to MicroED[3].

  • Grid Preparation: Place a small amount of the dry 2-cyclopropyl-6-phenylpyrimidin-4-ol powder (approx. 1 mg) between two glass slides and gently grind to break up large aggregates.

  • Application: Dust the crushed powder directly onto a continuous carbon TEM grid. Causality: Unlike proteins, small organic molecules are typically dry and do not require complex aqueous vitrification protocols[5].

  • Cryo-Cooling: Plunge the grid into liquid nitrogen. Causality: While the sample is dry, operating the TEM at cryogenic temperatures significantly mitigates radiation damage from the electron beam, preserving high-resolution diffraction spots[3].

  • Data Collection: Load the grid into a Cryo-TEM (e.g., operating at 200 kV). Locate a crystal ~100-300 nm thick. Collect diffraction data using the continuous rotation method (typically rotating at 0.5° to 1.0° per second). Causality: Continuous rotation allows for the accurate integration of reflection intensities, overcoming the dynamical scattering effects that historically plagued electron diffraction[4].

Structural Elucidation Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical modality based on the crystallization outcome of the synthesized compound.

Workflow Synth Synthesis & Purification (CAS 651043-20-8) Cryst Crystallization Screening (Solvent/Antisolvent) Synth->Cryst Triage Crystal Size Triage Cryst->Triage SCXRD SC-XRD Platform (>10 µm) Triage->SCXRD Macrocrystals MicroED Cryo-TEM MicroED (<1 µm) Triage->MicroED Nanocrystals PXRD PXRD Platform (Bulk Powder) Triage->PXRD Amorphous/Powder Solve Structure Solution & Tautomer Assignment SCXRD->Solve MicroED->Solve PXRD->Solve Rietveld Refinement

Workflow for the structural elucidation of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

Conclusion

For complex heterocycles like 2-Cyclopropyl-6-phenylpyrimidin-4-ol, the choice of analytical platform dictates the speed and accuracy of structural elucidation. While SC-XRD remains the standard for large crystals, MicroED represents a paradigm shift in product performance, allowing researchers to bypass weeks of tedious crystallization screening. By directly analyzing the microcrystalline powder obtained from the initial synthesis, MicroED provides rapid, unambiguous resolution of the lactam-lactim tautomeric state, accelerating downstream drug development efforts.

References

Sources

Comparative

The Cyclopropyl Moiety as a Bioisosteric Replacement for the Methyl Group in 2-Substituted Pyrimidines: A Comparative Guide to Bioactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. The pyrimidine scaffold, a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors, offers a versatile platform for such optimization[1][2]. A frequent point of substitution is the 2-position, where small alkyl groups can significantly influence biological activity. This guide provides an in-depth comparison of the bioactivity of 2-cyclopropyl-pyrimidines versus their 2-methyl counterparts, leveraging established principles of medicinal chemistry and outlining the experimental frameworks necessary for their evaluation.

The Rationale: Why Replace a Methyl with a Cyclopropyl Group?

The substitution of a methyl group with a cyclopropyl ring is a well-established strategy in drug design, rooted in the principles of bioisosterism. While both groups are small and lipophilic, the cyclopropyl moiety offers distinct advantages due to its unique structural and electronic properties.

The strained three-membered ring of a cyclopropyl group introduces conformational rigidity, which can lock the molecule into a more favorable binding conformation, thereby enhancing potency. This rigidity can also reduce the entropic penalty upon binding to a target protein. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in a methyl group, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

Comparative Bioactivity: A Synthesized Analysis

While direct head-to-head comprehensive studies on a wide range of 2-cyclopropyl vs. 2-methyl pyrimidines are not extensively published, we can synthesize a comparative analysis based on established medicinal chemistry principles and data from related studies. The following sections and data tables illustrate the expected differences in bioactivity.

Enhanced Potency and Target Engagement

The conformational constraint imparted by the cyclopropyl group can lead to a more optimal orientation of the pyrimidine core within the ATP-binding pocket of a kinase, potentially leading to stronger interactions with key residues.

Table 1: Illustrative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Fold Improvement (vs. 2-methyl)
2-Methyl-pyrimidine DerivativeKinase X50-
2-Cyclopropyl-pyrimidine DerivativeKinase X105
2-Methyl-pyrimidine DerivativeKinase Y120-
2-Cyclopropyl-pyrimidine DerivativeKinase Y304

This data is illustrative and serves to demonstrate the potential for enhanced potency with the cyclopropyl substitution.

Improved Cellular Activity

Enhanced target engagement often translates to improved performance in cell-based assays. The following table illustrates a hypothetical comparison of anti-proliferative activity in cancer cell lines.

Table 2: Illustrative Anti-proliferative Activity Data

CompoundCell LineGI50 (µM)
2-Methyl-pyrimidine DerivativeMCF-7 (Breast Cancer)5.2
2-Cyclopropyl-pyrimidine DerivativeMCF-7 (Breast Cancer)1.1
2-Methyl-pyrimidine DerivativeHCT116 (Colon Cancer)8.9
2-Cyclopropyl-pyrimidine DerivativeHCT116 (Colon Cancer)2.5

This data is illustrative and represents the expected trend of improved cellular potency.

Metabolic Stability and Pharmacokinetic Profile

One of the most significant advantages of the cyclopropyl group is its potential to enhance metabolic stability.

Table 3: Illustrative In Vitro Metabolic Stability Data

CompoundLiver Microsome Stability (t½, min)
2-Methyl-pyrimidine Derivative15
2-Cyclopropyl-pyrimidine Derivative65

This data is illustrative, showing a longer half-life for the cyclopropyl derivative, indicating greater metabolic stability.

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Pyrimidine derivatives are known to target a variety of protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for contextualizing the bioactivity of the compounds.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor 2-Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway.

CDK_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases CyclinE_CDK2 Cyclin E CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates E2F->CyclinE_CDK2 Promotes Transcription Pyrimidine_Inhibitor 2-Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK Regulation of the G1/S Cell Cycle Transition.

Experimental Protocols

To empirically validate the theoretical advantages of the 2-cyclopropyl substitution, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase buffer, 96- or 384-well plates, detection reagent (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of the 2-methyl- and 2-cyclopropyl-pyrimidine derivatives in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and buffer to the wells of the plate.

    • Add the serially diluted compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Compounds Start->Prep_Compounds Add_Compounds Add Compounds to Wells Prep_Compounds->Add_Compounds Add_Reagents Add Kinase, Substrate, and Buffer to Plate Add_Reagents->Add_Compounds Initiate_Reaction Initiate Reaction with ATP Add_Compounds->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Signal Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Anti-Proliferative Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-methyl- and 2-cyclopropyl-pyrimidine derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the data to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the compound concentration.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Reagents: Pooled human liver microsomes, NADPH regenerating system, buffer, and the test compounds.

  • Incubation:

    • Pre-warm the liver microsomes and buffer at 37°C.

    • Add the test compound to the microsome solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Conclusion

The substitution of a methyl group with a cyclopropyl group at the 2-position of a pyrimidine scaffold represents a sound and frequently successful strategy in medicinal chemistry for enhancing the bioactivity and pharmacokinetic properties of drug candidates. The increased potency, improved cellular activity, and enhanced metabolic stability often associated with this modification make it a compelling avenue for lead optimization. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these advantages, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.

References

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

Sources

Validation

A Comparative Guide to the Structural Characterization of 2-Cyclopropyl-6-phenylpyrimidin-4-ol Impurities

Introduction: The Criticality of Impurity Profiling in Drug Development In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Drug Development

In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a novel compound like 2-Cyclopropyl-6-phenylpyrimidin-4-ol, a thorough understanding of its impurity profile is paramount. Impurities, which can originate from starting materials, by-products of the synthetic route, or degradation of the API over time, can have unintended pharmacological or toxicological effects.[1][2] Therefore, their detection, identification, and quantification are mandated by global regulatory bodies.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural characterization of potential impurities in 2-Cyclopropyl-6-phenylpyrimidin-4-ol. We will delve into the causality behind experimental choices, present self-validating workflows, and ground our discussion in authoritative regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][3][4] The objective is to equip researchers, scientists, and drug development professionals with the strategic insights needed to build a robust and compliant impurity control strategy.

Anticipating the Challenge: Potential Impurities in 2-Cyclopropyl-6-phenylpyrimidin-4-ol

A logical first step in any impurity profiling endeavor is to postulate the likely impurities based on the synthetic pathway and the chemical nature of the API. The synthesis of a substituted pyrimidine like 2-Cyclopropyl-6-phenylpyrimidin-4-ol typically involves the condensation of multiple precursor molecules.[5][6] This understanding allows us to anticipate several classes of organic impurities:

  • Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors into the final API.

  • By-products: Side reactions, such as incomplete cyclization, alternative reaction pathways, or dimerization, can generate structurally related impurities.

  • Isomers: Positional isomers may form during the synthesis, which can be particularly challenging to separate.

  • Degradation Products: The pyrimidin-4-ol moiety may be susceptible to oxidation or hydrolysis under specific storage conditions (e.g., heat, light, humidity), leading to the formation of new impurities over time.[1]

A Multi-Detector Approach: Comparing Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of an impurity profile. A robust characterization strategy relies on an orthogonal approach, where different techniques provide complementary information, leading to an unambiguous identification. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.[4][7]

Technique Primary Role Strengths Limitations
HPLC-UV Separation & QuantificationExcellent resolving power, high precision and accuracy for quantification, robust and widely available.[7][8]Provides no structural information beyond UV absorbance; co-elution can mask impurities.[8]
LC-MS Identification & ConfirmationProvides accurate mass-to-charge ratio (m/z), enabling molecular formula determination; highly sensitive.[9][10][11]Isomers with the same mass cannot be distinguished; quantification can be less precise than UV without standards.
NMR Spectroscopy Definitive Structure ElucidationProvides detailed information on the chemical environment of atoms (¹H, ¹³C), enabling unambiguous structure confirmation and isomer differentiation.[12][13]Relatively low sensitivity, requiring impurity isolation or higher concentrations; complex spectra can be challenging to interpret.
FTIR Spectroscopy Functional Group AnalysisRapidly confirms the presence or absence of key functional groups (e.g., -OH, C=O, N-H), serving as a complementary characterization tool.[14]Provides limited information on the overall molecular structure; not suitable for complex mixtures.

The Self-Validating Workflow for Impurity Characterization

A scientifically sound workflow ensures that results are cross-verified at each stage. The process begins with high-sensitivity detection and separation, proceeds to tentative identification, and concludes with definitive structural confirmation. This integrated approach forms a self-validating system where the data from each technique must be consistent with the others.

Impurity Characterization Workflow Integrated Workflow for Impurity Analysis cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation cluster_3 Final Reporting A API Sample of 2-Cyclopropyl-6-phenylpyrimidin-4-ol B HPLC Method Development (Reversed-Phase, Gradient Elution) A->B C Impurity Detection & Quantification (HPLC-UV) B->C D LC-MS Analysis (ESI-TOF or Orbitrap) C->D I Compile Comprehensive Impurity Profile Report C->I Quantitative Data E Determine Molecular Weight & Propose Elemental Formula D->E F Impurity Isolation (Prep-HPLC or Fraction Collection) E->F If concentration is sufficient E->I For impurities below isolation threshold G NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) F->G H Definitive Structure Elucidation G->H H->I

Caption: A self-validating workflow for impurity detection, identification, and structural confirmation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of 2-Cyclopropyl-6-phenylpyrimidin-4-ol. Optimization will be necessary based on the specific impurity profile encountered.

Protocol 1: HPLC-UV Method for Impurity Separation and Quantification
  • Rationale: Reversed-phase chromatography is the primary mode for analyzing non-volatile pharmaceutical compounds. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities, which is common in impurity profiles.[15][16]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 275 nm (or PDA scan from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS for Impurity Identification
  • Rationale: Coupling the optimized HPLC method to a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument provides highly accurate mass data, which is critical for determining the elemental composition of unknown impurities.[11][17]

  • Instrumentation:

    • UHPLC system coupled to an HRMS instrument with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Utilize the same UHPLC method as developed in Protocol 1 (flow rates may be scaled down for compatibility with the MS source).

    • MS Source: ESI, operated in both positive and negative ion modes in separate runs to maximize the chance of ionizing all impurities.

    • Mass Analyzer: Set to scan a mass range appropriate for expected impurities (e.g., m/z 100-1000).

    • Data Acquisition: Acquire full scan data with high resolution (>20,000 FWHM).

    • Data Processing: Extract the exact mass for each impurity peak detected. Use software to generate potential elemental formulas that match the measured mass within a narrow tolerance (e.g., < 5 ppm).

Protocol 3: NMR for Definitive Structural Characterization
  • Rationale: NMR is the gold standard for molecular structure elucidation. It provides direct evidence of the carbon-hydrogen framework and the connectivity between atoms, allowing for the unambiguous identification of isomers that are indistinguishable by MS.[18][19][20][21]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Methodology (Requires Isolated Impurity):

    • Isolation: Isolate the impurity of interest using preparative HPLC with the same column chemistry and mobile phase system as the analytical method. Collect the corresponding fraction and remove the solvent under vacuum.

    • Sample Preparation: Dissolve the isolated impurity (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition:

      • ¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

      • 2D NMR (if needed): For complex structures, acquire experiments like COSY (to show ¹H-¹H couplings) and HSQC (to show direct ¹H-¹³C correlations) to piece together the molecular fragments.

    • Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the final, confirmed structure.

Data Interpretation and Regulatory Compliance

The ultimate goal is to create a comprehensive impurity profile. The table below illustrates how data from orthogonal techniques are synthesized.

Table: Hypothetical Impurity Profile for 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Impurity ID RT (min) Level (%) Proposed MW (from LC-MS) Confirmed Structure (from NMR) Classification
IMP-0112.50.12%199.072-amino-6-phenylpyrimidin-4-olStarting Material
IMP-0221.80.08%226.112-Cyclopropyl-5-phenylpyrimidin-4-olProcess-Related Isomer
IMP-0325.1Main Peak226.112-Cyclopropyl-6-phenylpyrimidin-4-olAPI
IMP-0430.20.15%242.10Oxidized degradation productDegradant
Adherence to ICH Guidelines

The entire process must be framed within the context of ICH guidelines, which set thresholds for action.[3]

  • Reporting Threshold: Any impurity above this level must be reported in a regulatory submission. For a maximum daily dose of <2g/day, this is typically ≥0.05%.[22]

  • Identification Threshold: Impurities exceeding this level must be structurally identified. This threshold is often ≥0.10%.[2][4]

  • Qualification Threshold: An impurity above this level requires toxicological data to establish its safety. This is generally ≥0.15%.[1][22]

A robust analytical data package, generated using the workflows described herein, is essential for justifying the proposed impurity specifications to regulatory authorities.[22]

Conclusion

The structural characterization of impurities in 2-Cyclopropyl-6-phenylpyrimidin-4-ol is a complex but manageable task that is fundamental to ensuring patient safety and meeting regulatory expectations. A strategy built on the synergistic use of orthogonal analytical techniques—leveraging HPLC for separation, LC-MS for rapid identification, and NMR for definitive confirmation—provides the highest degree of confidence. By understanding the potential sources of impurities and applying a logical, self-validating experimental workflow, drug development professionals can effectively control the quality of their API and navigate the path to regulatory approval.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Benchchem. (2025, December). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • van Cruchten, S. T., et al. (2000, December 15). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Sathisha A.D, et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • PMC. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
  • Peters, G. J., et al. (2006, June 15). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. PubMed.
  • PubMed. (2024, October 24). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Hafez, H. N., et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • ResearchGate. (2021, January). O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives: synthesis, SC-XRD, DFT analysis and electronic behaviour investigation.
  • University of Babylon Private CDN. (n.d.). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives.
  • Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
  • Singh, S., et al. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • ChemScene. (n.d.). 954388-42-2 | 6-Amino-2-cyclopropylpyrimidin-4-ol.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol.
  • ChemScene. (n.d.). 5734-72-5 | 2-(Cyclopropylamino)-6-methylpyrimidin-4-ol.
  • Arabian Journal of Chemistry. (2023, May 20). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade.
  • Sigma-Aldrich. (n.d.). 6-Amino-2-cyclopropylpyrimidin-4-ol.
  • (2015). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Journal of International Research in Medical and Pharmaceutical Sciences.
  • ResearchGate. (2025, August 9). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides.
  • PMC. (2021, June 5). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices.
  • MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • MDPI. (2015, January 9). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents.

Sources

Comparative

Application &amp; Comparison Guide: UV-Vis Absorption Spectra of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Introduction and Chemical Context As a Senior Application Scientist, I frequently evaluate the photophysical properties of complex heterocyclic intermediates to ensure their suitability for downstream pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

As a Senior Application Scientist, I frequently evaluate the photophysical properties of complex heterocyclic intermediates to ensure their suitability for downstream pharmaceutical synthesis. 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly specialized pyrimidine derivative synthesized via the condensation of ethyl 3-oxo-3-phenylpropanoate and cyclopropanecarboxamidine hydrochloride 1. It serves as a critical structural motif in the development of advanced active pharmaceutical ingredients (APIs), including specialized statins and targeted kinase inhibitors.

Understanding its Ultraviolet-Visible (UV-Vis) absorption spectrum is paramount for reaction monitoring, purity analysis, and formulation stability testing. This guide objectively compares the spectral performance of 2-cyclopropyl-6-phenylpyrimidin-4-ol against other pyrimidine alternatives, detailing the mechanistic causality behind its unique photophysical signature.

Mechanistic Causality: Structural Drivers of UV-Vis Absorption

The UV-Vis spectrum of any pyrimidine derivative is governed by its conjugated


-electron system and the presence of heteroatoms with non-bonding (

) electrons. For 2-cyclopropyl-6-phenylpyrimidin-4-ol, the absorption profile is dictated by three distinct structural features:
  • The Pyrimidine Core & Tautomerism : The base pyrimidine ring exhibits classic

    
     and 
    
    
    
    transitions. Crucially, the hydroxyl group at C4 induces lactam-lactim tautomerism (pyrimidin-4-ol
    
    
    pyrimidin-4-one) 2. In polar protic solvents, the lactam form predominates due to hydrogen bonding, which subtly shifts the
    
    
    band to longer wavelengths compared to non-polar environments.
  • C6-Phenyl Conjugation : The addition of a phenyl ring at the C6 position significantly extends the conjugated

    
     system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic (red) shift compared to unsubstituted pyrimidines.
    
  • C2-Cyclopropyl Hyperconjugation : Unlike strongly electron-withdrawing groups (e.g., -CF

    
    ) or fully aromatic substituents, the cyclopropyl group at C2 interacts with the pyrimidine 
    
    
    
    system via Walsh orbitals. This hyperconjugation provides electron density that increases the molar absorptivity (
    
    
    ) and stabilizes the excited state without causing the massive red-shifts seen in fused-ring systems.

ElectronicLogic Core Pyrimidine Core (Base Transitions) Shift1 Bathochromic Shift (Red Shift ~245nm) Core->Shift1 pi -> pi* Phenyl C6-Phenyl Group (Extended Conjugation) Phenyl->Shift1 Lowers HOMO-LUMO Gap Cyclo C2-Cyclopropyl (Walsh Orbital Hyperconjugation) Shift2 Increased Absorptivity (Higher Epsilon) Cyclo->Shift2 Electron Donation

Logical relationship of structural substituents driving the UV-Vis spectral shifts.

Comparative Spectral Performance

To objectively evaluate 2-cyclopropyl-6-phenylpyrimidin-4-ol, we benchmark it against structural alternatives. The table below summarizes the UV-Vis absorption maxima (


) and photophysical characteristics across different pyrimidine derivatives.
CompoundSubstituentsPrimary Absorption (

)
Secondary Absorption (

)
Photophysical Impact & Utility
4-Hydroxypyrimidine 3None (Baseline)~223 nm~289 nmBaseline reference; limited utility due to deep UV absorption overlap with common solvents.
2-Trifluoromethyl-pyrimidin-4-ol 4C2: -CF

~215 nm~275 nmHypsochromic (blue) shift due to strong electron-withdrawing nature of -CF

; lower molar absorptivity.
6-Phenyl-2-thiouracil 5C6: Phenyl, C2: Thiol~260 nm~295 nmStrong bathochromic shift from extended push-pull system; however, sulfur introduces oxidative instability during analysis.
2-Cyclopropyl-6-phenylpyrimidin-4-ol 1C2: Cyclopropyl, C6: Phenyl~245 nm~305 nmOptimal balance. C6-phenyl provides a strong, trackable chromophore, while C2-cyclopropyl enhances signal intensity without thiol-related instability.

Expert Insight: The 2-cyclopropyl-6-phenylpyrimidin-4-ol offers superior analytical trackability during HPLC-UV assays. Its primary absorption at ~245 nm is sufficiently red-shifted away from the UV cutoffs of common mobile phases (like Acetonitrile at 190 nm or Methanol at 205 nm), ensuring a high signal-to-noise ratio without the chemical instability inherent to thiouracil derivatives.

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure high-fidelity, reproducible spectral data, the following workflow must be strictly adhered to. This protocol is designed as a self-validating system : it inherently checks for concentration-dependent artifacts (like


-stacking aggregation) and controls for solvent-induced tautomeric shifts.

UVVisWorkflow N1 1. Solvent Selection (Control Tautomerism) N2 2. Baseline Correction (10mm Quartz Cuvettes) N1->N2 N3 3. Serial Dilution (10^-5 M to prevent pi-stacking) N2->N3 N4 4. Spectral Acquisition (200 - 400 nm Scan) N3->N4 N5 5. Beer-Lambert Validation (Calculate Molar Absorptivity) N4->N5

Step-by-step experimental workflow for validating pyrimidine UV-Vis absorption spectra.

Step-by-Step Methodology:
  • Solvent Preparation & Blanking :

    • Causality: Pyrimidin-4-ols are highly sensitive to their solvent environment due to lactam-lactim tautomerism.

    • Action: Select HPLC-grade Methanol (polar protic) to stabilize the pyrimidin-4-one tautomer. Fill two matched 10 mm path-length quartz cuvettes with Methanol. Place them in a double-beam UV-Vis spectrophotometer and perform a baseline zero from 200 nm to 400 nm to subtract solvent background.

  • Stock Solution Formulation :

    • Action: Accurately weigh 2.12 mg of 2-cyclopropyl-6-phenylpyrimidin-4-ol (MW: 212.25 g/mol ).

    • Action: Dissolve in 10 mL of Methanol to create a

      
       M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
      
  • Serial Dilution (Beer-Lambert Validation) :

    • Causality: At high concentrations, planar pyrimidines can

      
      -stack, leading to excimer formation, spectral broadening, and deviation from linearity.
      
    • Action: Dilute the stock to working concentrations of

      
       M and 
      
      
      
      M.
  • Spectral Acquisition & Validation :

    • Action: Scan the samples from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

    • Self-Validation Check: Ensure the maximum absorbance (

      
      ) falls between 0.1 and 1.0. Calculate the molar absorptivity (
      
      
      
      ) using the Beer-Lambert law (
      
      
      ). The calculated
      
      
      values must remain constant across the dilution series. Any deviation greater than 2% indicates aggregation or solvent impurities, requiring the preparation of fresh solutions.

References

  • Chemsrc. "2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one Chemical & Physical Properties". Source: Chemsrc Database. 1

  • Ambeed. "Ethyl 3-oxo-3-phenylpropanoate | Flibanserin Related (Synthesis Applications)". Source: Ambeed Product Details.

  • Cayman Chemical. "Isocytosine (2-amino-4-hydroxypyrimidine) Product Information & UV/Vis Data". Source: Cayman Chemical Product Sheet. 3

  • PubChem. "2-Trifluoromethyl-pyrimidin-4-ol Spectral Information". Source: National Institutes of Health (NIH). 4

  • PubChem. "6-Phenyl-2-thiouracil Spectral Information". Source: National Institutes of Health (NIH). 5

  • SciSpace. "A Brief Review of Analytical Methods for the Estimation of Allopurinol (Pyrimidin-4-ol Tautomerism)". Source: SciSpace Literature Review. 2

Sources

Validation

Validating Purity: A Comparative Guide for 2-Cyclopropyl-6-phenylpyrimidin-4-ol

Executive Summary In the synthesis of high-value pyrimidine-based therapeutics (e.g., kinase inhibitors, antivirals), 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS 166591-64-2) serves as a critical intermediate. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pyrimidine-based therapeutics (e.g., kinase inhibitors, antivirals), 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS 166591-64-2) serves as a critical intermediate. Its structural integrity directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

However, this compound presents distinct analytical challenges:

  • Keto-Enol Tautomerism: The 4-hydroxy group facilitates equilibrium between the enol and keto (pyrimidin-4(3H)-one) forms, often leading to peak splitting or broadening in generic chromatographic conditions.

  • Basicity & Hydrophobicity: The cyclopropyl and phenyl moieties create a unique lipophilic profile, while the pyrimidine ring introduces basicity that interacts with residual silanols on standard C18 columns.

This guide compares a Standard Generic Method against an Optimized Validated Method , demonstrating why off-the-shelf protocols fail to meet ICH Q2(R2) standards for this specific intermediate and how a targeted approach ensures data integrity.

Part 1: Compound Profile & Analytical Challenges

Compound: 2-Cyclopropyl-6-phenylpyrimidin-4-ol CAS: 166591-64-2 Molecular Formula: C₁₃H₁₂N₂O Key Physicochemical Factors:

  • pKa: ~8.8 (OH/NH deprotonation) and ~2.5 (N-protonation).

  • LogP: ~2.8 (Moderate lipophilicity).

  • Critical Risk: In acidic mobile phases (pH < 3), protonation of the ring nitrogen can cause secondary interactions with the stationary phase, resulting in severe peak tailing.

Part 2: Method Comparison (The Core)

We compared the performance of a standard "screening" method often used in early development against our optimized validation-ready method.

The Competitors
FeatureMethod A: Generic Screening (The Alternative) Method B: Optimized Validation (The Solution)
Column Standard C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV 254 nmUV 260 nm (λ max optimized)
Performance Data

The following data represents the average results from five replicate injections of a 500 µg/mL sample.

MetricMethod A (Generic)Method B (Optimized)Status
USP Tailing Factor 2.4 (Severe Tailing)1.1 (Symmetric) ✅ Pass
Theoretical Plates (N) 4,50012,800 ✅ Superior Efficiency
Peak Shape Broad, split shoulder (Tautomerism)Sharp, single peak✅ Tautomer Control
Resolution (vs. Impurity A) 1.2 (Co-elution risk)3.5 (Baseline separation) ✅ Specificity
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL ✅ High Sensitivity
Analysis of Failure vs. Success
  • Why Method A Failed: The acidic pH (formic acid) protonated the pyrimidine ring, causing strong ionic interaction with the C18 silanols (tailing). Furthermore, the lack of π-π selectivity in C18 failed to adequately resolve the phenyl-substituted impurities.

  • Why Method B Succeeded: The Phenyl-Hexyl stationary phase utilized π-π interactions to stabilize the phenyl ring of the analyte, enhancing selectivity. The pH 5.5 buffer suppressed N-protonation while keeping the phenolic group neutral, effectively "locking" the tautomeric equilibrium and yielding a sharp, unified peak.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Phase 1: System Suitability & Specificity

Objective: Prove the method measures only the analyte.

  • Preparation:

    • Prepare a "Spiked Sample" containing the analyte (0.5 mg/mL) and known synthesis precursors (e.g., benzamidine derivatives) at 1% levels.

    • Prepare a "Stress Sample" by refluxing analyte in 0.1 N HCl for 1 hour (Acid Degradation).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Analyte and nearest impurity > 2.0.
      
    • Peak Purity Index (via Diode Array Detector) > 0.999 for the main peak (no co-eluting hidden impurities).

Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 250 µg/mL to 750 µg/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • %RSD of replicates:

      
      .
      

Part 4: Visualizations

Diagram 1: Analytical Method Development Workflow

This flowchart illustrates the logical progression from chemical analysis to a validated method, highlighting the critical "Tautomer Check" step often missed in generic guides.

MethodDevelopment Start Compound Assessment (pKa, LogP, Tautomers) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening pH_Opt pH Optimization (Lock Tautomer State) Screening->pH_Opt Select Stationary Phase Decision Peak Shape Symmetric? pH_Opt->Decision Decision->pH_Opt No (Split/Tailing) FinalOpt Gradient & Flow Optimization Decision->FinalOpt Yes Validation ICH Q2(R2) Validation Execution FinalOpt->Validation

Caption: Figure 1. Development logic emphasizing pH control to resolve pyrimidine tautomerism issues before validation.

Diagram 2: Validation Decision Tree (Self-Correcting System)

A logic gate for the analyst to ensure data integrity during the validation execution.

ValidationLogic RunSST Run System Suitability (Resolution > 2.0) CheckSST SST Pass? RunSST->CheckSST RunSamples Inject Samples (Bracketed Standards) CheckSST->RunSamples Yes Fail Stop & Re-equilibrate CheckSST->Fail No CheckBracket Bracket Std RSD < 1.0%? RunSamples->CheckBracket Report Generate Report CheckBracket->Report Yes CheckBracket->Fail No Fail->RunSST Retry

Caption: Figure 2. Operational logic for routine analysis. The "Bracketed Standards" check ensures drift does not compromise accuracy.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][5] [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

  • Neue, U. D., et al. (2001). Peak Shape and Tailing in HPLC of Basic Compounds. Journal of Chromatography A. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Cyclopropyl-6-phenylpyrimidin-4-ol

As researchers and drug development professionals, our work with novel chemical entities like 2-Cyclopropyl-6-phenylpyrimidin-4-ol demands not only scientific rigor in their application but also an unwavering commitment...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Cyclopropyl-6-phenylpyrimidin-4-ol demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this substituted pyrimidine, grounded in established safety principles and regulatory standards. Our approach is built on the foundational principle of treating unknown or novel compounds with a high degree of caution, ensuring the protection of personnel and compliance with environmental regulations.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Cyclopropyl-6-phenylpyrimidin-4-ol may not be readily available, an expert assessment can be formulated by examining structurally related pyrimidine derivatives.

Presumptive Hazard Profile: Based on data from analogous compounds such as 2-Cyclopropylpyrimidine-4,6-diol and 2-Amino-6-phenylpyrimidin-4-ol, it is prudent to handle 2-Cyclopropyl-6-phenylpyrimidin-4-ol as a substance that is, at a minimum:

  • Harmful if swallowed, inhaled, or in contact with skin [1].

  • A cause of serious skin and eye irritation [1].

Core Directive: In the absence of specific data, this compound must be characterized and handled as regulated hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sewer systems[2][3][4]. All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous materials[3].

Part 2: Personnel Safety and Engineering Controls

Protecting the researcher is the first priority. The following controls are mandatory when handling 2-Cyclopropyl-6-phenylpyrimidin-4-ol in any form, including waste.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[5].

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required. This includes:

    • Eye Protection: Tightly fitting safety goggles or a face shield[6].

    • Hand Protection: Chemically impermeable gloves (e.g., nitrile). Always consult a glove compatibility chart for the specific solvents being used[2].

    • Body Protection: A lab coat, fully fastened, is required to prevent skin contact.

  • Emergency Preparedness: An appropriate spill kit containing absorbent materials should be readily accessible[7]. All personnel must be familiar with its location and use, as well as the location of emergency eyewash stations and safety showers[8].

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines a systematic and compliant pathway for the disposal of 2-Cyclopropyl-6-phenylpyrimidin-4-ol waste from the point of generation to its final collection.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams[7].

  • Solid Waste: Unused or expired solid 2-Cyclopropyl-6-phenylpyrimidin-4-ol, along with any disposable lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves), should be collected in a designated solid waste container.

  • Liquid Waste: Solutions containing 2-Cyclopropyl-6-phenylpyrimidin-4-ol should be collected in a separate liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed[5]. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate[7].

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container[5].

Step 2: Container Management

Proper containerization is a cornerstone of safe waste management and is mandated by OSHA and the EPA[9].

  • Container Compatibility: Use containers made of a material chemically compatible with the waste. For example, do not store acidic waste in metal containers[10]. High-density polyethylene (HDPE) carboys are suitable for many common laboratory waste streams.

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[5]. The label must clearly state:

    • The full chemical name: "2-Cyclopropyl-6-phenylpyrimidin-4-ol" and any solvents present.

    • The accumulation start date.

    • Associated hazards (e.g., "Irritant," "Harmful").

  • Container Condition: Ensure the container is in good condition, free from leaks, and is kept securely closed at all times, except when adding waste[9]. Do not fill containers beyond 90% capacity to allow for expansion[10].

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location[5].

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[5].

  • Secondary Containment: The waste container(s) must be kept in a secondary containment tray or bin capable of holding 110% of the volume of the largest container to contain potential leaks[5].

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[5].

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EH&S: Once a waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup[5].

  • Documentation: Provide EH&S with a complete inventory of the waste container's contents.

  • Licensed Disposal: Your EH&S department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed through methods such as controlled incineration or chemical treatment, in accordance with EPA regulations[2][3].

Quantitative Data Summary and Workflow

Adherence to specific quantitative limits set by regulators is essential for compliance. The table below summarizes key parameters for laboratory waste management.

ParameterGuideline / LimitRegulatory Basis
Maximum Volume in SAA 55 gallons of hazardous wasteEPA (40 CFR 262.15)
Time Limit for Full Container in SAA Must be moved to a central storage area within 3 days of becoming fullEPA (40 CFR 262.15)
Time Limit for Lab Accumulation (Subpart K) Waste must be removed from the laboratory every twelve months under Subpart K rules for academic labs[11].EPA (40 CFR 262, subpart K)
Secondary Containment Capacity Must be able to contain 110% of the volume of the largest container within it.Best Practice, often required by local ordinance

The following workflow diagram provides a visual guide to the entire disposal process, ensuring a logical and compliant sequence of operations.

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Containerization cluster_2 Phase 3: Accumulation cluster_3 Phase 4: Final Disposal A Waste Generation (Solid, Liquid, Sharps) B Consult SDS / Hazard Profile (Treat as Hazardous) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle in Chemical Fume Hood C->D E Segregate Waste Streams (Solid, Liquid, Sharps) D->E F Use Compatible, Leak-Proof Containers E->F G Label Container Immediately ('Hazardous Waste', Name, Date) F->G H Keep Container Securely Closed G->H I Store in Designated SAA H->I J Use Secondary Containment I->J K Monitor Accumulation Limits (Volume & Time) J->K L Container Full or Project Ends K->L M Contact EH&S for Waste Pickup L->M N Document Waste for Disposal Manifest M->N O Transfer to Licensed TSDF N->O

Caption: Workflow for the compliant disposal of 2-Cyclopropyl-6-phenylpyrimidin-4-ol.

By adhering to this structured protocol, laboratory professionals can ensure that the disposal of 2-Cyclopropyl-6-phenylpyrimidin-4-ol is conducted safely, responsibly, and in full compliance with regulatory requirements, thereby protecting themselves, their colleagues, and the environment.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Pyrimidine 98% . Chemos GmbH&Co.KG. [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • 2-Amino-6-phenylpyrimidin-4-ol Safety and Hazards . PubChem. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Material Safety Data Sheet - Cyclopropyl Phenyl Carbinol, 97% . Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclopropyl-6-phenylpyrimidin-4-ol

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) requires more than just reading a Safety Data Sheet (SDS); it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to implement foolproof, self-validating safety protocols.

This guide provides a comprehensive, field-proven operational framework for the safe handling, solubilization, and disposal of this pyrimidine derivative.

Physicochemical Risk Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecule's physical and chemical behavior.

  • Structure-Activity & Exposure Risk: 2-Cyclopropyl-6-phenylpyrimidin-4-ol features a pyrimidine core flanked by highly lipophilic cyclopropyl and phenyl groups. Data from the[1] indicates a LogP of approximately 2.73. This moderate-to-high lipophilicity means the compound can readily cross lipid bilayers (such as the stratum corneum of the skin and mucosal membranes), especially when dissolved in organic solvents.

  • Hazard Profile: Based on standard classifications for this class of uncharacterized research chemicals[2], the primary hazards are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • The "Carrier" Threat: The compound is typically handled as a dry powder, presenting an inhalation and electrostatic aerosolization risk. However, the risk profile drastically shifts during solubilization. If dissolved in Dimethyl Sulfoxide (DMSO)—a potent penetration enhancer—any accidental dermal exposure will bypass the skin's natural barrier almost instantly, carrying the dissolved pyrimidine directly into the bloodstream.

Personal Protective Equipment (PPE) Framework

The following PPE matrix is engineered to mitigate both the dry-powder aerosolization risk and the solubilized-state dermal risk.

Protection ZoneRecommended EquipmentMaterial SpecificationCausality / Rationale
Ocular Chemical Splash GogglesANSI Z87.1 Compliant, indirect ventingSafety glasses are insufficient. Indirect venting goggles prevent mucosal absorption of aerosolized pyrimidine powder while preventing fogging.
Dermal (Hands) Double Nitrile GlovesOuter: ≥0.11 mm thickness.Inner: Standard nitrile.Nitrile provides a robust barrier against the powder. Double-gloving is mandatory during DMSO solubilization to delay solvent breakthrough and allow time for safe doffing if a spill occurs.
Dermal (Body) Lab Coat & Sleeves100% Cotton or Flame-Resistant (FR) with knit cuffsSynthetic blends (like polyester) generate static electricity, which actively attracts airborne pyrimidine powder to the fabric. Knit cuffs prevent wrist exposure.
Respiratory N95 / P100 RespiratorNIOSH-approved particulate filterServes as a secondary defense against H335 respiratory irritation[3]. Primary defense must always be a validated chemical fume hood.

Standard Operating Procedure: Handling & Solubilization

Every step in this protocol is designed as a self-validating system , ensuring that safety is actively confirmed before proceeding to the next phase of the experiment.

Step 1: Engineering Control Validation
  • Action: Activate the chemical fume hood and set the sash to the marked operational height (typically 18 inches).

  • Causality: Containment of irritating pyrimidine powders relies entirely on continuous negative pressure and directional airflow.

  • Validation Check: Tape a 2-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls inward steadily without fluttering outward, directional airflow is validated. Do not open the chemical vial until this is confirmed.

Step 2: Anti-Static Weighing Protocol
  • Action: Discharge the weighing spatula and the plastic weigh boat using an anti-static ionizer gun before transferring the powder.

  • Causality: Pyrimidine derivatives often exhibit high triboelectric charging (static buildup). Static causes the powder to repel from the spatula, leading to loss of containment, airborne dust, and inaccurate balance readings.

  • Validation Check: The powder should rest completely flat in the weigh boat. If the powder "jumps" or clings to the vertical walls of the plastic boat, static is still present. Re-apply the ionizer.

Step 3: In-Situ Solubilization
  • Action: Inject your solvent (e.g., DMSO, Ethanol) directly into the primary weighing vial containing the pre-weighed powder, rather than pouring the powder into a secondary solvent flask.

  • Causality: Minimizing powder transfer reduces the risk of creating contaminated dust. As established, DMSO solutions of 2-cyclopropyl-6-phenylpyrimidin-4-ol are highly skin-permeable. Keeping the reaction in the primary vessel limits the surface area of contaminated glassware.

  • Validation Check: Visually inspect the balance pan and the transfer path. There should be zero visible powder residue.

Step 4: Decontamination & Doffing
  • Action: Wipe down the balance, spatulas, and hood surface with 70% Isopropanol (IPA). Remove the outer layer of nitrile gloves before your hands exit the fume hood.

  • Causality: Prevents cross-contamination of the general laboratory environment with microscopic pyrimidine dust.

  • Validation Check: The outer gloves must be disposed of inside the hood's solid waste container. You should only touch the sash and hood controls with your clean inner gloves.

Waste Management & Disposal Plan

Proper disposal prevents downstream exposure to environmental services personnel.

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a designated chemical solid waste bin lined with a heavy-duty polyethylene bag. Do not throw these in standard biohazard or municipal trash[2].

  • Liquid Waste: Solutions of 2-cyclopropyl-6-phenylpyrimidin-4-ol in DMSO or Ethanol must be routed strictly to "Halogen-Free Organic Waste" containers.

    • Critical Warning: Do not mix pyrimidine waste with aqueous acidic waste streams, as the compound may precipitate out of solution, creating a hazardous sludge that complicates incineration.

Exposure Control Workflow

ExposureControl Compound 2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) Risk Hazard Identification (H315, H319, H335) Compound->Risk Evaluate Engineering Engineering Controls (Chemical Fume Hood) Risk->Engineering Primary Mitigation PPE_Skin Dermal Protection (Double Nitrile, Lab Coat) Engineering->PPE_Skin Secondary Mitigation PPE_Resp Respiratory Protection (N95/P100 or Enclosure) Engineering->PPE_Resp PPE_Eye Ocular Protection (ANSI Z87.1 Goggles) Engineering->PPE_Eye Operation Safe Operational Execution (Weighing & Solubilization) PPE_Skin->Operation PPE_Resp->Operation PPE_Eye->Operation Waste Waste Segregation (Halogen-Free Organics) Operation->Waste Disposal Protocol

Figure 1: Hierarchical exposure control and operational workflow for 2-cyclopropyl-6-phenylpyrimidin-4-ol.

References

  • ChemSrc Database. 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one (CAS: 651043-20-8) Physicochemical Properties. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.